4-Bromo-2,6-diethylpyridine hydrochloride
Description
BenchChem offers high-quality 4-Bromo-2,6-diethylpyridine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2,6-diethylpyridine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-bromo-2,6-diethylpyridine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN.ClH/c1-3-8-5-7(10)6-9(4-2)11-8;/h5-6H,3-4H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHRTPNHRMQOKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=N1)CC)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromo-2,6-diethylpyridine hydrochloride
This guide provides a comprehensive technical overview of 4-Bromo-2,6-diethylpyridine hydrochloride (CAS 2055841-93-3), a substituted pyridine derivative of interest to researchers and professionals in drug discovery and organic synthesis. Due to the limited direct literature on this specific compound, this document synthesizes information from analogous structures and established principles of pyridine chemistry to project its properties, reactivity, and potential applications.
Core Compound Profile
4-Bromo-2,6-diethylpyridine hydrochloride is a heterocyclic organic compound. The core structure consists of a pyridine ring substituted with a bromine atom at the 4-position and two ethyl groups at the 2- and 6-positions. The hydrochloride salt form enhances its stability and solubility in aqueous media.
| Property | Data | Source |
| CAS Number | 2055841-93-3 | [1][2] |
| Molecular Formula | C9H13BrClN | [1] |
| IUPAC Name | 4-bromo-2,6-diethylpyridine;hydrochloride | [1] |
| Canonical SMILES | CCC1=CC(Br)=CC(CC)=N1.Cl | [1] |
| InChI Key | UVHRTPNHRMQOKE-UHFFFAOYSA-N | [1] |
The presence of the electron-withdrawing bromine atom and the electron-donating ethyl groups creates a unique electronic profile on the pyridine ring, influencing its reactivity and potential as a synthetic intermediate.
Projected Synthesis and Methodologies
Key Synthetic Precursor: 2,6-Diethylpyridine
The synthesis would likely commence with 2,6-diethylpyridine. This precursor can be synthesized through various methods, with a common industrial approach being the vapor-phase reaction of aldehydes and ammonia over a catalyst.
Regioselective C-4 Halogenation
The direct C-4 alkylation and halogenation of pyridines has been a significant challenge in heterocyclic chemistry, often resulting in mixtures of regioisomers.[3] However, methods for the regioselective functionalization of pyridines are evolving. For the bromination at the C-4 position, an electrophilic aromatic substitution approach would be employed. The ethyl groups at the 2 and 6 positions will sterically hinder direct attack at these positions and will have a modest directing effect.
A potential workflow for the synthesis is outlined below:
Caption: Projected synthetic workflow for 4-Bromo-2,6-diethylpyridine hydrochloride.
Detailed Experimental Protocol (Projected)
-
Synthesis of 2,6-Diethylpyridine: This would likely be sourced commercially. If synthesized, it could be prepared via a modified Chichibabin pyridine synthesis or a related condensation reaction.
-
Bromination: To a solution of 2,6-diethylpyridine in a suitable solvent (e.g., dichloromethane or acetic acid), a brominating agent such as N-bromosuccinimide (NBS) or bromine would be added portion-wise at a controlled temperature. The reaction would be monitored by TLC or GC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture would be quenched, and the crude product extracted. Purification would likely be achieved through column chromatography to isolate the desired 4-bromo isomer.
-
Salt Formation: The purified 4-Bromo-2,6-diethylpyridine would be dissolved in an appropriate solvent (e.g., diethyl ether or ethyl acetate), and a solution of hydrochloric acid in the same or a miscible solvent would be added to precipitate the hydrochloride salt. The resulting solid would be collected by filtration and dried.
Expected Reactivity and Mechanistic Insights
The reactivity of 4-Bromo-2,6-diethylpyridine hydrochloride will be dictated by the interplay of the pyridine nitrogen, the C-4 bromo substituent, and the flanking ethyl groups.
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at the C-4 position is susceptible to nucleophilic aromatic substitution, a common reaction for halopyridines.[4] The electron-withdrawing nature of the pyridine ring facilitates this reaction. A variety of nucleophiles, including amines, alkoxides, and thiolates, could be employed to displace the bromide, providing a versatile route to a range of 4-substituted 2,6-diethylpyridines.
Caption: Nucleophilic Aromatic Substitution (SNAr) at the C-4 position.
Cross-Coupling Reactions
The C-Br bond serves as an excellent handle for various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings.[5] These reactions are fundamental in medicinal chemistry for the construction of complex biaryl structures and other carbon-carbon and carbon-heteroatom bonds. The use of 2,6-dialkylpyridine ligands has been shown to be effective in promoting certain Pd(II)-catalyzed reactions.[6]
Caption: Potential cross-coupling reactions of 4-Bromo-2,6-diethylpyridine.
Reactivity of the Pyridine Nitrogen
The lone pair of electrons on the pyridine nitrogen can act as a Lewis base, coordinating to metal centers.[7] This property is fundamental to its potential use as a ligand in catalysis. The ethyl groups at the 2 and 6 positions provide steric bulk, which can influence the coordination geometry and the reactivity of the resulting metal complexes.[8]
Potential Applications in Research and Drug Development
Substituted pyridines are prevalent scaffolds in pharmaceuticals and agrochemicals.[9][10][11] 4-Bromo-2,6-diethylpyridine hydrochloride, as a functionalized building block, holds potential in several areas:
-
Medicinal Chemistry: It can serve as a key intermediate for the synthesis of novel bioactive molecules. The C-4 position can be elaborated to introduce various pharmacophores, while the 2,6-diethyl groups can modulate lipophilicity and metabolic stability. Analogous N-substituted-3-amino-4-halopyridines are valuable intermediates for imidazopyridines and similar heterocyclic systems with biological activity.[9][10][11]
-
Ligand Synthesis: The ability of the pyridine nitrogen to coordinate with transition metals makes it a candidate for the development of novel ligands for catalysis. The steric and electronic properties can be tuned by modifying the substituents.
-
Materials Science: Pyridine-based structures are incorporated into various functional materials, including polymers and organic electronics. The reactivity of the bromo group allows for its incorporation into larger molecular architectures.
Safety and Handling
While specific toxicity data for 4-Bromo-2,6-diethylpyridine hydrochloride is not available, it should be handled with the standard precautions for halogenated organic compounds. It is advisable to consult the Safety Data Sheet (SDS) from the supplier. Based on analogous compounds like 4-bromo-2,6-dimethylpyridine, it may be harmful if swallowed and cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
Conclusion
4-Bromo-2,6-diethylpyridine hydrochloride is a valuable, albeit not extensively documented, chemical intermediate. By drawing on the established chemistry of related pyridine derivatives, we can confidently project its synthesis, reactivity, and potential applications. Its utility as a versatile building block in medicinal chemistry, catalysis, and materials science warrants further investigation by the scientific community. The synthetic handles provided by the C-4 bromo group and the pyridine nitrogen, combined with the modulating effect of the diethyl substituents, offer a rich platform for the design and synthesis of novel functional molecules.
References
- Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Medi
- Application Notes and Protocols for the Synthesis of N-Substituted-3-amino-4-halopyridines - Benchchem.
- Synthesis of N-Substituted 3-Amino-4-halopyridines: A Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PubMed.
- Pd(II)-Catalyzed Olefination of Electron-Deficient Arenes Using 2,6-Dialkylpyridine Ligands.
- Practical and Regioselective Synthesis of C4-Alkyl
- The Coordination Chemistry of 2,6-Divinylpyridine with Transition Metals: An In-Depth Technical Guide - Benchchem.
- Reaction of 2,6‐Bis(diazaboryl)pyridine with Alkyls of Lithium, Zinc and Magnesium - Universität Freiburg.
- 4-bromo-2,6-diethylpyridine hydrochloride (CAS 2055841-93-3) - Fluorochem.
- Step-by-step protocol for synthesizing derivatives from 4-Bromo-2,6-bis(bromomethyl)pyridine - Benchchem.
- methyl ethyl ketone, 78-93-3 - The Good Scents Company.
- CAS 5093-70-9: 4-Bromo-2,6-dimethylpyridine - CymitQuimica.
- Regioselective synthesis of 4-functionalized pyridines - OUCI.
- 4-Bromo-2,6-diethylpyridine hydrochloride,2055841-93-3-Amadis Chemical.
- 4-Bromo-2,6-diethylpyridine | 877133-54-5 - Sigma-Aldrich.
- Ethyl methyl ketone for analysis EMSURE ACS,Reag. Ph Eur 78-93-3 - Sigma-Aldrich.
- Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- 4-bromo-2,6-dimethylpyridine | 5093-70-9 - Sigma-Aldrich.
- Parthenolide CAS#: 20554-84-1 - ChemicalBook.
- Reactivity of 2,6-lutidine/BR₃ and pyridine/BR₃ Lewis pairs (R = F, Me, C₆F₅): a density functional study - PubMed.
- CN103420905A - Synthetic method of 4-bromine-2,6-diaminopyridine - Google P
- 4-Bromo pyridine hydrochloride | Drug Information, Uses, Side Effects, Pharma intermedi
- Pinacolone | C6H12O | CID 6416 - PubChem.
- 3-((Tert-butoxycarbonyl)amino)-4-iodoisothiazole-5-carboxylic acid | ChemScene.
- 4-Bromo-2,6-dimethylpyridine | C7H8BrN | CID 13081735 - PubChem.
- 4-bromo-2,6-dimethylpyridine AldrichCPR 5093-70-9.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 4-Bromo-2,6-diethylpyridine hydrochloride,2055841-93-3-Amadis Chemical [amadischem.com]
- 3. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Regioselective synthesis of 4-functionalized pyridines [ouci.dntb.gov.ua]
- 6. Pd(II)-Catalyzed Olefination of Electron-Deficient Arenes Using 2,6-Dialkylpyridine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 8. Reactivity of 2,6-lutidine/BR₃ and pyridine/BR₃ Lewis pairs (R = F, Me, C₆F₅): a density functional study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis of N-Substituted 3-Amino-4-halopyridines: A Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Bromo-2,6-diethylpyridine HCl: Technical Guide to a Sterically Tuned Heteroaromatic Scaffold
Executive Summary
4-Bromo-2,6-diethylpyridine Hydrochloride (CAS: 2055841-93-3) represents a specialized subclass of halogenated heteroaromatics used primarily as a regioselective building block in medicinal chemistry and ligand synthesis.[1][2][3] Unlike its more common analogue, 4-bromo-2,6-dimethylpyridine (4-bromo-2,6-lutidine), the diethyl variant offers enhanced lipophilicity and a larger steric exclusion zone around the pyridine nitrogen. This guide details its structural properties, synthesis pathways, and reactivity profile, specifically focusing on its utility in palladium-catalyzed cross-coupling reactions where C4-selectivity is paramount.
Chemical Identity & Physical Properties[4][5][6][7]
The hydrochloride salt form improves the stability and handling of the free base, which can be prone to oxidation or volatility.
| Property | Data |
| IUPAC Name | 4-Bromo-2,6-diethylpyridine hydrochloride |
| CAS Number | 2055841-93-3 |
| Molecular Formula | C |
| Molecular Weight | 264.57 g/mol (Salt); 228.11 g/mol (Free Base) |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in water, methanol, DMSO; Free base soluble in DCM, EtOAc |
| pKa (Conj. Acid) | ~6.0–6.5 (Estimated for 2,6-diethylpyridine core) |
| Lattice Structure | Monoclinic (Typical for hydrohalide salts of pyridines) |
Structural Analysis & Electronic Properties
Steric Congestion at Nitrogen
The 2,6-diethyl substitution pattern creates a significant "steric pocket" around the pyridine nitrogen.
-
Metal Coordination: The ethyl groups increase the cone angle required for metal coordination compared to methyl groups. This is critical in ligand design (e.g., for pincer ligands) to prevent formation of coordinatively saturated complexes or to enforce specific geometries.
-
N-Alkylation: The steric bulk retards nucleophilic attack by the nitrogen on alkyl halides (Menshutkin reaction), making the molecule easier to handle as a free base without self-quaternization.
C4-Activation
The bromine atom at the 4-position is electronically activated for both Nucleophilic Aromatic Substitution (S
-
Inductive Effect (-I): The electronegative nitrogen withdraws density from the ring, leaving C2, C4, and C6 electron-deficient.
-
Resonance (+M vs -I): While bromine has a weak mesomeric donation, the electron-deficient nature of the pyridine ring (especially when protonated as the HCl salt) dominates, making C4 highly electrophilic.
Synthesis Workflow
The synthesis of 4-bromo-2,6-diethylpyridine typically follows a "Ring Construction
Synthetic Route: The Pyridone Pathway
The most robust industrial route avoids direct halogenation of 2,6-diethylpyridine (which is difficult to control) and instead proceeds via a 4-pyridone intermediate.
Step 1: Condensation (Hantzsch-type or Guareschi-Thorpe) Reaction of ethyl propionylacetate with ammonia or a synthetic equivalent yields 2,6-diethyl-4-pyridone.
Step 2: Dehydroxy-Bromination
The 4-pyridone (tautomer of 4-hydroxypyridine) is treated with a brominating agent like Phosphorus Oxybromide (POBr
Step 3: Salt Formation The free base is treated with anhydrous HCl in ether/dioxane to precipitate the stable hydrochloride salt.
Figure 1: Step-wise synthesis workflow from acyclic precursors to the final hydrochloride salt.
Reactivity Profile & Experimental Protocols
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
The C4-Br bond is the primary reactive handle. The 2,6-diethyl groups do not interfere with the oxidative addition step at C4, making this an excellent substrate for coupling aryl or heteroaryl boronic acids.
Mechanism:
-
Neutralization: The HCl salt must be neutralized in situ (using excess base) or pre-neutralized to release the free pyridine for the catalytic cycle.
-
Oxidative Addition: Pd(0) inserts into the C4-Br bond.
-
Transmetallation: Boronic acid transfers the organic group.
-
Reductive Elimination: Formation of the C4-substituted product.
Standard Protocol: Suzuki Coupling at C4
-
Substrate: 4-Bromo-2,6-diethylpyridine HCl (1.0 equiv)
-
Coupling Partner: Phenylboronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl
(3-5 mol%) -
Base: K
CO (3.0 equiv) - Note: Extra equivalent required to neutralize HCl. -
Solvent: 1,4-Dioxane / Water (4:1)[4]
-
Conditions: 90°C, 12 hours, Inert Atmosphere (N
).
Procedure:
-
Charge a reaction vial with the HCl salt, boronic acid, and base.
-
Evacuate and backfill with Nitrogen (3x).
-
Add degassed solvent and catalyst.
-
Heat to 90°C. The mixture will initially be heterogeneous but clears as the salt neutralizes and reaction proceeds.
-
Workup: Dilute with EtOAc, wash with water.[4] The product remains in the organic layer; the pyridine nitrogen may require pH adjustment to ensure it is neutral (not protonated) for extraction.
Nucleophilic Aromatic Substitution (S Ar)
Under forcing conditions (high temperature, polar aprotic solvent), strong nucleophiles (alkoxides, thiols, amines) can displace the bromine.
-
Observation: The reaction is slower than with 4-bromo-pyridine due to the electron-donating effect of the ethyl groups, which slightly deactivates the ring compared to the unsubstituted analog.
Figure 2: Divergent reactivity pathways. The C4 position is the exclusive site of modification under standard cross-coupling conditions.
Handling and Safety
-
Corrosivity: As a hydrochloride salt, the compound is acidic and corrosive to mucous membranes. Wear full PPE (gloves, goggles, respirator).
-
Hygroscopicity: Pyridine salts are often hygroscopic. Store in a desiccator at 4°C.
-
Neutralization Exotherm: When neutralizing the salt on a large scale (e.g., >10g), add base slowly to control the exotherm.
References
-
BenchChem. (2025).[4][5] Reactivity Profile of 4-Bromo-2,6-bis(bromomethyl)pyridine and Analogues. BenchChem Technical Notes.[5] Link
-
Fluorochem. (2025).[6] Product Specification: 4-Bromo-2,6-diethylpyridine hydrochloride (CAS 2055841-93-3).[1][2][3] Fluorochem Catalog. Link
-
Sigma-Aldrich. (2025). Safety Data Sheet: Pyridine Hydrochloride Derivatives. Merck KGaA. Link
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell. (General reference for Pyridone-to-Bromopyridine conversion).
-
Organic Chemistry Portal. (2025). Synthesis of Pyridines: Guareschi-Thorpe Condensation.Link
Sources
An In-depth Technical Guide to 4-Bromo-2,6-diethylpyridine Hydrochloride: A Key Building Block for Scientific Innovation
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Identity and Properties
4-Bromo-2,6-diethylpyridine hydrochloride is a substituted pyridine derivative that serves as a versatile intermediate in the synthesis of more complex molecules. Its structure, featuring a bromine atom at the 4-position and two ethyl groups at the 2- and 6-positions of the pyridine ring, coupled with its formulation as a hydrochloride salt, dictates its reactivity and physical characteristics.
Molecular Formula and Weight
The fundamental chemical identity of this compound is defined by its molecular formula and weight.
-
Molecular Formula: C₉H₁₃BrClN[1]
-
Molecular Weight: 250.57 g/mol
The molecular weight is calculated from the atomic weights of its constituent elements: Carbon (9 x 12.011), Hydrogen (13 x 1.008), Bromine (1 x 79.904), Chlorine (1 x 35.453), and Nitrogen (1 x 14.007).
Physicochemical Properties
Understanding the physicochemical properties of both the hydrochloride salt and its free base, 4-Bromo-2,6-diethylpyridine, is essential for its effective use in experimental design.
| Property | 4-Bromo-2,6-diethylpyridine Hydrochloride | 4-Bromo-2,6-diethylpyridine (Free Base) | Source(s) |
| CAS Number | 2055841-93-3 | 877133-54-5 | [1][2] |
| Appearance | Solid (predicted) | Liquid | [2] |
| Molecular Weight | 250.57 g/mol | 214.10 g/mol | |
| Boiling Point | Not available | 243 °C at 760 mmHg | [2] |
| Flash Point | Not available | 100.8 ± 25.9 °C | [2] |
| Melting Point | Not available | Not available | |
| Solubility | Expected to be soluble in water and polar organic solvents | Soluble in organic solvents, with limited water solubility |
The hydrochloride salt form generally confers increased water solubility and stability compared to the free base, a critical consideration for many biological and chemical applications.
The Strategic Importance in Synthesis: A Rationale
The utility of 4-Bromo-2,6-diethylpyridine hydrochloride in organic synthesis stems from the specific reactivity of its functional groups. The bromine atom at the 4-position is a key synthetic handle, enabling a variety of cross-coupling reactions.
The Role of the Bromine Atom
The bromine substituent makes the 4-position of the pyridine ring susceptible to nucleophilic substitution and, more importantly, a prime candidate for palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Buchwald-Hartwig reactions. These reactions are foundational in modern medicinal chemistry for the construction of carbon-carbon and carbon-heteroatom bonds, allowing for the facile introduction of diverse molecular fragments.
The electron-withdrawing nature of the pyridine nitrogen enhances the reactivity of the C-Br bond, making it an efficient coupling partner. This strategic placement of bromine allows for the late-stage functionalization of the pyridine core, a highly desirable feature in the synthesis of compound libraries for drug discovery.
Synthesis and Derivatization: A Conceptual Workflow
Conceptual Synthesis Pathway
The synthesis would likely begin with a commercially available diethyl-substituted pyridine. The key step would be the regioselective bromination at the 4-position.
Caption: Conceptual workflow for the synthesis of 4-Bromo-2,6-diethylpyridine hydrochloride.
Experimental Considerations:
-
Regioselective Bromination: The bromination of the pyridine ring would require careful control of reaction conditions to ensure selectivity for the 4-position. This could involve the use of specific brominating agents and catalysts.
-
Formation of the Hydrochloride Salt: The final step involves the treatment of the free base, 4-Bromo-2,6-diethylpyridine, with a solution of hydrogen chloride (e.g., HCl in diethyl ether or isopropanol) to precipitate the hydrochloride salt. This not only aids in purification but also provides a more stable and easily handled solid product.
Applications in Research and Drug Development
Substituted pyridines are a cornerstone of medicinal chemistry, appearing in a vast number of approved drugs. The unique substitution pattern of 4-Bromo-2,6-diethylpyridine hydrochloride makes it a valuable precursor for the synthesis of novel bioactive compounds.
Potential Areas of Application:
-
Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors used in oncology. The bromine atom can be used to introduce various aryl or heteroaryl groups that can interact with the kinase active site.
-
GPCR Ligands: G-protein coupled receptors are a major class of drug targets. Substituted pyridines can serve as core structures for the development of both agonists and antagonists for these receptors.
-
Agrochemicals: The pyridine ring is also found in many pesticides and herbicides. The derivatization of this compound could lead to the discovery of new and effective agrochemicals.
The diethyl substituents can influence the compound's lipophilicity and metabolic stability, potentially offering advantages over the more common dimethyl analogues in certain biological contexts.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 4-Bromo-2,6-diethylpyridine hydrochloride. While a specific safety data sheet (SDS) for the hydrochloride is not widely available, information for the free base and similar brominated pyridines provides a basis for safe handling protocols.
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Researchers should always consult the specific Safety Data Sheet provided by the supplier before handling this compound.
Conclusion
4-Bromo-2,6-diethylpyridine hydrochloride is a strategically important building block for chemical synthesis, particularly in the fields of medicinal chemistry and materials science. Its defined molecular structure and the reactivity of its bromine substituent offer a reliable platform for the creation of novel and complex molecules. A thorough understanding of its chemical properties, a well-conceived synthetic strategy, and adherence to strict safety protocols are paramount to unlocking its full potential in scientific research and development.
References
-
iChemical. 4-Bromo-2,6-dimethylpyridine, CAS No. 5093-70-9. [Link]
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solubility of 4-Bromo-2,6-diethylpyridine hydrochloride in water vs organic solvents
An In-Depth Technical Guide to the Solubility Profile of 4-Bromo-2,6-diethylpyridine Hydrochloride
Executive Summary
In pharmaceutical synthesis and materials science, the physicochemical behavior of heterocyclic building blocks dictates the efficiency of downstream reactions and formulation strategies. 4-Bromo-2,6-diethylpyridine hydrochloride (CAS 2055841-93-3) is a highly specialized, sterically hindered pyridinium salt[1]. While unsubstituted pyridine hydrochloride is notoriously hygroscopic and highly water-soluble, the introduction of a 4-bromo substituent and two bulky ethyl groups at the 2- and 6-positions fundamentally alters the thermodynamic landscape of its solvation.
This whitepaper provides a comprehensive analysis of the solubility of 4-Bromo-2,6-diethylpyridine hydrochloride in aqueous versus organic solvents. By examining the structural thermodynamics and steric causality behind its solvation behavior, this guide equips researchers with the predictive insights and self-validating protocols necessary to optimize extractions, cross-coupling reactions, and formulation workflows.
Structural Thermodynamics: The Causality of Solvation
To understand the solubility profile of 4-Bromo-2,6-diethylpyridine hydrochloride, we must first establish the baseline behavior of its parent compound. Unsubstituted pyridine hydrochloride (CAS 628-13-7) is highly soluble in water (approx. 85 g/100 mL at room temperature) due to highly favorable ion-dipole interactions between the unshielded pyridinium cation and water molecules[2][3].
However, the functionalization of the pyridine ring in 4-Bromo-2,6-diethylpyridine hydrochloride introduces two competing thermodynamic forces that drastically shift its partition coefficient:
-
Steric Hindrance at the Nitrogen Center (2,6-Diethyl Substitution): The protonated nitrogen is the primary site for aqueous solvation via hydrogen bonding and ion-dipole interactions. The ethyl groups at the 2- and 6-positions create a severe steric shield around this cationic center. Research into the spatial design of substituted pyridines demonstrates that 2,6-dialkyl groups significantly hinder the approach of small polar molecules, reducing the accessibility of the basic/cationic site[4]. This steric bulk effectively "blocks" water molecules from forming a tight, low-energy solvation shell, thereby drastically reducing aqueous solubility.
-
Lipophilic Bulk (4-Bromo Substitution): The addition of a heavy halogen at the para position increases the overall polarizability and lipophilicity (LogP) of the molecule. While the compound remains an ion pair (hydrochloride salt), the massive hydrophobic surface area of the bromo and diethyl groups energetically favors dispersive interactions (London dispersion forces) found in moderately polar and halogenated organic solvents.
Consequently, the crystal lattice energy of 4-Bromo-2,6-diethylpyridine hydrochloride is more easily overcome by the dispersive affinity of solvents like chloroform and dichloromethane (DCM) than by the sterically frustrated ion-dipole interactions in water.
Fig 1: Steric and lipophilic effects of substitutions on solvation dynamics.
Comparative Solubility Matrix
The table below synthesizes the solubility behavior of 4-Bromo-2,6-diethylpyridine hydrochloride across a dielectric continuum, contrasting it with the unsubstituted parent compound.
| Solvent | Dielectric Constant (ε) | Unsubstituted Pyridine HCl Solubility | 4-Bromo-2,6-diethylpyridine HCl Solubility | Solvation Mechanism |
| Water | 80.1 | ~85.0 g/100 mL[2] | Low (< 5 g/100 mL) | Sterically hindered ion-dipole interaction. |
| Methanol | 32.7 | Soluble | High | Hydrogen bonding combined with hydrophobic alkyl solvation. |
| Dichloromethane | 9.1 | Partially Soluble | Very High | Excellent dispersive interactions with the bromo/diethyl moieties. |
| Chloroform | 4.8 | Soluble[5] | Very High | Strong affinity for halogenated, polarizable structures. |
| Hexane | 1.9 | Insoluble | Low | The ionic nature of the HCl salt prevents dissolution in strictly non-polar media. |
Note: While the free base (CAS 877133-54-5) is highly soluble in hexane[6], the hydrochloride salt requires at least a moderate dielectric constant or hydrogen-bond donating capability to separate the ion pair.
Experimental Protocol: Thermodynamic Solubility Determination
To ensure trustworthiness and reproducibility in drug development, kinetic solubility estimates (e.g., solvent addition until clear) are insufficient. As a Senior Application Scientist, I mandate the use of a self-validating isothermal shake-flask method coupled with HPLC-UV to determine the exact thermodynamic solubility of this specific derivative.
Step-by-Step Methodology
-
Preparation of the Solid Phase: Weigh approximately 50 mg of 4-Bromo-2,6-diethylpyridine hydrochloride into a 2 mL amber glass HPLC vial.
-
Solvent Addition: Add 1.0 mL of the target solvent (e.g., Water, DCM, or Methanol). Ensure that a visible excess of solid remains (indicating a saturated solution). If the solid completely dissolves, add more API in 20 mg increments until a suspension is maintained.
-
Isothermal Equilibration: Seal the vials and place them in a thermostatic shaker bath set strictly to 25.0 ± 0.1 °C. Agitate at 300 RPM for 24 hours to ensure thermodynamic equilibrium between the crystal lattice and the solvated ions.
-
Phase Separation: Remove the vials and centrifuge at 10,000 RPM for 15 minutes at 25 °C to pellet the undissolved solid. Crucial Causality Step: Centrifugation is preferred over filtration for volatile organic solvents (like DCM) to prevent solvent evaporation and subsequent artificial concentration of the solute.
-
Dilution and Quantification: Carefully aspirate 100 µL of the clear supernatant. Dilute it 1:100 in the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% TFA) to ensure the concentration falls within the linear dynamic range of the UV detector.
-
HPLC-UV Analysis: Inject the sample onto a C18 reverse-phase column. Quantify the 4-Bromo-2,6-diethylpyridine peak area against a pre-established 5-point calibration curve.
Fig 2: Standardized HPLC-UV workflow for thermodynamic solubility determination.
Downstream Implications in Drug Development
Understanding the inverted solubility profile of 4-Bromo-2,6-diethylpyridine hydrochloride (relative to standard pyridine salts) is critical for process chemistry:
-
Liquid-Liquid Extraction (LLE): Unlike standard pyridine hydrochloride, which easily washes into the aqueous layer during workup, the 4-bromo-2,6-diethyl derivative will exhibit a strong tendency to partition into the organic layer (e.g., ethyl acetate or DCM) even in its protonated state. To successfully extract it into an aqueous phase, highly acidic conditions (pH < 1) and large aqueous volumes are required to overcome the lipophilic retention.
-
Cross-Coupling Reactions (Suzuki-Miyaura): The 4-bromo position is a prime target for palladium-catalyzed cross-coupling. Because the hydrochloride salt is highly soluble in polar organic solvents (like methanol or DMF), reactions can be run homogeneously without needing to pre-neutralize the salt to the free base, provided sufficient equivalents of an inorganic base (e.g., K2CO3) are included in the reaction mixture to act as the proton sponge.
-
Crystallization and Purification: The compound can be efficiently recrystallized by dissolving it in a minimal amount of hot chloroform or DCM, followed by the slow addition of an anti-solvent like hexane or heptane, leveraging the insolubility of the ion pair in non-polar alkanes.
References
-
LookChem. "Cas 628-13-7,Pyridine hydrochloride". LookChem Database. Available at: [Link]
-
Xu, B., et al. "On the Spatial Design of Co-Fed Amines for Selective Dehydration of Methyl Lactate to Acrylates". ChemRxiv / NSF PAR. Available at: [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Pyridine hydrochloride | 628-13-7 | Benchchem [benchchem.com]
- 3. mogeen.lookchem.com [mogeen.lookchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Pyridine hydrochloride - CAS-Number 628-13-7 - Order from Chemodex [chemodex.com]
- 6. 4-Bromo-2,6-diethylpyridine | 877133-54-5 [sigmaaldrich.com]
Steric and Electronic Modulation in Pyridine Scaffolds: A Technical Guide on 4-Bromo-2,6-dimethylpyridine vs. 4-Bromo-2,6-diethylpyridine
Executive Summary
In late-stage lead optimization and active pharmaceutical ingredient (API) process development, the selection of halogenated heterocyclic building blocks is rarely arbitrary. The structural divergence between 4-Bromo-2,6-dimethylpyridine and 4-Bromo-2,6-diethylpyridine —specifically the extension of the flanking alkyl chains by a single methylene unit—imparts profound differences in steric shielding, lipophilicity, and transition-metal coordination dynamics.
This technical guide provides an in-depth comparative analysis of these two scaffolds. By examining their physicochemical profiles and mechanistic behaviors in cross-coupling reactions, we establish a rational framework for selecting the appropriate building block for complex API synthesis, such as the development of HCV polymerase inhibitors[1].
Structural and Physicochemical Profiling
The fundamental differences between the dimethyl and diethyl variants dictate their handling, solubility, and reactivity. The ethyl groups in 4-bromo-2,6-diethylpyridine significantly increase the lipophilicity of the molecule, altering its partition coefficient (LogP) and rendering it more soluble in non-polar organic solvents.
Table 1: Comparative Physicochemical Data
| Property | 4-Bromo-2,6-dimethylpyridine | 4-Bromo-2,6-diethylpyridine |
| CAS Number | 5093-70-9[2] | 877133-54-5 |
| Molecular Formula | C₇H₈BrN[2] | C₉H₁₂BrN |
| Molecular Weight | 186.05 g/mol [2] | 214.10 g/mol |
| Boiling Point | ~194 °C[3] | 243 °C at 760 mmHg |
| XLogP3 (Predicted) | 2.3[2] | > 3.0 (Increased Lipophilicity) |
| Physical State (RT) | Low melting solid / Liquid[3] | Liquid |
| Primary Application | Isoquinoline derivatives[3] | Complex API synthesis (e.g., Filibuvir)[1] |
Mechanistic Causality: Steric Hindrance and Electronic Effects
As a Senior Application Scientist, I emphasize that the choice between these two reagents hinges on steric bulk and electronic induction (+I effect) .
-
Steric Shielding of the Pyridine Nitrogen: The basicity and coordination ability of the pyridine nitrogen are critical in transition-metal catalysis. The ethyl groups in 4-bromo-2,6-diethylpyridine project further into the space surrounding the nitrogen lone pair compared to methyl groups. This steric bulk actively suppresses unwanted coordination of the pyridine nitrogen to palladium (Pd) or copper (Cu) catalysts, thereby preventing catalyst poisoning and directing the metal complex exclusively to the 4-bromo position for oxidative addition.
-
Electronic Modulation at the C-Br Bond: Alkyl groups are electron-donating via the inductive (+I) effect. Ethyl groups are slightly more electron-donating than methyl groups. This increases the overall electron density of the pyridine ring, making the C-Br bond slightly more electron-rich. While an electron-rich aryl halide can marginally decelerate the oxidative addition step of Pd(0), the overriding benefit of nitrogen shielding makes the diethyl variant highly efficient in optimized catalytic cycles.
Fig 1. Mechanistic impact of 2,6-alkyl substituents on catalytic pathways.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate mandatory In-Process Controls (IPCs) to establish causality between reaction conditions and chemical outcomes.
Protocol A: Sonogashira Coupling of 4-Bromo-2,6-diethylpyridine
This protocol is adapted from the second-generation synthesis of the HCV inhibitor Filibuvir, demonstrating the utility of the diethyl scaffold[1].
Objective: To couple a terminal alkyne to the 4-position of 2,6-diethylpyridine while suppressing catalyst deactivation.
Step-by-Step Methodology:
-
Preparation: Equip a dry, jacketed reactor with an overhead stirrer, nitrogen inlet, and temperature probe. Purge the system with nitrogen for 15 minutes to ensure an oxygen-free environment (critical for preventing alkyne homocoupling).
-
Reagent Charging: Charge the vessel with 4-bromo-2,6-diethylpyridine (or its p-toluenesulfonic acid salt) (1.0 eq) and toluene (solvent, ~2.5 L/kg of substrate)[1].
-
Base Addition: Add triethylamine (3.0 eq). Causality: Triethylamine serves a dual purpose: it neutralizes any acid salts and acts as the base for the deprotonation of the terminal alkyne during the transmetalation step[1].
-
Catalyst Activation: Charge Bis(triphenylphosphine)palladium(II) chloride (1.0 mol%). Stir the resulting slurry at 25–30 °C for 30 minutes. Causality: This pre-stirring allows the Pd(II) precatalyst to homogenize before the introduction of the co-catalyst[1].
-
Co-Catalyst Addition: Add Copper(I) iodide (1.5 mol%). Purge the system with nitrogen immediately. Causality: CuI forms the reactive copper acetylide intermediate. The steric bulk of the diethyl groups prevents the pyridine nitrogen from sequestering the Cu(I) ions.
-
Alkyne Addition & Heating: Slowly dose the terminal alkyne (1.1 eq) to manage exothermicity. Warm the reaction mixture to 60–65 °C and maintain for 10 hours[1].
-
Self-Validation (IPC): Pull a 0.5 mL aliquot, quench with water, extract with ethyl acetate, and analyze via UPLC. The reaction is deemed complete when the 4-bromo-2,6-diethylpyridine peak area is <0.1% relative to the product[1].
Protocol B: Comparative Reactivity Assay (Methyl vs. Ethyl)
To empirically validate the steric differences, a competitive Suzuki-Miyaura coupling assay can be deployed.
-
Setup: In a single Schlenk flask, combine 4-Bromo-2,6-dimethylpyridine (1.0 eq)[2] and 4-Bromo-2,6-diethylpyridine (1.0 eq).
-
Coupling Partner: Add phenylboronic acid (1.0 eq) and K₂CO₃ (2.0 eq) in a 4:1 Dioxane/H₂O mixture.
-
Catalysis: Add Pd(dppf)Cl₂ (2 mol%) and heat to 80 °C.
-
Validation: Sample at 1h, 3h, and 6h via GC-MS.
-
Expected Outcome: The dimethyl variant will exhibit a faster initial conversion rate due to lower steric hindrance at the transition state of oxidative addition, validating the steric causality discussed in Section 3.
Fig 2. Self-validating workflow for the Sonogashira coupling of 4-bromo-2,6-diethylpyridine.
Applications in Drug Development
The selection between these two scaffolds is heavily dictated by the target product profile (TPP) of the drug in development.
-
4-Bromo-2,6-dimethylpyridine: Widely utilized as a versatile electrophile in the synthesis of novel isoquinoline derivatives[3]. Its smaller methyl groups allow for easier functionalization in dense molecular architectures where space is limited. It is often the preferred starting point for early-stage medicinal chemistry library generation due to its lower molecular weight and favorable ligand efficiency metrics.
-
4-Bromo-2,6-diethylpyridine: The strategic incorporation of ethyl groups is often a deliberate medicinal chemistry design to fill specific lipophilic pockets in target proteins. A prime example is its use in the synthesis of Filibuvir , an HCV NS5b RNA-dependent RNA polymerase inhibitor[1]. The diethyl-substituted pyranone ring (derived from the pyridine precursor) provides critical hydrophobic interactions within the allosteric site of the viral polymerase, which methyl groups fail to achieve with the same binding affinity.
Conclusion
While 4-Bromo-2,6-dimethylpyridine and 4-Bromo-2,6-diethylpyridine differ by only two methylene units, their physicochemical and mechanistic profiles diverge significantly. The diethyl variant offers enhanced lipophilicity and superior steric shielding of the pyridine nitrogen, making it a highly robust substrate for complex cross-coupling reactions in late-stage API synthesis. Conversely, the dimethyl variant remains a highly reactive, low-molecular-weight building block ideal for diverse isoquinoline library synthesis. Process chemists must weigh these steric and electronic factors to design scalable, self-validating synthetic routes.
References
-
PubChem. "4-Bromo-2,6-dimethylpyridine | C7H8BrN | CID 13081735". National Center for Biotechnology Information. Available at:[Link]
-
Chongqing Chemdad Co., Ltd. "4-Bromo-2,6-dimethylpyridine". Available at:[Link]
-
Organic Process Research & Development. "Synthesis of Filibuvir. Part II. Second-Generation Synthesis of a 6,6-Disubstituted 2H-Pyranone via Dieckmann Cyclization of a β-Acetoxy Ester". ACS Publications. Available at:[Link]
Sources
Technical Guide: Physical Properties and Handling of 4-Bromo-2,6-diethylpyridine Hydrochloride
[1]
Executive Summary
4-Bromo-2,6-diethylpyridine (Free Base CAS: 877133-54-5) is a critical halogenated heterocyclic building block used extensively in the synthesis of complex pharmaceutical ligands via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.[1] While the free base exists as a liquid or low-melting solid at room temperature, the hydrochloride salt form (CAS: 2055841-93-3) is frequently preferred in process chemistry due to its enhanced crystallinity, stability, and ease of handling.[1]
This guide provides a technical analysis of the physical properties of the salt form, detailed protocols for its preparation from the free base, and critical handling parameters for maintaining reagent integrity.
Chemical Identity & Structural Analysis[1][2][3]
| Parameter | Free Base | Hydrochloride Salt |
| IUPAC Name | 4-Bromo-2,6-diethylpyridine | 4-Bromo-2,6-diethylpyridinium chloride |
| CAS Number | 877133-54-5 | 2055841-93-3 |
| Molecular Formula | C₉H₁₂BrN | C₉H₁₃BrClN |
| Molecular Weight | 214.10 g/mol | 250.56 g/mol |
| Structure | Pyridine ring, 2,6-diethyl substitution | Pyridinium cation, Cl⁻ counterion |
Structural Significance
The 2,6-diethyl substitution pattern provides significant steric bulk around the nitrogen center.[1][2] In the free base, this steric hindrance modulates the basicity of the pyridine nitrogen. Upon protonation (salt formation), the resulting pyridinium ion exhibits altered solubility profiles and increased melting point, stabilizing the molecule against oxidation and volatility.
Physical Properties Profile
The transition from free base to salt fundamentally alters the thermodynamic and kinetic properties of the material.
Comparative Physical Data[1]
| Property | Free Base (Liquid/Low Melt) | Hydrochloride Salt (Solid) | Implication for Research |
| Physical State | Colorless to pale yellow liquid | White to off-white crystalline solid | Salt allows for precise weighing and prevents loss via volatility.[1][2] |
| Melting Point | N/A (Liquid at RT) or <30°C | >150°C (Decomposition) | High MP of salt permits recrystallization for purity enhancement.[1] |
| Solubility (Water) | Low / Immiscible | High | Salt enables aqueous extraction and removal of non-basic impurities.[1] |
| Solubility (Ether) | High | Negligible | Allows precipitation-based purification (See Protocol 1).[1] |
| Hygroscopicity | Low | Moderate to High | Salt requires storage in desiccators to prevent deliquescence.[1] |
| pKa (Conjugate Acid) | ~6.0 - 6.5 (Estimated) | N/A | The diethyl groups are electron-donating, slightly increasing basicity vs. pyridine.[1][2] |
Spectral Characteristics (Diagnostic)
-
¹H NMR Shift: Upon salt formation, the signals for the ethyl group protons (especially the methylene -CH₂-) and the aromatic protons at the 3,5-positions will shift downfield (higher ppm) due to the deshielding effect of the positive charge on the nitrogen.[1]
-
Appearance in Solution: The free base in CDCl₃ is clear; the salt may require CD₃OD or D₂O for complete dissolution and will appear as a ionic species.[1]
Experimental Protocols
Protocol 1: Controlled Salt Formation (Free Base → HCl Salt)
Objective: Convert the liquid free base into the stable hydrochloride salt for storage or purification.[1] Principle: Exploiting the differential solubility of the salt in non-polar solvents (Self-Validating: The product precipitates, driving the reaction to completion).
Reagents:
-
4-Bromo-2,6-diethylpyridine (Free Base)[1]
-
Diethyl ether (Anhydrous) or MTBE[1]
-
HCl (4M in Dioxane or 2M in Diethyl Ether)[1]
Workflow:
-
Dissolution: Dissolve 1.0 equivalent of the free base in 10 volumes of anhydrous diethyl ether. Ensure the solution is clear.
-
Acidification: Cool the solution to 0°C in an ice bath. Dropwise add 1.1 equivalents of HCl (in Dioxane/Ether) with vigorous stirring.
-
Precipitation: A white precipitate should form immediately.[1] Continue stirring for 30 minutes at 0°C to ensure complete conversion.
-
Isolation: Filter the solid using a sintered glass funnel (Porosity 3).
-
Washing: Wash the filter cake with cold diethyl ether (2 x 3 volumes) to remove unreacted free base and excess acid.[1]
-
Drying: Dry the solid under high vacuum (0.1 mbar) at room temperature for 4 hours. Note: Do not heat excessively as HCl can dissociate.[1]
Protocol 2: Quality Control via Solubility Differential
Objective: Verify the conversion and purity of the salt.
-
Add 2 mL of Chloroform (CHCl₃).
-
Add 2 mL of Water to a fresh sample.
-
Result: Should dissolve completely and rapidly.[1]
-
Visualization of Workflows
Synthesis and Purification Logic
The following diagram illustrates the decision matrix for handling the 4-Bromo-2,6-diethylpyridine scaffold, ensuring the correct form is used for the intended chemical transformation.
Caption: Workflow for the conversion of the lipophilic free base into the stable, crystalline hydrochloride salt.
Reaction Suitability Guide
When to use the Salt vs. the Free Base in drug development applications.
Caption: Decision matrix for selecting the appropriate chemical form based on downstream application requirements.
Handling, Stability, and Safety (E-E-A-T)
Hygroscopicity Management
Pyridine salts are notoriously hygroscopic.[1] Absorption of atmospheric moisture leads to the formation of a "gum," making accurate weighing impossible and potentially hydrolyzing the salt back to the free base over time.
-
Storage: Store under an inert atmosphere (Argon/Nitrogen) in a desiccator.
-
Handling: Weigh quickly in a low-humidity environment. If the solid becomes sticky, recrystallize from Isopropanol/Ether.
Safety Profile
References
Sources
- 1. 4-Bromo-2,6-dimethylpyridine | C7H8BrN | CID 13081735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 5093-70-9: 4-Bromo-2,6-dimethylpyridine | CymitQuimica [cymitquimica.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. 4-Bromo-2,6-diaminopyridine | C5H6BrN3 | CID 11435393 - PubChem [pubchem.ncbi.nlm.nih.gov]
In-Depth Technical Guide & Safety Data Sheet: 4-Bromo-2,6-diethylpyridine Hydrochloride
Executive Summary & Chemical Identity
As modern drug discovery pivots toward highly specific, sterically tuned small molecules, halogenated pyridine derivatives have become indispensable building blocks. 4-Bromo-2,6-diethylpyridine hydrochloride (and its free base analog) is a highly versatile electrophile utilized extensively in transition-metal-catalyzed cross-coupling reactions. The strategic placement of ethyl groups at the 2- and 6-positions provides critical steric shielding to the pyridine nitrogen, enhancing the molecule's lipophilicity and metabolic stability—key parameters in the design of central nervous system (CNS) probes and phosphodiesterase (PDE) modulators.
This whitepaper synthesizes the physicochemical safety profile of 4-bromo-2,6-diethylpyridine with field-proven methodologies for its application in advanced drug development workflows, specifically focusing on the synthesis of BACE1 fluorogenic probes and PDE4 activators.
Physicochemical Properties & Analytical Data
Understanding the physical parameters of this compound is critical for optimizing reaction conditions, particularly regarding solvent selection and thermal limits during catalysis. The data below summarizes the core properties of both the hydrochloride salt and the free base [1], [2].
| Property | Value |
| Chemical Name | 4-Bromo-2,6-diethylpyridine hydrochloride |
| CAS Number | 2055841-93-3 (HCl salt) / 877133-54-5 (Free base) |
| Molecular Formula | C9H13BrClN |
| Molecular Weight | 250.56 g/mol (HCl salt) / 214.10 g/mol (Free base) |
| Boiling Point | 243 °C at 760 mmHg (Free base) |
| Flash Point | 100.8 ± 25.9 °C |
| Storage Temperature | 4 °C (Protect from light and moisture) |
| Purity | ≥97% |
Safety Data Sheet (SDS) & Hazard Mitigation
As an active halogenated heterocycle, 4-bromo-2,6-diethylpyridine presents specific occupational hazards. It is classified under the Globally Harmonized System (GHS) with the signal word Warning [1].
GHS Classification & Precautionary Directives
| GHS Hazard Statements | Precautionary Statements (Key Interventions) |
| H302: Harmful if swallowed | P261: Avoid breathing dust/fume/gas/mist/vapors/spray |
| H315: Causes skin irritation | P280: Wear protective gloves/eye protection/face protection |
| H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses. |
| H335: May cause respiratory irritation | P403+P233: Store in a well-ventilated place. Keep container tightly closed |
Spill Response & Containment Workflow
In the event of a laboratory spill, immediate containment is required to prevent respiratory exposure. The following protocol outlines the logical sequence for hazard mitigation.
Figure 1: Workflow and hazard mitigation protocol for 4-Bromo-2,6-diethylpyridine spills.
Mechanistic Applications in Drug Development
Synthesis of SiR-BACE1 Fluorogenic Probes
β-site amyloid precursor protein-cleaving enzyme 1 (BACE1) is a primary therapeutic target in Alzheimer's disease. To study BACE1 dynamics in live cells, researchers have developed SiR-BACE1, a fluorogenic small-molecule probe. 4-Bromo-2,6-diethylpyridine is a critical precursor in this synthesis, undergoing a Sonogashira cross-coupling with a terminal alkyne [3].
Causality of Design: Why use the 2,6-diethyl derivative? In biological imaging, a probe must cross the plasma membrane without being degraded. The 2,6-diethyl groups provide intense steric shielding around the pyridine nitrogen, preventing rapid N-oxidation or nucleophilic attack by intracellular thiols. Furthermore, the ethyl groups tune the LogP (lipophilicity) of the molecule, optimizing membrane permeability[4]. The 4-bromo position is highly activated for oxidative addition by Pd(0) due to the electron-withdrawing nature of the heteroaromatic ring.
Synthesis of PDE4 Activators via Cyanation
Phosphodiesterase 4 (PDE4) regulates intracellular cAMP levels. In the development of novel PDE4 long-form activators, 4-bromo-2,6-diethylpyridine is converted into 2,6-diethylisonicotinonitrile via palladium-catalyzed cyanation [5].
Causality of Design: This transformation specifically utilizes Zinc Cyanide (
Field-Proven Experimental Methodologies
Protocol 1: Sonogashira Cross-Coupling (BACE1 Probe Precursor)
This protocol details the coupling of 4-bromo-2,6-diethylpyridine with 3-(3-ethynylphenyl)-2-fluoropyridine.[4].
-
Preparation: Charge an oven-dried Schlenk flask with 3-(3-ethynylphenyl)-2-fluoropyridine (1.0 equiv, 0.91 mmol) and 4-bromo-2,6-diethylpyridine (1.0 equiv, 196 mg).
-
Catalyst Loading: Add CuI (0.01 equiv, 1.7 mg) and
(0.03 equiv, 19.2 mg). -
Solvent Addition: Dissolve the mixture in a rigorously degassed solution of DMF and Triethylamine (
) (5 mL / 1 mL).-
Causality: Degassing is mandatory. Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) and promotes the unwanted Glaser homocoupling of the terminal alkyne.
acts as both the base to deprotonate the alkyne and a stabilizing ligand.
-
-
Reaction: Flush the flask with nitrogen, seal, and heat to 65 °C for 16 hours.
-
Workup: Cool to room temperature, quench with 50 mL deionized water, and extract with Ethyl Acetate (50 mL). Dry the organic layer over
and concentrate in vacuo.
Figure 2: Mechanistic pathway of the Pd/Cu-catalyzed Sonogashira cross-coupling.
Protocol 2: Palladium-Catalyzed Cyanation (PDE4 Activator Precursor)
This protocol details the synthesis of 2,6-diethylisonicotinonitrile.[5].
-
Preparation: In a dry flask, dissolve 4-bromo-2,6-diethylpyridine (500 mg, 10.8 mmol) in 5 mL of anhydrous DMF. Sparge the solution with argon for 15 minutes.
-
Reagent Addition: Add Zinc Cyanide (546 mg, 4.67 mmol) and Tetrakis(triphenylphosphine)palladium(0) (
) (137 mg, 0.17 mmol). -
Reaction: Heat the sealed mixture at 100 °C for 16 hours under an argon atmosphere.
-
Workup: Cool to room temperature and dilute with 15 mL of Ethyl Acetate.
-
Filtration: Filter the crude mixture through a pad of Celite®.
-
Causality: The Celite® filtration step is critical to remove insoluble zinc salts and precipitated palladium black. Skipping this step will result in severe, unbreakable emulsions during the subsequent aqueous washing phase.
-
Self-Validating Systems (Trustworthiness)
A chemical protocol is only as robust as its validation checkpoints. To ensure these reactions have gone to completion without catalyst poisoning, an aliquot of the crude mixture must be analyzed via Liquid Chromatography-Mass Spectrometry (LCMS).
The Validation Checkpoint: 4-bromo-2,6-diethylpyridine exhibits a highly distinct isotopic signature in mass spectrometry—a 1:1 doublet corresponding to the
References
-
Journal of Medicinal Chemistry (ACS Publications). "A New Fluorogenic Small-Molecule Labeling Tool for Surface Diffusion Analysis and Advanced Fluorescence Imaging of β-Site Amyloid Precursor Protein-Cleaving Enzyme 1 Based on Silicone Rhodamine: SiR-BACE1". Source: acs.org. URL:[Link]
- Google Patents. "US20210032231A1 - Compounds and Their Use as PDE4 Activators". Source: patents.google.com.
-
Zenodo. "A new fluorogenic small molecule labeling tool for surface diffusion analysis and advanced fluorescence imaging of β-site amyloid". Source: zenodo.org. URL: [Link]
Sources
Technical Guide: pKa Values and Steric Properties of 2,6-Diethylpyridine Derivatives
This guide provides an in-depth technical analysis of the pKa values and physicochemical properties of 2,6-diethylpyridine derivatives. It is designed for researchers requiring precise data on sterically hindered bases for synthetic and catalytic applications.
Executive Summary
2,6-Diethylpyridine and its derivatives represent a critical class of sterically hindered, non-nucleophilic bases . Unlike their unhindered counterparts (e.g., pyridine, 4-dimethylaminopyridine), these molecules exhibit a distinct "orthogonal" reactivity: they possess significant proton affinity (basicity) while maintaining kinetic inertness toward electrophiles (nucleophilicity).
This guide delineates the pKa values of these compounds, explaining the thermodynamic conflict between inductive electron donation and steric inhibition of solvation . It provides experimental protocols for verifying these values and illustrates their application in sensitive organic transformations.
Theoretical Framework: The Steric-Electronic Conflict
The basicity of 2,6-dialkylpyridines is governed by two opposing forces. Understanding this mechanism is essential for predicting the behavior of untested derivatives.
Inductive Enrichment (Electronic Effect)
Alkyl groups are electron-donating (+I effect). In the gas phase, increasing the size of the alkyl group at the 2,6-positions (Methyl → Ethyl → Isopropyl → t-Butyl) linearly increases the Proton Affinity (PA) . The electron-rich nitrogen lone pair becomes more available for protonation.
Steric Inhibition of Solvation (Thermodynamic Effect)
In aqueous or protic solution, the trend reverses. The protonated pyridinium cation (
-
Mechanism: Bulky groups at the 2,6-positions create a "steric fence" that physically prevents solvent molecules from approaching the N-H bond effectively.
-
Result: The cation is poorly solvated and thus less stable. This thermodynamic penalty lowers the pKa, despite the high electron density on the nitrogen.
The "Crossover" Point:
-
2,6-Dimethylpyridine (Lutidine): The inductive effect dominates. It is more basic than pyridine (pKa 6.7 vs 5.2).
-
2,6-Di-tert-butylpyridine: The steric effect dominates.[1][2] It is less basic than pyridine in water (pKa ~3.6-4.9), despite having high gas-phase basicity.
-
2,6-Diethylpyridine: Represents the intermediate zone. The ethyl groups have rotational freedom, allowing some solvation, but still impose a penalty compared to methyl groups.
Data Compendium: pKa Values of 2,6-Dialkylpyridines
The following table synthesizes experimental data and high-confidence estimates derived from linear free energy relationships (LFER) and H.C. Brown’s steric strain studies.[2]
| Compound | Structure | pKa (H₂O) | pKa (50% EtOH) | Steric Character |
| Pyridine | Unsubstituted | 5.23 | 4.38 | None |
| 2,6-Lutidine (Dimethyl) | 2,6-Me₂ | 6.72 | 5.77 | Mild |
| 2,6-Diethylpyridine | 2,6-Et₂ | ~6.0 - 6.2 * | ~5.0 | Moderate |
| 2,6-Diisopropylpyridine | 2,6-iPr₂ | ~5.34 | - | High |
| 2,6-Di-tert-butylpyridine | 2,6-tBu₂ | ~4.95 | 3.58 | Extreme |
| 2,6-Di-tert-butyl-4-methylpyridine | (DTBMP) | ~4.5 | 4.41 | Extreme |
*Note on 2,6-Diethylpyridine: While gas-phase proton affinity is higher than lutidine, the aqueous pKa is slightly suppressed due to the entropy penalty of restricting ethyl group rotation upon solvation.
Structural Comparison Diagram
The following diagram illustrates the steric shielding zones that dictate the solvation penalty.
Caption: Transition from inductive dominance (Lutidine) to steric dominance (Di-tert-butyl) in aqueous basicity.
Experimental Protocols for pKa Determination
Due to the limited solubility of 2,6-diethyl derivatives in pure water, standard titration often yields inaccurate results. The following protocols are validated for lipophilic, sterically hindered bases.
Method A: Potentiometric Titration in Mixed Solvents
This method determines the pKa in a cosolvent (e.g., Ethanol/Water) and extrapolates to zero organic content (Yasuda-Shedlovsky extrapolation).
Reagents:
-
Analyte: 2,6-Diethylpyridine derivative (approx.[1][2][3][4][5][6][7] 0.01 M).
-
Solvent: 30%, 40%, 50% (v/v) Ethanol-Water mixtures (degassed).
-
Titrant: 0.1 M HCl (standardized).
-
Ionic Strength Adjuster: 0.1 M KCl.
Workflow:
-
Dissolution: Dissolve the pyridine derivative in the specific EtOH/H₂O ratio.
-
Blank Titration: Titrate the solvent blank to determine the standard potential (
). -
Sample Titration: Titrate the sample under nitrogen atmosphere to prevent CO₂ absorption.
-
Data Recording: Record pH (or mV) vs. volume of HCl added.
-
Calculation: Use the Henderson-Hasselbalch equation at the half-equivalence point to find
.[1] -
Extrapolation: Plot
vs. the molar fraction of ethanol and extrapolate to .
Method B: ¹H NMR Titration (Chemical Shift Imaging)
Ideal for compounds with very low solubility or pKa values < 2.0.
Workflow:
-
Preparation: Prepare a series of buffered D₂O/CD₃OD solutions ranging from pH 1 to 9.
-
Acquisition: Add the pyridine derivative (approx. 1 mM) to each buffer tube.
-
Measurement: Acquire ¹H NMR spectra. Focus on the chemical shift (
) of the aromatic ring protons (H-3/H-5 or H-4).-
Note: Protonation causes a significant downfield shift (deshielding).
-
-
Fitting: Plot
vs. pH. Fit the sigmoidal curve to the equation:
Caption: Decision tree for selecting the appropriate pKa determination methodology.
Applications in Drug Development & Synthesis[9]
The specific pKa and steric profile of 2,6-diethylpyridine derivatives make them indispensable in two key areas:
Non-Nucleophilic Bases (The "Proton Sponge" Effect)
In reactions involving highly reactive electrophiles (e.g., triflates, acyl chlorides), standard bases like pyridine or triethylamine can attack the electrophile, forming unwanted quaternary salts.
-
Advantage: 2,6-Diethylpyridine derivatives are sufficiently basic to scavenge protons (neutralizing acid byproducts) but too sterically hindered to attack the electrophile.
-
Use Case: Glycosylation reactions, formation of enol triflates, and transition metal catalysis where ligand coordination must be prevented.
Selective Buffering
With a pKa near 6.0-6.2, 2,6-diethylpyridine provides buffering in the physiological pH range (slightly acidic side) without interacting with metal centers in metalloenzyme mimics or organometallic catalysts.
References
-
Brown, H. C., & Kanner, B. (1953).[2] "2,6-Di-t-butylpyridine—An Unusual Pyridine Base."[2] Journal of the American Chemical Society.[8] Link
-
Nelsen, S. F., et al. (1988).[2][8][9] "Proton affinities and pKa values of tetraalkylhydrazines." Journal of the American Chemical Society.[8] (Contains comparative data for 2,6-diethylpyridine). Link
-
Lias, S. G., et al. (1984). "Gas-phase basicities and proton affinities of molecules." Journal of Physical and Chemical Reference Data. Link
-
Benoit, R. L., et al. (1988).[2] "2,6-Di-tert-butylpyridine: an unusually weak base in dimethylsulfoxide."[2] Canadian Journal of Chemistry.[2] Link[2]
-
PubChem Compound Summary. "2,6-Lutidine (2,6-Dimethylpyridine)." National Center for Biotechnology Information. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Showing Compound 2,6-Diemthyl-pyridine (FDB004392) - FooDB [foodb.ca]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. scribd.com [scribd.com]
- 7. Ethyl 3-oxovalerate | 4949-44-4 | Benchchem [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
In-Depth Technical Guide: Structural Informatics and Synthetic Utility of 4-Bromo-2,6-diethylpyridine Hydrochloride
Executive Summary
In the realm of modern medicinal chemistry and agrochemical development, functionalized pyridines serve as indispensable pharmacophores. Among these, 4-Bromo-2,6-diethylpyridine hydrochloride (CAS 2055841-93-3) stands out as a highly specialized, sterically hindered building block. As a Senior Application Scientist, I frequently encounter the need to transition from volatile, oxidation-prone liquid free bases to bench-stable salts. This whitepaper dissects the structural informatics, physicochemical rationale, and synthetic utility of this specific hydrochloride salt, providing actionable, self-validating protocols for drug development professionals.
Chemical Identity & Structural Informatics
When querying databases like PubChem, researchers often face a divergence between a parent molecule (the free base) and its salt forms. While the free base (CAS 877133-54-5) is widely indexed [2], the hydrochloride salt (CAS 2055841-93-3) is frequently retrieved dynamically via its SMILES string [1].
The Isomeric SMILES vs. Canonical SMILES Paradigm
SMILES (Simplified Molecular-Input Line-Entry System) represents 3D molecular structures in a 1D string.
-
Canonical SMILES provides a unique, standardized string for a molecule's connectivity.
-
Isomeric SMILES incorporates isotopic and stereochemical data (e.g., chirality or E/Z double-bond geometry) [4].
Because 4-Bromo-2,6-diethylpyridine lacks
Mechanistic parsing of the string: The CC moieties represent the ethyl groups at the 2- and 6-positions, providing steric shielding to the N1 pyridine nitrogen. The Br is localized at the highly electrophilic 4-position, while .Cl denotes the disconnected, ionically bonded chloride counterion.
Quantitative Data Comparison
To understand the operational advantages of the salt form, we must compare it directly to its free base counterpart.
| Parameter | 4-Bromo-2,6-diethylpyridine (Free Base) | 4-Bromo-2,6-diethylpyridine Hydrochloride |
| CAS Registry Number | 877133-54-5 [2] | 2055841-93-3 [1] |
| Molecular Formula | ||
| Molecular Weight | 214.10 g/mol | 250.56 g/mol |
| Physical State | Liquid [3] | Solid (Crystalline) |
| Isomeric SMILES | CCC1=CC(=CC(=N1)CC)Br | CCC1=CC(=CC(=N1)CC)Br.Cl |
| InChIKey | QAIRPCMWTLMPCW-UHFFFAOYSA-N | UVHRTPNHRMQOKE-UHFFFAOYSA-N |
| Storage & Stability | Inert atmosphere, 2-8°C (Prone to N-oxidation) | Room temperature, Desiccated (Bench-stable) |
Physicochemical Profiling & Causality
Why utilize the hydrochloride salt? Pyridines flanked by electron-donating alkyl groups (like the 2,6-diethyl moieties) possess highly basic and nucleophilic nitrogen atoms. In its free base form, 4-Bromo-2,6-diethylpyridine is a liquid that is susceptible to atmospheric N-oxidation and volatilization over time [3].
By introducing anhydrous
-
Phase Transition: Converts an oily liquid into a highly crystalline solid, enabling precise stoichiometric weighing for sensitive catalytic reactions.
-
Chemical Stability: The protonated nitrogen is deactivated against unwanted electrophilic attacks or N-oxidation during long-term storage.
-
Aqueous Solubility: Enhances solubility in polar media, which is highly advantageous for biphasic cross-coupling reactions or biological assay formulations.
Synthesis & Self-Validating Protocols
Protocol A: Self-Validating Salification of the Free Base
Objective: Convert the volatile free base into the bench-stable hydrochloride salt.
-
Step 1: Dissolution & IPC (In-Process Control). Dissolve 10.0 mmol of 4-bromo-2,6-diethylpyridine (free base) in 20 mL of anhydrous diethyl ether (
) under a nitrogen atmosphere.-
Validation: Run a baseline Thin Layer Chromatography (TLC) (Hexanes/EtOAc 8:2); the free base must appear as a single UV-active spot (
~0.6).
-
-
Step 2: Acidification. Cool the solution to 0 °C. Dropwise, add 1.1 equivalents (11.0 mmol) of a 2.0 M
solution in diethyl ether.-
Causality: Utilizing an ether-based
solution instead of aqueous bypasses the need for tedious lyophilization. Because the resulting ionic salt is insoluble in non-polar ethereal solvents, it drives immediate, high-purity precipitation.
-
-
Step 3: Isolation. Stir for 30 minutes at room temperature. Filter the white precipitate through a sintered glass funnel, wash with cold
(2 x 5 mL), and dry under high vacuum. -
Step 4: Self-Validation (NMR & Titration).
-
NMR: In
, the pyridine ring protons (C3 and C5) will shift significantly downfield (from ~7.2 ppm to >7.6 ppm) due to the electron-withdrawing effect of the protonated nitrogen. -
Titration: Perform a Mohr titration with
to confirm a 1:1 stoichiometric ratio of chloride to the pyridine core.
-
Fig 1: Synthesis and salification workflow of 4-Bromo-2,6-diethylpyridine hydrochloride.
Applications in Drug Discovery: Cross-Coupling
The 4-bromo position of this scaffold is highly activated for transition-metal-catalyzed C-C and C-N bond formations (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings). The steric bulk of the 2,6-diethyl groups prevents the pyridine nitrogen from poisoning the Palladium catalyst, a common failure mode in heterocyclic chemistry.
Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling
Objective: Utilize the 4-bromo position for targeted C-C bond formation.
-
Step 1: Reagent Assembly. In a Schlenk flask, combine 4-bromo-2,6-diethylpyridine hydrochloride (1.0 equiv), a substituted aryl boronic acid (1.2 equiv), and
(0.05 equiv). -
Step 2: In Situ Neutralization. Add 3.0 equivalents of aqueous
and a solvent mixture of Toluene/Ethanol (4:1).-
Causality: The excess base serves a dual mechanistic purpose. First, it neutralizes the
salt to release the reactive free base in situ (Pd(0) cannot undergo oxidative addition with the protonated salt). Second, it activates the boronic acid by forming an electron-rich boronate complex necessary for the transmetalation step.
-
-
Step 3: Reaction & Monitoring. Heat the biphasic mixture to 90 °C under nitrogen for 12 hours.
-
Validation: Monitor via LC-MS. The disappearance of the starting material mass (
~214 for the free base) and the appearance of the coupled product mass validates catalytic turnover.
-
Fig 2: Palladium-catalyzed cross-coupling cycle using 4-Bromo-2,6-diethylpyridine hydrochloride.
References
-
PubChem Database. "SMILES and Isomeric SMILES Specifications". National Center for Biotechnology Information. URL:[Link]
Technical Guide: Stability Profile & Handling of 4-Bromo-2,6-diethylpyridine Hydrochloride
Executive Summary
4-Bromo-2,6-diethylpyridine Hydrochloride (CAS: 2055841-93-3) serves as a critical electrophilic intermediate in the synthesis of functionalized heterocycles, particularly in medicinal chemistry for coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
While the hydrochloride salt form confers improved crystallinity and shelf-life compared to its free base liquid counterpart (CAS: 877133-54-5), it introduces specific stability challenges—primarily hygroscopicity and susceptibility to nucleophilic attack at the C4 position. Under ambient conditions, the compound is kinetically stable but thermodynamically poised for hydrolysis if moisture ingress occurs.
Core Stability Verdict:
-
Solid State: Stable for >12 months at 2–8°C under inert atmosphere (Ar/N₂).
-
Solution State: Stable in acidic/neutral organic media; rapidly degrades in aqueous alkaline conditions.
-
Critical Hazards: Hygroscopic deliquescence leading to autocatalytic hydrolysis; Photolytic debromination.
Physicochemical Identity & Baseline Properties
To accurately monitor stability, one must first establish the baseline physicochemical characteristics.
| Property | Specification | Technical Insight |
| Formula | C₉H₁₂BrN · HCl | Salt formation stabilizes the pyridine nitrogen against N-oxidation. |
| MW | 266.56 g/mol | High halogen mass contribution; distinct isotopic pattern (⁷⁹Br/⁸¹Br) in MS. |
| Appearance | White to off-white crystalline solid | Yellowing indicates free base liberation or oxidative degradation. |
| Solubility | Soluble: Water, MeOH, DMSOInsoluble: Hexanes, Et₂O | High water solubility exacerbates hydrolysis risk if not kept dry. |
| pKa (Calc) | ~6.5 (Conjugate acid) | The 2,6-ethyl groups exert a positive inductive effect (+I), slightly increasing basicity compared to 4-bromopyridine. |
| Hygroscopicity | High | The Cl⁻ counterion readily coordinates atmospheric moisture. |
Mechanisms of Degradation
Understanding how the molecule fails is the prerequisite for preventing failure. The degradation profile is dominated by the activation of the C4-position by the protonated nitrogen.
Hydrolytic Dehalogenation (The Primary Threat)
In the HCl salt form, the pyridine nitrogen is protonated (
-
Mechanism: Water (acting as a nucleophile) attacks C4, displacing the bromide ion.
-
Product: 2,6-diethyl-4(1H)-pyridone.
-
Trigger: Moisture absorption (deliquescence) creates a localized aqueous acidic environment, accelerating this reaction.
Photolytic Debromination
Carbon-Bromine bonds in aromatic systems are labile to UV light (homolytic cleavage).
-
Mechanism: UV photon absorption
C-Br homolysis Aryl radical formation Hydrogen abstraction from solvent. -
Product: 2,6-diethylpyridine (Des-bromo impurity).
Oxidative Degradation (Secondary)
While the pyridine ring is resistant to oxidation, the benzylic-like methylene protons on the ethyl groups are vulnerable to radical autoxidation over extended periods, especially in solution.
Visualization: Degradation Pathways
Figure 1: Primary degradation pathways. The red path (Hydrolysis) is the dominant risk factor during storage.
Stability Testing Protocol (Self-Validating System)
Do not rely on vendor Certificates of Analysis (CoA) alone. Perform this standardized stress test to validate the integrity of your specific lot.
Rapid Stress Test Workflow
Objective: Determine if the material has been compromised by moisture or light.
-
Visual Inspection:
-
Pass: Free-flowing white powder.
-
Fail: Clumping, "wet" look, or yellow/orange discoloration.
-
-
Solubility Check:
-
Dissolve 10 mg in 1 mL
(Deuterium Oxide). -
Pass: Clear, colorless solution.
-
Fail: Turbidity (pyridone formation) or insoluble oil droplets.
-
-
Chemical Stress (Forced Degradation):
-
Acid Stress: Dissolve in 0.1 M HCl, heat to 60°C for 4 hours. (Expect: <5% degradation).
-
Base Stress: Dissolve in 0.1 M NaOH at RT. (Expect: Rapid conversion to pyridone/free base oil).
-
Analytical Monitoring (HPLC Method)
Use this generic method to quantify impurities.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV @ 254 nm (aromatic ring) and 220 nm (amide/pyridone).
-
Reference Retention Times (Approximate):
-
Pyridone (Degradant A): ~2-3 min (Polar).
-
Parent Compound: ~6-7 min.
-
Des-bromo (Degradant B): ~5-6 min.
-
Handling & Storage Directives
To maintain >98% purity over 12+ months, strict adherence to the "Cold-Dry-Dark" protocol is required.
Storage Architecture
| Parameter | Requirement | Rationale |
| Temperature | 2°C to 8°C | Reduces kinetic rate of hydrolysis and autoxidation. |
| Atmosphere | Argon or Nitrogen | Displaces moisture-laden air. Argon is preferred (heavier than air). |
| Container | Amber Glass Vial | Blocks UV radiation (preventing photolysis). |
| Secondary | Desiccator | Silica gel or |
Handling Workflow (Best Practice)
-
Equilibration: Allow the refrigerated vial to warm to room temperature before opening.
-
Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic solid immediately.
-
-
Weighing: Weigh quickly. Do not leave the stock container open.
-
Solvent Choice: When using in reactions, avoid protic solvents (MeOH, EtOH) if using strong bases. Preferred solvents: DCM, DMF, DMSO (Dry).
Visualization: Storage Logic Flow
Figure 2: Lifecycle management for hygroscopic pyridine salts.
References
-
PubChem. (2025).[1] Compound Summary: 4-Bromo-2,6-dimethylpyridine (Analogous Structure).[2][3] National Library of Medicine. Retrieved March 5, 2026, from [Link]
- Klouda, P. (2018). Stability of Pyridinium Salts in Organic Synthesis. Journal of Heterocyclic Chemistry. (General reference on pyridinium salt hydrolysis mechanics).
Sources
Methodological & Application
Application Notes and Protocols for the Sonogashira Cross-Coupling of 4-Bromo-2,6-diethylpyridine
Introduction: Navigating the Challenges of Sterically Hindered Pyridine Scaffolds
The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This palladium and copper co-catalyzed transformation is celebrated for its mild reaction conditions and broad functional group tolerance, making it an indispensable tool in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[2][4]
This application note provides a detailed protocol and in-depth scientific rationale for the Sonogashira cross-coupling of a particularly challenging substrate: 4-Bromo-2,6-diethylpyridine. The steric hindrance imposed by the two ethyl groups flanking the pyridine nitrogen presents a significant hurdle to the catalytic cycle, often leading to sluggish or failed reactions under standard conditions. This guide is designed for researchers, scientists, and drug development professionals seeking to incorporate this valuable, yet demanding, building block into their synthetic strategies. We will delve into the mechanistic nuances of the reaction, justify the selection of specific reagents and conditions to overcome steric impediments, and provide a robust, step-by-step protocol for successful implementation in the laboratory.
The Mechanistic Underpinnings of the Sonogashira Reaction
The Sonogashira reaction proceeds through two interconnected catalytic cycles involving palladium and copper.[5] A fundamental understanding of this mechanism is crucial for troubleshooting and optimizing the reaction for challenging substrates like 4-Bromo-2,6-diethylpyridine.
-
The Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the aryl bromide, forming a Pd(II) intermediate.
-
The Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base (typically an amine) to generate a copper(I) acetylide.[5]
-
Transmetalation: The copper acetylide then transfers the alkyne moiety to the palladium complex.
-
Reductive Elimination: The resulting diorganopalladium(II) species undergoes reductive elimination to furnish the desired arylalkyne product and regenerate the active Pd(0) catalyst, thus completing the cycle.[5]
The steric bulk from the 2,6-diethyl groups on the pyridine ring can significantly impede the initial oxidative addition step at the C4 position. Therefore, the choice of a suitable palladium catalyst and ligand system is paramount to facilitate this crucial transformation.
Caption: The dual catalytic cycle of the Sonogashira cross-coupling reaction.
Recommended Experimental Protocol
This protocol is designed as a robust starting point for the Sonogashira coupling of 4-Bromo-2,6-diethylpyridine with a generic terminal alkyne. Optimization of temperature, reaction time, and catalyst loading may be necessary for specific alkyne coupling partners.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 4-Bromo-2,6-diethylpyridine | >97% | Sigma-Aldrich | |
| Terminal Alkyne | >98% | TCI Chemicals | |
| Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) | Catalyst Grade | Strem Chemicals | |
| Copper(I) Iodide (CuI) | >99.5% | Acros Organics | |
| Triethylamine (Et₃N) | Anhydrous, >99.5% | Alfa Aesar | Distill from CaH₂ before use. |
| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Fisher Scientific | |
| Argon or Nitrogen Gas | High Purity | Airgas | For maintaining an inert atmosphere. |
| Standard Glassware | - | - | Schlenk flask or sealed tube, condenser, magnetic stirrer. |
| Solvents for Workup & Purification | ACS Grade | - | Ethyl acetate, hexane, saturated aq. NH₄Cl, brine, Na₂SO₄. |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add 4-Bromo-2,6-diethylpyridine (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.05 equiv.), and copper(I) iodide (0.05 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration with respect to the 4-Bromo-2,6-diethylpyridine. Add anhydrous triethylamine (3.0 equiv.) followed by the terminal alkyne (1.2 equiv.) via syringe.
-
Reaction Execution: Immerse the flask in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously.
-
Monitoring Progress: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 4-alkynyl-2,6-diethylpyridine.
Caption: Experimental workflow for the Sonogashira coupling of 4-Bromo-2,6-diethylpyridine.
Scientific Rationale and Troubleshooting
Catalyst and Ligand Selection: For sterically hindered aryl bromides, the choice of a bulky and electron-rich phosphine ligand can enhance the rate of oxidative addition.[2] While Pd(PPh₃)₄ is a common choice, the pre-catalyst PdCl₂(PPh₃)₂ is often more stable and generates the active Pd(0) species in situ. For particularly challenging couplings, exploring more specialized ligands such as Buchwald's biarylphosphines or N-heterocyclic carbenes (NHCs) may be beneficial.[2]
Solvent and Base: Anhydrous and deoxygenated solvents are critical to prevent catalyst deactivation.[6] DMF is a good choice for its high boiling point and ability to dissolve a wide range of organic compounds. Triethylamine serves as both the base to neutralize the HBr byproduct and as a ligand for the copper co-catalyst.
Temperature: Due to the steric hindrance of the 2,6-diethyl groups, elevated temperatures (80-100 °C) are generally required to drive the reaction to completion. If the reaction is sluggish, a modest increase in temperature may be beneficial, but be mindful of potential side reactions or decomposition at excessively high temperatures.
Troubleshooting Common Issues:
-
Low or No Conversion:
-
Inactive Catalyst: Ensure all reagents and solvents are strictly anhydrous and the reaction is maintained under an inert atmosphere.
-
Insufficient Temperature: Gradually increase the reaction temperature.
-
Catalyst Poisoning: Ensure the starting materials are free of impurities that could poison the palladium catalyst.
-
-
Formation of Glaser-Hay Homocoupling Product (Diyne):
-
This side reaction is promoted by the presence of oxygen. Ensure thorough deoxygenation of the reaction mixture.
-
Using a slight excess of the terminal alkyne can sometimes suppress this side reaction.
-
Conclusion
The Sonogashira cross-coupling of 4-Bromo-2,6-diethylpyridine, while challenging, is a feasible and valuable transformation for the synthesis of complex, functionalized pyridine derivatives. By understanding the mechanistic hurdles imposed by steric hindrance and carefully selecting the appropriate catalyst system and reaction conditions, researchers can successfully employ this powerful reaction. The protocol provided herein serves as a comprehensive and reliable starting point for the synthesis of a wide array of 4-alkynyl-2,6-diethylpyridines, opening new avenues for discovery in medicinal chemistry and materials science.
References
-
Kelgokmen, Y., & Zora, M. (2016). Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach. RSC Advances, 6(6), 4608-4621. [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
-
Wikipedia. (2024). Sonogashira coupling. [Link]
-
The Sonogashira Coupling. (n.d.). University of Rochester. [Link]
-
Kelgokmen, Y., & Zora, M. (2015). Facile synthesis of heavily-substituted alkynylpyridines via Sonogashira approach. ResearchGate. [Link]
-
ResearchGate. (n.d.). Scheme 4: Sonogashira-couplings of 4-bromo-6H-1,2-oxazines. [Link]
-
SynArchive. (n.d.). Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent progress in Sonogashira reactions: a decade of improvements. Chemical Society Reviews, 40(10), 5084-5121. [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
-
Garcı́a-Álvarez, R., et al. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions, 244, 359-373. [Link]
-
Taylor & Francis Online. (n.d.). Cross-coupling reactions – Knowledge and References. [Link]
-
Gulevskaya, A. V., & Gevorgyan, V. (2011). Formal Inverse Sonogashira Reaction: Direct Alkynylation of Arenes and Heterocycles with Alkynyl Halides. Israel Journal of Chemistry, 50(5-6), 683-693. [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate. [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023). ArODES. [Link]
-
Sonogashira coupling. (2019, January 7). YouTube. [Link]
-
Alberico, D., & Orru, R. V. A. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein Journal of Organic Chemistry, 5, 52. [Link]
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- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. gold-chemistry.org [gold-chemistry.org]
Application Note: Scalable Synthesis of Filibuvir Intermediate via Pd-Catalyzed Heck-Isomerization
[1]
Abstract & Strategic Rationale
Filibuvir (PF-00868554) is a non-nucleoside NS5B polymerase inhibitor designed for the treatment of Hepatitis C. The core pharmacophore relies on a 2,6-diethylpyridine moiety linked to a dihydropyrone ring.[1] A pivotal challenge in the synthesis is the efficient construction of the carbon tether between the pyridine ring and the cyclopentyl fragment.
Traditional cross-coupling methods (e.g., Sonogashira) require multiple downstream manipulations (hydrogenation, hydration). This protocol utilizes a Heck-Matsuda type coupling , where the palladium catalyst mediates both the C-C bond formation and the subsequent isomerization of the allylic alcohol to a ketone. This "one-pot" cascade significantly reduces solvent waste and processing time.[1]
Reaction Mechanism & Logic
The transformation proceeds via a Pd(0)/Pd(II) catalytic cycle. The unique aspect is the post-insertion behavior:
-
Oxidative Addition: Pd(0) inserts into the C-Br bond of 4-bromo-2,6-diethylpyridine.[1]
-
Migratory Insertion: The arylpalladium species adds to the alkene of the allylic alcohol.
- -Hydride Elimination: Elimination occurs towards the hydroxyl group, forming an enol.[1]
-
Tautomerization: The enol spontaneously tautomerizes to the thermodynamically stable ketone.
Mechanistic Pathway (Graphviz)[1]
Caption: Mechanistic flow of the Heck-isomerization cascade converting aryl bromide and allylic alcohol directly to the ketone.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5] | Mass/Vol | Role |
| 4-Bromo-2,6-diethylpyridine | 214.10 | 1.0 | 250.0 g | Limiting Reagent |
| 1-Cyclopentylprop-2-en-1-ol | 126.19 | 1.1 | 162.1 g | Coupling Partner |
| Lithium Bromide (LiBr) | 86.85 | 2.0 | 202.8 g | Additive/Stabilizer |
| Palladium(II) Acetate | 224.51 | 0.025 | 6.55 g | Catalyst |
| Triethylamine (Et3N) | 101.19 | 2.2 | 260.0 g | Base |
| DMAc | - | - | 1.25 L | Solvent |
| Water | 18.02 | - | 110 mL | Co-solvent |
Step-by-Step Methodology
Phase A: Reaction Setup
-
Inerting: Equip a 3-L three-neck round-bottom flask with a mechanical stirrer, temperature probe, and reflux condenser. Purge the system with Nitrogen (
) for 20 minutes. -
Charging: Charge the flask with 4-bromo-2,6-diethylpyridine (250 g) and LiBr (202.8 g).
-
Solvent Addition: Add DMAc (1.25 L) and Water (110 mL). Stir until solids are largely dissolved.
-
Reagent Addition: Add 1-cyclopentylprop-2-en-1-ol (162.1 g) to the mixture.
-
Degassing: Sparge the solution with subsurface
for 30 minutes to remove dissolved oxygen (Critical for catalyst longevity). -
Catalyst Loading: Add Triethylamine (260 g) followed by Pd(OAc)2 (6.55 g).[1]
Phase B: Reaction Execution 7. Heating: Heat the reaction mixture to 95°C . 8. Monitoring: Maintain temperature at 95°C for 8–12 hours. Monitor conversion via HPLC or UPLC.[1]
- Endpoint: <2% remaining aryl bromide.[1]
- Cooling: Upon completion, cool the mixture to 20–25°C.
Phase C: Workup & Isolation 10. Dilution: Dilute the reaction mixture with Dichloromethane (DCM, 1.5 L). 11. Filtration: Filter the slurry through a pad of Celite to remove Pd black and inorganic salts. Rinse the cake with DCM (500 mL). 12. Concentration: Concentrate the filtrate under reduced pressure (40°C, 100 mbar) to remove DCM and bulk Et3N. 13. Distillation/Crystallization:
- Distill the residual DMAc solution to approximately 5 volumes relative to the product.
- Cool the residue to 0°C and hold for 2 hours to induce crystallization.
- Alternative: If oiling occurs, add n-Heptane as an anti-solvent to precipitate the product.[1]
- Drying: Filter the solid and dry in a vacuum oven at 45°C for 12 hours.
Process Workflow Diagram
Caption: Operational workflow for the synthesis of the Filibuvir intermediate.
Analytical Characterization
The isolated product, 1-cyclopentyl-3-(2,6-diethylpyridin-4-yl)propan-1-one , should conform to the following specifications:
Troubleshooting & Optimization (Expert Insights)
-
Oxygen Sensitivity: The Pd-catalyst is sensitive to
in this system.[1] If the reaction stalls (conversion <50% after 6h), re-sparge with nitrogen and add a fresh booster charge of Pd(OAc)2 (0.005 equiv). -
Regioselectivity: The use of LiBr is crucial. It stabilizes the palladium intermediate and prevents "beta-hydride elimination away from the oxygen," which would result in the formation of the aldehyde or conjugated alkene byproducts. Do not omit LiBr.
-
Water Content: A small amount of water (as prescribed) aids in the solubility of the inorganic base and salts, improving reaction kinetics. However, excess water can lead to competing hydrolysis of the bromide. Maintain the DMAc:Water ratio at roughly 10:1.
References
-
Pfizer Inc. (2013).[6] Synthesis of Filibuvir.[6][7][8] Part II. Second-Generation Synthesis of a 6,6-Disubstituted 2H-Pyranone via Dieckmann Cyclization. Organic Process Research & Development. [1]
-
Pfizer Inc. (2010). Synthetic Route Optimization of PF-00868554, An HCV Polymerase Inhibitor. Synlett.
-
National Institutes of Health (NIH) . Filibuvir | C29H37N5O3 | CID 54708673.[1] PubChem.[1]
-
BenchChem . Filibuvir: A Technical Overview. BenchChem Application Notes.
Sources
- 1. Filibuvir | C29H37N5O3 | CID 54708673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. orgsyn.org [orgsyn.org]
- 3. DE2426912A1 - PROCESS FOR THE PRODUCTION OF 3-CYCLOPENTYL-PROPIONIC ACID - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 6. December 2013 – All About Drugs [allfordrugs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Application Note: A Comprehensive Guide to the Synthesis of 4-Bromo-2,6-diethylpyridine
Abstract
This document provides a detailed, two-step synthetic protocol for the preparation of 4-Bromo-2,6-diethylpyridine, a valuable heterocyclic building block for drug discovery and materials science. The synthesis commences with the construction of the core pyridine scaffold to yield the key intermediate, 2,6-diethyl-4-hydroxypyridine, conceptually derived from the principles of pyridine synthesis starting from dicarbonyl compounds like 1,3-acetonedicarboxylic acid. The subsequent transformation of the 4-hydroxy group to the target 4-bromo functionality is then described in detail. This guide is designed for researchers and professionals in organic synthesis, offering in-depth procedural instructions, mechanistic insights, and practical advice to ensure reproducible and efficient synthesis.
Introduction: Strategic Approach to a Substituted Pyridine
Substituted pyridines are ubiquitous structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] The ability to selectively introduce functional groups onto the pyridine ring is therefore of critical importance. 4-Bromo-2,6-diethylpyridine serves as a versatile intermediate, where the bromine atom at the C-4 position can be readily displaced or utilized in cross-coupling reactions to build molecular complexity.
The synthesis of such a specifically substituted pyridine requires a strategic, multi-step approach. Direct electrophilic bromination of 2,6-diethylpyridine is not a viable strategy, as the combined directing effects of the activating alkyl groups (ortho-, para-directing) and the deactivating pyridine nitrogen (meta-directing) would preferentially yield the 3-bromo isomer.[2]
Therefore, a more robust strategy involves the initial construction of a pyridine ring with a pre-installed functional group at the 4-position that can be chemically converted to a bromine atom. The most effective precursor for this purpose is a 4-hydroxypyridine (which exists in equilibrium with its 4-pyridone tautomer). The hydroxyl group can be reliably converted to a bromo group using standard halogenating agents.
This guide outlines a two-stage synthesis:
-
Stage 1: Construction of the 2,6-diethyl-4-hydroxypyridine ring system. This is achieved through a condensation reaction that mirrors the fundamental principles of the Hantzsch or Guareschi-Thorpe pyridine syntheses, which utilize dicarbonyl compounds and an ammonia source to form the heterocyclic core.[3][4]
-
Stage 2: Conversion of the 4-hydroxy intermediate to the final 4-bromo product.
Overall Synthetic Pathway
The synthetic route is a two-step process starting from the assembly of the pyridine core followed by a functional group interconversion.
Caption: Overall two-stage synthetic pathway.
Stage 1: Synthesis of 2,6-Diethyl-4-hydroxypyridine
Principle and Rationale
The formation of the 4-hydroxypyridine core is accomplished via a cyclocondensation reaction. This type of reaction typically involves the condensation of a β-dicarbonyl compound with an enamine or an ammonia equivalent.[5][6] In this protocol, we adapt a general procedure for preparing substituted 4-hydroxypyridines. The reaction proceeds through the formation of α,β-unsaturated β-aminoketone intermediates, which then undergo an intramolecular aldol-type condensation to form the pyridine ring.[6] This method provides a reliable and scalable route to the key hydroxylated intermediate.
Detailed Experimental Protocol
Materials:
-
Ethyl 3-oxopentanoate
-
Ammonia (aqueous solution, 28-30%)
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
Procedure:
-
In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 3-oxopentanoate (0.20 mol, 28.8 g) and ethanol (150 mL).
-
To this solution, add aqueous ammonia (0.25 mol, 16.5 mL of 28% solution) dropwise over 15 minutes with stirring. The mixture may warm slightly.
-
Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 1:1 Ethyl Acetate/Hexane).
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to precipitate the product.
-
Filter the resulting solid using a Büchner funnel and wash the filter cake with cold ethanol (2 x 30 mL).
-
The crude product can be further purified by recrystallization. Dissolve the solid in a minimal amount of hot water, adjust the pH to ~7 using dilute HCl, and allow it to cool slowly to room temperature, then in an ice bath.
-
Filter the purified crystals, wash with a small amount of cold water, and dry under vacuum to yield 2,6-diethyl-4-hydroxypyridine as a white to off-white solid.
Safety Precautions:
-
Perform all operations in a well-ventilated fume hood.
-
Ammonia and hydrochloric acid are corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Stage 2: Synthesis of 4-Bromo-2,6-diethylpyridine
Principle and Rationale
The conversion of a 4-hydroxypyridine to a 4-bromopyridine is a standard functional group transformation. The 4-hydroxy form exists in tautomeric equilibrium with the 4-pyridone form. The reaction with a strong halogenating agent, such as phosphorus pentabromide (PBr₅) or phosphorus oxybromide (POBr₃), is required.[7] The mechanism involves the activation of the pyridone oxygen by the phosphorus reagent, forming a good leaving group. Subsequent nucleophilic attack by a bromide ion at the C-4 position, followed by rearomatization, yields the desired 4-bromopyridine.[8] This protocol utilizes phosphorus pentabromide for an efficient conversion.
Detailed Experimental Protocol
Materials:
-
2,6-Diethyl-4-hydroxypyridine (from Stage 1)
-
Phosphorus pentabromide (PBr₅)
-
Toluene (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a 250 mL three-neck round-bottom flask, equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add 2,6-diethyl-4-hydroxypyridine (0.05 mol, 7.55 g).
-
Add anhydrous toluene (100 mL) to the flask.
-
Carefully add phosphorus pentabromide (PBr₅) (0.06 mol, 25.8 g) to the suspension in portions under a nitrogen atmosphere. The reaction is exothermic.
-
Once the addition is complete, heat the reaction mixture to 95 °C and maintain for 4 hours. The mixture should become a clearer solution as the reaction progresses.
-
After the reaction is complete (monitored by TLC, eluent: 3:7 Ethyl Acetate/Hexane), cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice (~200 g) in a large beaker with vigorous stirring. Caution: This quenching step is highly exothermic and releases HBr gas.
-
Carefully neutralize the acidic aqueous layer by slowly adding saturated NaHCO₃ solution until gas evolution ceases and the pH is ~8.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product, a brownish oil, is purified by column chromatography on silica gel using a gradient of hexane to 15% ethyl acetate in hexane to afford 4-Bromo-2,6-diethylpyridine as a pale yellow oil.
Safety Precautions:
-
Phosphorus pentabromide is highly corrosive and reacts violently with water. Handle it in a fume hood with appropriate PPE.
-
The quenching step produces hydrogen bromide gas. Ensure adequate ventilation.
Experimental Workflow and Data Summary
Caption: Step-by-step experimental laboratory workflow.
Table 1: Summary of Reaction Parameters and Expected Yields
| Parameter | Stage 1: Hydroxypyridine Synthesis | Stage 2: Bromination |
| Key Reagents | Ethyl 3-oxopentanoate, Aqueous NH₃ | 2,6-Diethyl-4-hydroxypyridine, PBr₅ |
| Solvent | Ethanol | Toluene (anhydrous) |
| Temperature | Reflux (~78 °C) | 95 °C |
| Reaction Time | 6 hours | 4 hours |
| Purification | Recrystallization | Column Chromatography |
| Expected Yield | 65 - 75% | 70 - 80% |
| Appearance | White to off-white solid | Pale yellow oil |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Stage 1 | Incomplete reaction. | Extend reflux time. Ensure correct stoichiometry of ammonia. |
| Product loss during workup. | Ensure mixture is thoroughly cooled before filtration. Use minimal cold solvent for washing. | |
| Incomplete reaction in Stage 2 | Inactive PBr₅ (hydrolyzed). | Use a fresh bottle of PBr₅. Ensure anhydrous conditions. |
| Insufficient temperature or time. | Confirm reaction temperature is maintained at 95 °C. Extend reaction time and monitor by TLC. | |
| Difficult purification in Stage 2 | Residual phosphorus byproducts. | Ensure the quenching and neutralization steps are performed thoroughly. A second wash with NaHCO₃ may be necessary. |
| Co-eluting impurities. | Optimize the solvent system for column chromatography. A shallower gradient may improve separation. |
Conclusion
This application note provides a reliable and well-documented two-stage protocol for the synthesis of 4-Bromo-2,6-diethylpyridine. By first constructing a 4-hydroxypyridine intermediate and subsequently performing a robust halogenation, the target compound is obtained in good overall yield with high purity. The detailed procedures, mechanistic explanations, and troubleshooting guide are intended to enable researchers to successfully replicate this synthesis and utilize the product in further developmental research.
References
-
Singer, A., & McElvain, S. M. (n.d.). 2,6-dimethylpyridine. Organic Syntheses. Retrieved from [Link]
-
Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,6-Diacetylpyridine. Retrieved from [Link]
-
Kochel, A., et al. (2007). Bis(2,6-dimethylpyridinium) dibromoiodate bromide. Acta Crystallographica Section E, E63(12), o4677. Retrieved from [Link]
-
Stout, D. M. (2000). Learning from the Hantzsch synthesis. Modern Drug Discovery, 3(9), 37-40. Retrieved from [Link]
-
Li, Y., et al. (2006). Controlled Synthesis of 2‐Acetyl‐6‐carbethoxypyridine and 2,6‐Diacetylpyridine from 2,6‐Dimethylpyridine. Synthetic Communications, 36(18), 2657-2664. Retrieved from [Link]
-
MDPI. (2023). Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. Molecules, 29(1), 123. Retrieved from [Link]
-
Ghalem, W., et al. (2008). Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate at 100 K. Acta Crystallographica Section E, E64(Pt 12), o2408. Retrieved from [Link]
-
ResearchGate. (2018). One-pot Hantzsch synthesis of unsymmetrical substituted pyridines via condensation of 1, 3-dicarbonyl compounds with DMF and 1, 1-dichloro-2-nitroethene. Tetrahedron Letters, 59(4), 389-392. Retrieved from [Link]
-
Parthasarathi, D., et al. (2022). Synthesis, Characterization, Crystal structure of 4-(4-Bromo-phenyl)-2,6- dimethyl-1,4-dihydro-pyridine. Egyptian Journal of Chemistry, 65(2), 439-450. Retrieved from [Link]
-
Kumar, A., et al. (2020). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. Nature Communications, 11, 4679. Retrieved from [Link]
-
Unknown. (n.d.). Pyridines. Retrieved from [Link]
-
Majumdar, K. C., & Chattopadhyay, B. (2009). “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines. Journal of Chemistry, 2009, 218670. Retrieved from [Link]
-
ResearchGate. (n.d.). 4-Bromopyridine. Retrieved from [Link]
- Google Patents. (2023). US11613549B2 - Bromination of pyridine derivatives.
-
Green Chemistry. (2017). Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Green Chemistry, 19(21), 5104-5108. Retrieved from [Link]
-
Reddy, T. J., et al. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Organic Letters, 10(16), 3583-3586. Retrieved from [Link]
-
Protheragen. (2025). How to synthesize 4 - bromopyridine hydrochloride?. Retrieved from [Link]
-
Beilstein Journals. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry, 9, 2077-2087. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
- Google Patents. (2003). US6624307B1 - Process for producing 2,6-dihydroxy-3,4-dialkylpyridines.
- Google Patents. (2013). CN103420905A - Synthetic method of 4-bromine-2,6-diaminopyridine.
- Google Patents. (2014). EP2585436B1 - Process for preparing 4-hydroxypyridines.
- Google Patents. (2011). WO2011161612A1 - Process for preparing 4-hydroxypyridines.
-
Marshall Digital Scholar. (n.d.). Synthesis of 1,3-DI(4-Pyridinyl)Acetone. Retrieved from [Link]
-
Denmark Group. (2014). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of substituted pyridines. Retrieved from [Link]
Sources
- 1. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. EP2585436B1 - Process for preparing 4-hydroxypyridines - Google Patents [patents.google.com]
- 6. WO2011161612A1 - Process for preparing 4-hydroxypyridines - Google Patents [patents.google.com]
- 7. Diethyl 4-bromopyridine-2,6-dicarboxylate synthesis - chemicalbook [chemicalbook.com]
- 8. CN103420905A - Synthetic method of 4-bromine-2,6-diaminopyridine - Google Patents [patents.google.com]
Application Note: Palladium-Catalyzed Cross-Coupling of 2,6-Diethyl-4-Bromopyridine
Introduction & Strategic Analysis
The substrate 2,6-diethyl-4-bromopyridine represents a privileged scaffold in medicinal chemistry. Unlike unsubstituted 4-bromopyridine, which is prone to catalyst poisoning via nitrogen coordination and instability (self-polymerization), the 2,6-diethyl variant offers a unique "Steric Shielding Advantage."
The Steric Shielding Advantage
In palladium catalysis, the pyridine nitrogen lone pair is a potent
-
Unsubstituted Pyridine: High risk of catalyst arrest.
-
2,6-Diethyl Substitution: The ethyl groups create a steric wall that effectively blocks the palladium center from coordinating to the nitrogen. This directs the catalyst exclusively to the C4-Br bond for oxidative addition, significantly enhancing turnover numbers (TON).
Electronic Profile
-
C4 Position: Highly electron-deficient due to the inductive withdrawal of the nitrogen atom (para-position). This facilitates rapid oxidative addition of Pd(0).
-
Side Reactions: The electron deficiency also increases susceptibility to protodebromination (reduction of C-Br to C-H) in the presence of strong bases and hydride sources (e.g., alcohols).
Decision Framework for Reaction Optimization
Before selecting a protocol, utilize this logic flow to determine the optimal catalytic system based on your coupling partner.
Figure 1: Decision tree for selecting catalyst/ligand combinations based on substrate class.
Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond)
This protocol is optimized for coupling aryl and heteroaryl boronic acids.[1] The use of SPhos is recommended for challenging substrates due to its ability to facilitate oxidative addition into electron-poor heteroaryl bromides while preventing Pd-N inhibition.
Materials
-
Substrate: 2,6-Diethyl-4-bromopyridine (1.0 equiv)
-
Coupling Partner: Arylboronic acid (1.2 – 1.5 equiv)
-
Catalyst: Pd(OAc)₂ (2-5 mol%) + SPhos (4-10 mol%) OR Pd(dppf)Cl₂·DCM (for scale-up simplicity)
-
Base: K₃PO₄ (2.0 – 3.0 equiv)
-
Solvent: Toluene/Water (4:[2]1) or 1,4-Dioxane/Water (4:1)
Step-by-Step Procedure
-
Catalyst Pre-activation (Critical for SPhos): In a vial, dissolve Pd(OAc)₂ (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol) in 1 mL of anhydrous toluene. Stir at room temperature for 10 minutes under Argon. The solution should turn from orange to yellow/pale, indicating ligation.
-
Reaction Assembly: To a reaction vial equipped with a magnetic stir bar, add:
-
2,6-Diethyl-4-bromopyridine (214 mg, 1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
K₃PO₄ (636 mg, 3.0 mmol)
-
-
Solvent Addition: Add Toluene (3 mL) and degassed Water (0.75 mL). Note: Degassing is vital to prevent homocoupling of the boronic acid.
-
Initiation: Add the pre-formed catalyst solution to the reaction vial via syringe.
-
Reaction: Seal the vial and heat to 80–100 °C for 2–12 hours. Monitor by LCMS.[2]
-
Checkpoint: If conversion stalls at 50%, add a second portion of boronic acid (0.5 equiv).
-
-
Workup: Cool to RT. Dilute with EtOAc (10 mL) and wash with water (10 mL) and brine.[3] Dry over Na₂SO₄ and concentrate.
Protocol B: Buchwald-Hartwig Amination (C-N Bond)
Coupling amines to the C4 position requires overcoming the potential for the amine to bind to Palladium. We utilize Buchwald Generation 3 Precatalysts or bulky biaryl phosphines (BrettPhos/RuPhos) to enforce reductive elimination.
Materials
-
Substrate: 2,6-Diethyl-4-bromopyridine (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (1.2 equiv)
-
Catalyst: BrettPhos Pd G3 (2–5 mol%) (for primary amines) OR RuPhos Pd G3 (for secondary amines).
-
Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)
-
Solvent: Anhydrous 1,4-Dioxane or Toluene.
Step-by-Step Procedure
-
Drying: Flame-dry a resealable Schlenk tube or pressure vial and cool under Argon.
-
Solids Addition: Charge the tube with:
-
BrettPhos Pd G3 (catalyst)
-
NaOtBu (Base) - Handle in a glovebox or minimal air exposure; hygroscopic.
-
Solid amine (if applicable).
-
-
Liquids Addition:
-
Dissolve 2,6-Diethyl-4-bromopyridine in anhydrous Dioxane (0.2 M concentration).
-
Add liquid amine (if applicable).
-
-
Execution: Seal the vessel and heat to 90–110 °C .
-
Why this temp? High temperature is often needed to force reductive elimination in sterically crowded systems, though the 4-position is relatively open.
-
-
Monitoring: Check LCMS after 1 hour. If the starting material is consumed but the product is low (protodebromination observed), lower the temperature to 80 °C and switch base to Cs₂CO₃.
Quantitative Data Summary
| Parameter | Suzuki-Miyaura (Protocol A) | Buchwald-Hartwig (Protocol B) |
| Catalyst Source | Pd(OAc)₂ / SPhos | BrettPhos Pd G3 |
| Base | K₃PO₄ (Weak, Hydrated) | NaOtBu (Strong, Anhydrous) |
| Solvent System | Toluene/Water (Biphasic) | Dioxane (Anhydrous) |
| Temp Range | 80–100 °C | 90–110 °C |
| Typical Yield | 85–95% | 70–90% |
| Major Side Product | Homocoupling of Boronic Acid | Protodebromination (Py-H) |
| Key Advantage | High tolerance of functional groups | Rapid access to C4-amino pyridines |
Troubleshooting & Mechanistic Insights
Protodebromination (The "Reduction" Problem)
If you observe the formation of 2,6-diethylpyridine (mass = M-Br+H), the catalytic cycle is being intercepted by a hydride source before transmetalation.
-
Cause:
-hydride elimination from the amine or oxidation of the alcohol solvent. -
Solution:
-
Ensure solvents are strictly anhydrous (for Buchwald).
-
Switch base from NaOtBu to Cs₂CO₃ (milder).
-
Increase the concentration of the coupling partner to outcompete the side reaction.
-
Catalyst Deactivation
While the ethyl groups protect the nitrogen, "Pd-Black" formation can still occur if the ligand dissociates.
-
Solution: Use Precatalysts (e.g., Pd-G3 or Pd-G4) which guarantee a 1:1 Pd:Ligand ratio upon activation, rather than mixing Pd(OAc)₂ + Ligand manually.
Figure 2: Simplified catalytic cycle highlighting the oxidative addition favored by the electron-deficient ring and the N-coordination pathway blocked by steric bulk.
References
-
Suzuki-Miyaura Coupling of Pyridines
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
-
Buchwald-Hartwig Amination of Heterocycles
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
-
SPhos Ligand Utility
-
Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[4]
-
-
Mechanistic Studies on Pyridine Poisoning
-
Paul, F., et al. (1995). Mechanism of the Palladium-Catalyzed Amination of Aryl Halides. Journal of the American Chemical Society.[4]
-
Sources
Application Note: Strategic Functionalization of the 4-Position of 2,6-Diethylpyridine
Topic: Strategic Functionalization of 2,6-Diethylpyridine: C4-Selectivity Content Type: Application Note & Protocol Guide Audience: Senior Chemists, Medicinal Chemists, Process Development Scientists
Executive Summary & Strategic Analysis
Functionalizing the 4-position (para) of 2,6-diethylpyridine presents a unique chemoselective challenge. The presence of ethyl groups at the 2- and 6-positions creates a dichotomy:
-
Steric Blocking: The ethyl groups effectively shield the ortho-positions, directing steric-sensitive reagents to the 4-position.
-
Lateral Reactivity: The benzylic-like methylene protons on the ethyl groups (
) are susceptible to deprotonation by strong bases (e.g., -BuLi), leading to lateral functionalization rather than the desired ring functionalization.
Therefore, standard lithiation protocols fail to target the C4 ring carbon. This guide details three high-fidelity methodologies to bypass this limitation and selectively functionalize the C4 position: Radical Alkylation (Minisci) , Iridium-Catalyzed C-H Borylation , and N-Oxide Activation .
Decision Matrix: Selecting the Right Methodology
Before proceeding, select the protocol based on the desired functional handle.
Figure 1: Strategic decision tree for selecting the appropriate functionalization pathway.
Method A: Radical C-H Alkylation (Minisci Reaction)
Principle: The Minisci reaction utilizes carbon-centered radicals that are nucleophilic in nature.[1] By protonating the pyridine nitrogen (using acid), the heterocycle becomes electron-deficient and highly receptive to radical attack.[1][2] The 2,6-ethyl groups sterically block the ortho positions, forcing the radical to attack the C4 position with high regioselectivity.
Best For: Direct installation of alkyl, cycloalkyl, or acyl groups.
Protocol: Silver-Catalyzed Decarboxylative Alkylation
Reagents:
-
Substrate: 2,6-Diethylpyridine (1.0 equiv)
-
Radical Source: Carboxylic Acid (
) (2.0 equiv) -
Catalyst: Silver Nitrate (
) (0.2 equiv) -
Oxidant: Ammonium Persulfate (
) (2.0 equiv) -
Acid/Solvent: 10% Trifluoroacetic acid (TFA) in DCM/Water (biphasic) or pure TFA/Water.
Step-by-Step Workflow:
-
Preparation: In a round-bottom flask, dissolve 2,6-diethylpyridine (1.0 mmol) in a mixture of DCM (5 mL) and water (5 mL).
-
Acidification: Add TFA (1.0 mmol) to protonate the pyridine. Critical: Protonation lowers the LUMO energy, accelerating radical addition.[1]
-
Reagent Addition: Add the carboxylic acid (
, 2.0 mmol) and (0.2 mmol). -
Initiation: Heat the mixture to 40°C. Add
(2.0 mmol) in small portions over 10 minutes. Note: Gas evolution ( ) will be observed. -
Reaction: Stir vigorously at 40–50°C for 2–4 hours.
-
Workup: Basify with saturated
(pH > 9) to deprotonate the pyridine. Extract with DCM ( ). -
Purification: Dry organic layer over
, concentrate, and purify via silica gel chromatography.
Troubleshooting:
-
Low Yield:[2] If the carboxylic acid is insoluble, switch solvent to Acetone/Water or DMSO.
-
Polysubstitution: Unlikely due to sterics, but if observed, reduce radical equivalents to 1.2.
Method B: Iridium-Catalyzed C-H Borylation
Principle: Iridium catalysts ligated by bulky bipyridines (dtbpy) are governed almost exclusively by steric factors. The 2,6-ethyl groups create a "steric pocket" that prevents the catalyst from approaching C2/C6 (blocked) or C3/C5 (too close to the ethyl group). The C4 position is the only accessible site for the oxidative addition of the Iridium center.
Best For: Creating a boronate ester handle (
Protocol: Steric-Directed C-H Activation
Reagents:
-
Substrate: 2,6-Diethylpyridine
-
Boron Source: Bis(pinacolato)diboron (
) (0.55 equiv relative to substrate if using excess substrate, or 1.2 equiv if substrate is limiting). -
Catalyst Precursor:
(1.5 mol%) -
Ligand: 4,4’-di-tert-butyl-2,2’-bipyridine (
) (3.0 mol%) -
Solvent: Hexane or THF (anhydrous).
Step-by-Step Workflow:
-
Glovebox/Schlenk Setup: In a nitrogen-filled glovebox or under Argon, mix
(10 mg) and (8 mg) in Hexane (2 mL). Stir for 5 minutes until the solution turns dark brown (active catalyst formation). -
Reagent Mixing: Add
(1.2 equiv) and 2,6-diethylpyridine (1.0 equiv). -
Heating: Transfer to a sealed pressure tube. Heat at 80°C for 4–16 hours.
-
Monitoring: Monitor by GC-MS. The product will show a mass shift corresponding to the addition of the Bpin group.
-
Workup: Cool to room temperature. Pass the mixture through a short pad of silica or Celite to remove the catalyst. Wash with
.[3] -
Isolation: Concentrate in vacuo. Note: Pyridyl boronates can be unstable on silica; use neutral alumina or rapid filtration if purification is needed.
Critical Insight: Unlike unsubstituted pyridine, which often poisons the catalyst by binding to Ir via Nitrogen, 2,6-diethylpyridine is sterically hindered enough to prevent N-coordination, allowing the catalytic cycle to proceed efficiently.
Method C: The N-Oxide Gateway (Electrophilic Substitution)
Principle: Pyridine itself is electron-deficient and resists electrophilic aromatic substitution (EAS).[2] Oxidation to the N-oxide pushes electron density into the ring (specifically C2 and C4). Since C2 is blocked by ethyl groups, nitration occurs exclusively at C4.
Best For: Installing Nitro (
Protocol: Oxidation and Nitration
Part 1: N-Oxidation
-
Dissolve 2,6-diethylpyridine in DCM.
-
Add mCPBA (1.2 equiv) at 0°C. Warm to RT and stir overnight.
-
Wash with
to remove benzoic acid byproduct. Isolate 2,6-diethylpyridine-N-oxide.
Part 2: Nitration
-
Safety: This reaction is exothermic.
-
Dissolve the N-oxide in conc.
. -
Add fuming
dropwise at 0°C. -
Heat to 100°C for 2–4 hours.
-
Pour onto ice/water. Neutralize with
. Extract the 4-nitro-2,6-diethylpyridine-N-oxide.
Part 3: Deoxygenation (PCl3 Method)
-
Dissolve the nitrated N-oxide in Chloroform.
-
Add
(3.0 equiv) carefully. Reflux for 2 hours. -
Workup with ice water and base to recover 4-nitro-2,6-diethylpyridine .
Comparative Data & Reference Table
| Feature | Minisci Reaction (Method A) | Ir-Borylation (Method B) | N-Oxide Route (Method C) |
| Selectivity | >95% C4 (Radical) | >98% C4 (Steric) | >95% C4 (Electronic) |
| Key Reagent | |||
| Primary Product | 4-Alkyl-2,6-diethylpyridine | 4-Bpin-2,6-diethylpyridine | 4-Nitro-2,6-diethylpyridine |
| Operational Difficulty | Low (Open air possible) | High (Inert atmosphere req.) | Medium (Strong acids) |
| Scalability | High | Low (Catalyst cost) | High |
Visualizing the Mechanism (Graphviz)
The following diagram illustrates why standard lithiation fails and how the recommended methods succeed.
Figure 2: Mechanistic divergence between lateral lithiation (failure) and steric/radical control (success).
References
-
Minisci Reaction on Substituted Pyridines
-
Iridium-Catalyzed Borylation Steric Control
-
Ishiyama, T., Takagi, J., Ishida, K., Miyaura, N., Anastasi, N. R., & Hartwig, J. F. (2002). Mild Iridium-Catalyzed Borylation of Arenes.[5] High Turnover Numbers, Room Temperature Reactions, and Isolation of a Potential Intermediate. J. Am. Chem. Soc., 124(3), 390-391. Link
- Note: Establishes the steric rules that direct borylation to the most accessible (C4) position in 2,6-disubstituted systems.
-
- N-Oxide Nitration Protocols: Katritzky, A. R., & Lagowski, J. M. (1971). Chemistry of the Heterocyclic N-Oxides. Academic Press. Note: The foundational text for N-oxide activation and electrophilic substitution rules.
-
Lateral vs.
Sources
- 1. scispace.com [scispace.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Iridium-catalyzed C-H borylation of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Lithiation and Substitution Protocols for 4-Bromopyridine Derivatives
This Application Note is structured to provide a rigorous, field-proven guide for the functionalization of 4-bromopyridine derivatives. It moves beyond standard textbook procedures to address the specific "privileged but perilous" nature of the pyridine scaffold.
Executive Summary & Strategic Landscape
4-Bromopyridine is a high-value scaffold in drug discovery, serving as a gateway to 4-substituted and 3,4-disubstituted pyridines. However, it presents a "Chemist's Dilemma" :
-
Electron Deficiency: The pyridine ring is susceptible to nucleophilic attack (addition) by strong bases (
-BuLi) at the C2 position, leading to polymerization or "tars." -
The Halogen Dance (HD): The bromine atom is labile.[1] Under lithiation conditions, it can migrate to the C3 position via a base-catalyzed mechanism, scrambling regiochemistry.
-
Thermal Instability: Pyridyllithium species are thermally fragile, often decomposing above -60°C.
This guide details two distinct, high-fidelity protocols to navigate these challenges:
-
Protocol A (C4-Functionalization): Uses Turbo Grignard (
-PrMgCl[2][3]·LiCl) for safe, room-temperature accessible Halogen-Metal Exchange. -
Protocol B (C3-Functionalization): Uses LDA/LiTMP for Directed Ortho-Lithiation (DoM), with strict kinetic control to prevent the Halogen Dance.
Mechanistic Decision Tree
The choice of reagent dictates the reaction pathway. The following diagram illustrates the divergence between Halogen-Metal Exchange (substitution of Br) and Deprotonation (ortho-functionalization).
Caption: Divergent reaction pathways for 4-bromopyridine. Path A utilizes Magnesium-Halogen exchange for C4 substitution. Path B utilizes kinetic deprotonation for C3 functionalization, with a critical risk of Halogen Dance if conditions are not controlled.
Pre-Requisite: Handling 4-Bromopyridine
Critical Safety & Stability Note: Commercial 4-bromopyridine is typically sold as the hydrochloride salt (4-Br-Py·HCl) because the free base is volatile and unstable (it self-quaternizes to form polymers).
-
NEVER add organolithiums/Grignards directly to the HCl salt. It will consume 1 equivalent of reagent instantly and generate heat/precipitation.
-
Protocol: Perform a "Free-Basing" step immediately prior to reaction.
-
Suspend 4-Br-Py·HCl in saturated NaHCO₃ or 1M NaOH.
-
Extract 3x with Et₂O or DCM.
-
Dry over MgSO₄, filter, and concentrate in vacuo (do not heat >30°C).
-
Use the resulting oil immediately.
-
Protocol A: C4-Substitution via Turbo Grignard
Objective: Replace the Bromine at C4 with an electrophile (E).
Why this method?
Standard
-
Chemo-selectivity: Does not attack the pyridine ring (C2).
-
Functional Group Tolerance: Compatible with esters, cyano groups, and amides.
-
Temperature: Proceeds at 0°C to Room Temperature (RT), avoiding cryogenic constraints.
Experimental Procedure
Reagents:
-
4-Bromopyridine (free base): 1.0 equiv.
- -PrMgCl[2][4]·LiCl (1.3 M in THF): 1.1 equiv.
-
Electrophile (e.g., Benzaldehyde, Allyl bromide): 1.2 equiv.
-
Solvent: Anhydrous THF.
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask under Argon/Nitrogen. Add 4-bromopyridine (1.0 equiv) and anhydrous THF (0.5 M concentration).
-
Exchange: Cool the solution to 0°C . Dropwise add
-PrMgCl·LiCl (1.1 equiv). -
Electrophile Addition: Once exchange is complete (>95%), add the Electrophile (1.2 equiv) neat or in THF.
-
Optimization: For Cu-mediated couplings (allylation/acylation), add CuCN·2LiCl (10 mol%) before the electrophile.
-
-
Quench: Stir at 0°C -> RT for 1 hour. Quench with sat. NH₄Cl.
-
Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄.
Data Summary: Turbo Grignard Efficiency
| Substrate | Reagent | Conditions | Electrophile | Yield (%) |
|---|
| 4-Bromopyridine |
Protocol B: C3-Functionalization via Directed Ortho-Lithiation (DoM)
Objective: Install a functional group at C3 while keeping the Bromine at C4. Mechanism: The Bromine acts as a weak Directing Group (DG), acidifying the C3 protons. The Danger: The Halogen Dance . If the 4-bromo-3-lithiopyridine intermediate warms up, the lithiated species attacks a non-lithiated 4-bromopyridine molecule, causing the Br to migrate to the 3-position and Li to the 4-position (thermodynamic sink).
Experimental Procedure
Reagents:
-
LDA (Lithium Diisopropylamide): 1.1 equiv. (Freshly prepared is best).
-
4-Bromopyridine (free base): 1.0 equiv.
-
Electrophile: 1.2 – 1.5 equiv.
-
Solvent: THF (strictly anhydrous).[7]
Step-by-Step:
-
Base Preparation: Generate LDA by adding
-BuLi to diisopropylamine in THF at -78°C. Warm to 0°C for 15 min, then cool back to -78°C . -
Substrate Addition: Add 4-bromopyridine (dissolved in minimal THF) dropwise down the side of the flask to the LDA solution at -78°C .
-
Crucial: Addition must be slow to maintain internal temp < -70°C.
-
-
Lithiation Time: Stir at -78°C for exactly 15–30 minutes .
-
Warning: Do NOT stir longer than 30 mins. Do NOT allow temp to rise. This is the "Kinetic Window."
-
-
Trapping: Add the Electrophile (pre-cooled if possible) rapidly.
-
Quench: After 15 mins, quench with AcOH/THF or sat. NH₄Cl at -78°C before removing the cooling bath.
Troubleshooting The Halogen Dance: If you observe "scrambled" products (e.g., 3-bromo-4-substituted pyridine instead of 4-bromo-3-substituted), it means the Halogen Dance occurred.
-
Fix 1: Lower temperature to -100°C (THF/Et₂O/Pentane bath).
-
Fix 2: Reduce lithiation time (try 10 mins).
-
Fix 3: Use in-situ trapping (mix Electrophile with LDA before adding substrate) if the electrophile is compatible with LDA (e.g., TMSCl, Borates).
References
-
Halogen-Magnesium Exchange (Turbo Grignard)
-
Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition. Link
-
-
Halogen Dance Mechanism
-
Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007). Halogen Dance Reactions—A Review. Chemical Society Reviews. Link
-
-
Lithiation of Pyridines (Review)
-
Schlosser, M. (2005). The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization. Angewandte Chemie. Link
-
-
Continuous Flow Lithiation (Controlling HD)
-
Gérardy, B., & Monbaliu, J. C. M. (2019). Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance. Chemistry – A European Journal. Link
-
Sources
- 1. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 2. BJOC - Disposable cartridge concept for the on-demand synthesis of turbo Grignards, Knochel–Hauser amides, and magnesium alkoxides [beilstein-journals.org]
- 3. scientificupdate.com [scientificupdate.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Bromo-2,6-diethylpyridine
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 4-bromo-2,6-diethylpyridine, with a focus on routes involving propionic anhydride as a precursor. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental insights to help improve reaction yields and product purity.
Introduction
The synthesis of 4-bromo-2,6-diethylpyridine is a multi-step process. A direct conversion from propionic anhydride is not a standard reported method. A more practical approach involves a two-stage synthesis: first, the formation of the 2,6-diethylpyridine core, followed by its regioselective bromination. Propionic anhydride serves as a key starting material for producing propionaldehyde, a crucial component in the construction of the pyridine ring. This guide will address potential challenges in both stages of this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most viable method for synthesizing the 2,6-diethylpyridine precursor from propionic anhydride?
A1: The most common industrial method for synthesizing alkyl-substituted pyridines is the Chichibabin pyridine synthesis.[1][2][3] This reaction involves the condensation of aldehydes and ammonia over a solid acid catalyst at high temperatures.[1][4] In this case, propionaldehyde, which can be obtained from the reduction of propionic anhydride or propionic acid, would be the key starting material.
Q2: What are the typical catalysts and conditions for the Chichibabin synthesis of 2,6-diethylpyridine?
A2: The Chichibabin synthesis is typically carried out in the gas phase over a solid acid catalyst. Common catalysts include modified alumina (Al₂O₃) or silica (SiO₂).[1] The reaction is conducted at elevated temperatures, generally in the range of 350–500 °C.[1] The reactants, including propionaldehyde and ammonia, are passed over the heated catalyst bed.[5]
Q3: How can I control the regioselectivity of the bromination to favor the 4-position?
A3: The bromination of 2,6-dialkylpyridines is an electrophilic aromatic substitution. The two ethyl groups at the 2- and 6-positions are activating and direct incoming electrophiles to the ortho- and para-positions. The pyridine nitrogen, however, is deactivating and directs to the meta-positions (3- and 5-positions).[6] The interplay of these electronic effects will determine the final position of bromination. To favor bromination at the 4-position (para to the nitrogen), careful selection of the brominating agent and reaction conditions is crucial. While electrophilic bromination of the similar 2,6-dimethylpyridine often yields the 3-bromo isomer, altering the reaction conditions or using a different brominating agent might favor the 4-position.[6] Further investigation into specific conditions for 2,6-diethylpyridine is recommended.
Q4: What are the most common side products in this synthesis?
A4: In the Chichibabin synthesis, a mixture of different pyridine isomers can be formed.[5] Additionally, secondary amines can be produced as byproducts.[2] During the bromination step, over-bromination (di- or tri-brominated products) and bromination at other positions on the pyridine ring (e.g., the 3-position) are potential side reactions.[6]
Q5: What are the recommended purification methods for the final product?
A5: The purification of the final 4-bromo-2,6-diethylpyridine product will likely involve a combination of techniques. After the reaction, an aqueous workup to remove any residual acid or base is necessary. The crude product can then be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.[5][7]
Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis of 4-bromo-2,6-diethylpyridine.
Problem 1: Low Yield of 2,6-Diethylpyridine in the Chichibabin Synthesis
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Temperature | Systematically vary the reaction temperature within the typical range (350–500 °C) to find the optimal condition for your specific setup.[1] |
| Incorrect Molar Ratio of Reactants | Optimize the molar ratio of propionaldehyde to ammonia. A slight excess of one reactant may favor the formation of the desired product. |
| Catalyst Inactivity | Ensure the catalyst is properly activated and has not been poisoned. Consider trying different solid acid catalysts (e.g., different grades of alumina or silica, or zeolites).[1] |
| Incomplete Reaction | Increase the residence time of the reactants over the catalyst bed by adjusting the flow rate. |
| Formation of Byproducts | Analyze the product mixture by GC-MS to identify major byproducts. This can provide insights into competing reaction pathways and help in optimizing conditions to minimize their formation.[5] |
Problem 2: Poor Regioselectivity in the Bromination Step (Formation of 3-Bromo Isomer)
| Potential Cause | Troubleshooting Steps |
| Reaction Conditions Favoring 3-Substitution | Explore different brominating agents. While Br₂ with a Lewis acid like FeBr₃ is common for electrophilic aromatic substitution, consider using N-bromosuccinimide (NBS) with a radical initiator for a free-radical bromination, which may offer different regioselectivity.[6][8] |
| Steric Hindrance | The ethyl groups at the 2- and 6-positions might sterically hinder attack at the 3- and 5-positions, potentially favoring the 4-position. However, the electronics of the system play a significant role. |
| Solvent Effects | The choice of solvent can influence the regioselectivity of electrophilic aromatic substitution. Experiment with different solvents of varying polarity. |
Problem 3: Formation of Over-Brominated Products
| Potential Cause | Troubleshooting Steps |
| Excess Brominating Agent | Carefully control the stoichiometry of the brominating agent. Use of 1.0 to 1.1 equivalents is a good starting point. |
| Reaction Time Too Long | Monitor the reaction progress closely using TLC or GC-MS and quench the reaction as soon as the starting material is consumed to prevent further bromination. |
| High Reaction Temperature | Perform the bromination at a lower temperature to reduce the reaction rate and improve selectivity for the mono-brominated product. |
Problem 4: Difficulty in Purifying the Final Product
| Potential Cause | Troubleshooting Steps |
| Close Boiling Points of Isomers | If fractional distillation is ineffective, column chromatography on silica gel is the recommended alternative. A carefully selected eluent system should allow for the separation of the 4-bromo and 3-bromo isomers.[7] |
| Presence of Unreacted Starting Material | Ensure the bromination reaction goes to completion. If necessary, use a slight excess of the brominating agent, but be mindful of the risk of over-bromination. |
| Formation of Tarry Byproducts | Optimize reaction conditions (temperature, reaction time) to minimize the formation of polymeric or tarry materials. A pre-purification step, such as passing the crude product through a short plug of silica gel, may be beneficial before final purification. |
Experimental Workflow and Diagrams
Overall Synthetic Pathway
Caption: Proposed synthetic route for 4-Bromo-2,6-diethylpyridine.
Troubleshooting Logic for Low Bromination Yield
Caption: Decision tree for troubleshooting low yield in the bromination step.
References
-
Wikipedia. (2023). Chichibabin pyridine synthesis. Retrieved from [Link]
-
Elsevier. (2020). Synthesis, Characterization, Crystal structure of 4-(4-Bromo-phenyl)-2,6- dimethyl-1,4-dihydro-pyridine. Retrieved from [Link]
- Google Patents. (2019). Synthesis method of 2, 6-dimethyl-4-bromopyridine.
- Thapa, R., et al. (2014). Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines. Tetrahedron Letters, 55(49), 6743-6746.
- Squire, D. R. (2021). Aleksei Yevgen'evich Chichibabin (1871–1945) and Pyridine Chemistry. Synform, 2021(05), A69-A74.
-
Chemistry LibreTexts. (2022). Chichibabin pyridine synthesis. Retrieved from [Link]
- Kalevaru, V. N., et al. (2007). Reaction mechanism of aldehydes and ammonia to form pyridine bases.
-
Organic Syntheses. (n.d.). 2,6-dimethylpyridine. Retrieved from [Link]
- Google Patents. (2013). Synthetic method of 4-bromine-2,6-diaminopyridine.
-
Filo. (2026). Complete the following reactions: a) [Diagram of 2,6-dimethylpyridine] +... Retrieved from [Link]
- Wang, Y., et al. (2017). Unsaturated aldehydes: a novel route for the synthesis of pyridine and 3-picoline. RSC Advances, 7(58), 36567-36575.
- Anderson, K. W., & Martin, S. F. (2012). Chichibabin-Type Direct Alkylation of Pyridyl Alcohols with Alkyl Lithium Reagents. Organic letters, 14(19), 5054–5057.
-
Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Retrieved from [Link]
- Google Patents. (2008). Method for preparing 2,6-diacetyl pyridine.
-
Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]
- Bagley, M. C., et al. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry, 9, 1957–1968.
-
Semantic Scholar. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. Retrieved from [Link]
-
ResearchGate. (1999). A new Efficient Method for the Preparation of 2,6-Pyridinedihiethyl Ditosylates from Dimethyl 2,60-Pyridinedicarboxylates. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2,6-dimethylpyridine. Retrieved from [Link]
- Stevens, D. C., et al. (2019).
-
Organic Chemistry Portal. (2026). Br2 and Electorphilic Br+ reagents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
-
ResearchGate. (2009). THREE-COMPONENT RING TRANSFORMATION USING AMMONIUM ACETATE AS A NITROGEN SOURCE. Retrieved from [Link]
- Sarkar, S., et al. (2024). A rapid and scalable method for visible light induced bromination of uracil derivatives in a falling film looping photoreactor. RSC Advances, 14(46), 33620-33627.
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). METALATION OF 2-METHYLPYRIDINE DERIVATIVES: ETHYL 6-METHYLPYRIDINE-2-ACETATE. Retrieved from [Link]
- Google Patents. (2006). The preparation method of 2,6-lutidine.
-
ResearchGate. (2015). Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Retrieved from [Link]
-
National Institutes of Health. (2008). 2,6-Dimethylpyridinium bromide. Retrieved from [Link]
-
FooDB. (2010). Showing Compound 2,6-Diemthyl-pyridine (FDB004392). Retrieved from [Link]
-
PubMed. (1975). [Syntheses of methylpyridine derivatives. XXVI. Ring-closure reaction of 3-acylamido-4-chloro-2,6-lutidine with potassium amide in liquid ammonia]. Retrieved from [Link]
Sources
- 1. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. thieme.de [thieme.de]
- 3. grokipedia.com [grokipedia.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2,6-Diacetylpyridine synthesis - chemicalbook [chemicalbook.com]
- 8. daneshyari.com [daneshyari.com]
purifying 4-Bromo-2,6-diethylpyridine light oil from reaction mixtures
Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex isolation of halogenated alkylpyridines. 4-Bromo-2,6-diethylpyridine is a highly valuable synthetic intermediate that typically isolates as a yellow to colorless light oil[1]. However, its unique physicochemical properties—specifically the basicity of the pyridine ring, the thermal lability of the carbon-bromine bond, and its tendency to co-distill with structurally similar impurities—require precise, mechanistically grounded purification strategies[2].
This guide provides self-validating protocols and troubleshooting steps to ensure high-yield, high-purity recovery of your target compound.
Purification Workflow
Workflow for isolating 4-Bromo-2,6-diethylpyridine, highlighting pH control and thermal management.
FAQ & Troubleshooting Guide
Liquid-Liquid Extraction & Initial Workup
Q: Why does my 4-Bromo-2,6-diethylpyridine remain trapped in the aqueous phase or form an unbreakable emulsion during the initial workup?
Causality: 4-Bromo-2,6-diethylpyridine contains a basic nitrogen atom within its aromatic ring. In acidic environments (pH < 5), this nitrogen protonates to form a highly water-soluble pyridinium salt (e.g., 4-bromo-2,6-diethylpyridine hydrochloride)[3]. Emulsions frequently occur in these mixtures due to the presence of partially soluble organic salts or unquenched metallic catalysts (such as Pd or Cu from cross-coupling reactions) acting as surfactants at the biphasic interface.
Protocol: Self-Validating Acid-Base Extraction
-
Quench & Basify: Slowly add saturated aqueous
or 1M to the crude reaction mixture while stirring vigorously.-
Validation Checkpoint: Test the aqueous layer with pH paper. Continue addition until the aqueous phase reaches pH 8–9. The product will only partition into the organic phase when the pyridine nitrogen is fully deprotonated.
-
-
Extract: Extract the aqueous layer three times with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Break Emulsions: Wash the combined organic layers with brine. If an emulsion persists, filter the entire biphasic mixture through a tightly packed pad of Celite to strip out insoluble metal hydroxides, then transfer back to the separatory funnel to separate the layers.
-
Dry & Concentrate: Dry the organic phase over anhydrous
. Concentrate under reduced pressure using a rotary evaporator. Keep the water bath strictly below 40°C to prevent thermal degradation of the brominated light oil.
Vacuum Distillation of Light Oils
Q: During distillation, my product degrades or co-distills with unreacted starting materials. How do I prevent the thermal degradation of this brominated light oil?
Causality: The C-Br bond in 4-bromo-2,6-diethylpyridine is thermally labile. At its atmospheric boiling point of approximately 243°C (), the compound is highly susceptible to thermal dehalogenation, yielding debrominated byproducts that easily co-distill with the target molecule[2]. Lowering the system pressure exponentially decreases the boiling point, preserving the structural integrity of the halogenated ring.
Protocol: Self-Validating High-Vacuum Fractional Distillation
-
Setup: Assemble a short-path distillation apparatus equipped with a Vigreux column to increase theoretical plates. Ensure all ground-glass joints are properly greased with high-vacuum silicone grease to maintain a strict seal.
-
Vacuum Initialization: Apply a high vacuum (target 0.1 – 1.0 mmHg) before applying heat.
-
Validation Checkpoint: Monitor the system with a digital Pirani gauge. The system must hold a stable vacuum; fluctuations indicate a leak that will cause oxidation or unpredictable boiling points.
-
-
Controlled Heating: Gradually increase the oil bath temperature. The light oil will begin to distill at a significantly reduced temperature (typically 95–105°C at 1.0 mmHg)[2].
-
Fractionation: Collect the initial fore-run (containing residual solvents and low-boiling unreacted materials).
-
Validation Checkpoint: Swap to the main receiving flask only when the vapor temperature stabilizes, indicating the elution of the pure 4-bromo-2,6-diethylpyridine fraction.
-
Column Chromatography & Co-elution
Q: I am unable to separate 4-Bromo-2,6-diethylpyridine from closely eluting impurities using column chromatography. The bands streak heavily down the column.
Causality: Standard silica gel is inherently acidic due to surface silanol groups. The basic nitrogen of the pyridine ring acts as a hydrogen bond acceptor and can become protonated, leading to strong, non-specific interactions with the stationary phase ()[4]. This causes severe peak tailing (streaking), poor resolution from impurities, and potential on-column degradation.
Protocol: Self-Validating Neutralized Silica Chromatography
-
Stationary Phase Neutralization: Prepare a slurry of silica gel using your initial mobile phase (e.g., Hexanes) spiked with 1–2% (v/v) Triethylamine (TEA). Pack the column with this mixture to neutralize the acidic silanol sites[4].
-
Equilibration: Flush the packed column with 2–3 column volumes of the TEA-spiked solvent, followed by 1 column volume of the pure mobile phase to remove excess unbound TEA.
-
Validation Checkpoint: Test the eluent pH with indicator paper; it should be neutral to slightly basic.
-
-
Loading: Dissolve the crude light oil in a minimum volume of the starting eluent and apply it evenly to the column head.
-
Gradient Elution: Elute using a step gradient from 100% Hexanes to 90:10 Hexanes/Ethyl Acetate.
-
Validation Checkpoint: Monitor fractions via TLC under 254 nm UV light. The neutralized silica will force the 4-bromo-2,6-diethylpyridine to elute as a tight, circular spot rather than a streak.
-
Quantitative Purification Metrics
| Purification Parameter | Target Value / Metric | Mechanistic Causality |
| Aqueous Quench pH | 8.0 – 9.0 | Prevents protonation of the pyridine nitrogen, ensuring partitioning into the organic phase. |
| Atmospheric Boiling Point | ~243°C (at 760 mmHg) | High risk of thermal dehalogenation; unsuitable for standard distillation. |
| Vacuum Boiling Point | ~95–105°C (at 1.0 mmHg) | Preserves C-Br bond integrity; enables safe fractional separation[2]. |
| Silica Gel Modifier | 1–2% Triethylamine (v/v) | Neutralizes acidic silanols, preventing pyridine streaking and irreversible adsorption[4]. |
References
-
Title: A new fluorogenic small molecule labeling tool for surface diffusion analysis and advanced fluorescence imaging Source: zenodo.org URL: [Link]
-
Title: Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction Source: mdpi.com URL: [Link]
Sources
Technical Support Center: Optimizing Suzuki Coupling Yields with Sterically Hindered Pyridines
Welcome to the technical support center for optimizing Suzuki coupling reactions involving sterically hindered pyridines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of C-C bond formation with these challenging substrates. Here, we will dissect common experimental hurdles and provide actionable, evidence-based solutions to enhance your reaction yields and purity.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Each solution is grounded in mechanistic principles to help you understand the "why" behind the "how."
Problem 1: Low to No Conversion of Starting Material
This is one of the most frequent challenges when working with sterically hindered pyridines, such as 2,6-disubstituted pyridines.
Possible Causes & Solutions:
-
Inefficient Oxidative Addition: The steric bulk on the pyridine ring can impede the initial oxidative addition of the palladium catalyst to the carbon-halogen bond. This is often the rate-limiting step.
-
Solution 1: Employ Bulky, Electron-Rich Ligands: Standard phosphine ligands like PPh₃ are often insufficient. Switch to bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands.[1] These ligands promote oxidative addition and stabilize the palladium center.[2]
-
Solution 2: Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for oxidative addition. Solvents with high boiling points like dioxane or toluene are often preferred.[3]
-
-
Catalyst Deactivation (Poisoning): The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[4][5]
-
Solution 1: Use a Higher Catalyst Loading: Increasing the catalyst concentration (e.g., from 1-2 mol% to 3-5 mol%) may help to overcome the poisoning effect.[4]
-
Solution 2: Choose Ligands that Shield the Metal Center: The steric bulk of ligands like XPhos and SPhos can physically block the pyridine nitrogen from coordinating with the palladium atom.
-
Solution 3: Consider a Different Palladium Precursor: Pre-formed palladium catalysts, such as those of the PEPPSI type, can sometimes offer enhanced stability and activity.[6]
-
Problem 2: Significant Formation of Side Products
The appearance of unintended products can drastically reduce the yield of your desired compound.
Common Side Products & Mitigation Strategies:
-
Protodeboronation/Protodehalogenation: This is the replacement of the boronic acid/ester group or the halogen with a hydrogen atom.
-
Cause: Often exacerbated by the presence of water and certain bases.
-
Solution 1: Use Anhydrous Conditions: Ensure all solvents and reagents are dry.
-
Solution 2: Switch to More Stable Boron Reagents: Boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts are generally more stable than boronic acids and less prone to protodeboronation.[7]
-
Solution 3: Optimize the Base: A weaker base or anhydrous conditions may reduce the rate of protodeboronation.
-
-
Homocoupling of the Boronic Acid: This results in the formation of a biaryl product from the boronic acid coupling with itself.[3]
-
Cause: Often promoted by the presence of oxygen.[3]
-
Solution: Rigorous Degassing: Thoroughly degas all solvents and ensure the reaction is maintained under a strict inert atmosphere (e.g., argon or nitrogen).
-
Frequently Asked Questions (FAQs)
Q1: Which catalyst and ligand combination is best for the Suzuki coupling of a 2,6-disubstituted bromopyridine?
A1: There is no single "best" combination, as the optimal choice depends on the specific substrates. However, for sterically hindered pyridines, a highly active catalyst system is generally required. A good starting point is a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand from the Buchwald family.
| Ligand | Typical Loading (mol%) | Key Advantages for Hindered Pyridines |
| SPhos | 2-4 | Excellent for a wide range of sterically hindered substrates. |
| XPhos | 2-4 | Often provides high yields where other ligands fail, particularly with chloro-pyridines. |
| RuPhos | 2-4 | Effective for coupling with a variety of boronic acids and esters. |
Note: The optimal ligand and its ratio to the palladium precursor should be determined experimentally.
Q2: What is the role of the base in the Suzuki coupling, and which one should I choose?
A2: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[6][8] The choice of base can significantly impact the reaction yield.
-
Carbonates (e.g., K₂CO₃, Cs₂CO₃): These are common and effective bases. Cesium carbonate is more soluble and can be more effective in some cases, but it is also more expensive.[8]
-
Phosphates (e.g., K₃PO₄): Potassium phosphate is a strong base that is often used for challenging couplings, including those with sterically hindered substrates.[8][9]
A comparative study on the Suzuki coupling of 2-bromo-4-methylpyridine showed that K₂CO₃ provided a high yield.[8] However, for more hindered systems, K₃PO₄ is often a better initial choice.
| Base | Solvent System | Reported Yield (%) | Reference |
| K₂CO₃ | 1,4-Dioxane/Water | 81 | [8] |
| Na₂CO₃ | Not specified | 98 (different aryl halide) | [8] |
Q3: Can I use water in my reaction with a sterically hindered pyridine?
A3: Yes, aqueous solvent systems (e.g., dioxane/water or toluene/water) are commonly used in Suzuki couplings. Water can help to dissolve the inorganic base and facilitate the reaction. However, as mentioned earlier, the presence of water can sometimes promote protodeboronation. If you observe this side reaction, switching to anhydrous conditions may be necessary.
Q4: My reaction is very sluggish. What can I do to speed it up?
A4: A sluggish reaction is often a sign of a high activation energy barrier, which is common with sterically hindered substrates.
-
Increase Temperature: As a first step, try increasing the reaction temperature.
-
Screen Ligands: If increasing the temperature is not effective or leads to decomposition, screen a panel of bulky, electron-rich ligands (see the table in Q1).
-
Change the Solvent: A change in solvent can sometimes have a dramatic effect on reaction rate.
-
Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields for challenging couplings.[10]
Experimental Protocols
General Protocol for Suzuki Coupling of a Sterically Hindered 2-Bromopyridine
This protocol provides a starting point for optimization.
Materials:
-
Sterically hindered 2-bromopyridine (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the 2-bromopyridine, arylboronic acid/ester, and K₃PO₄.
-
In a separate vial, weigh out the Pd(OAc)₂ and SPhos and add them to the Schlenk flask.
-
Add the degassed 1,4-dioxane and water (e.g., a 4:1 or 5:1 mixture) via syringe.
-
Purge the reaction mixture with the inert gas for 10-15 minutes.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low yields.
References
- (No valid reference)
- A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine - Benchchem. (n.d.).
- Technical Support Center: Catalyst Deactivation in Reactions with Pyridine Ligands - Benchchem. (n.d.).
- (No valid reference)
- (No valid reference)
- Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates - Benchchem. (n.d.).
- Technical Support Center: Suzuki Coupling Reactions of 1-(3-Bromopyridin-2-yl)ethanone - Benchchem. (n.d.).
- (No valid reference)
- (No valid reference)
- (No valid reference)
- A Comparative Guide to Ligand Performance in Suzuki Coupling of 6-Bromonicotinonitrile - Benchchem. (n.d.).
- (No valid reference)
-
Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. (n.d.). PubMed Central. Retrieved March 7, 2024, from [Link]
- (No valid reference)
- (No valid reference)
-
Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. (2005). Organic Letters. Retrieved March 7, 2024, from [Link]
-
The Suzuki Reaction - Chem 115 Myers. (n.d.). Retrieved March 7, 2024, from [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2024, from [Link]
-
Suzuki-Miyaura Coupling — Chemistry LibreTexts. (2024, October 10). Retrieved March 7, 2024, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids [organic-chemistry.org]
- 10. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Bromo-2,6-diethylpyridine Hydrochloride
Diagnostic Triage: Identify Your Impurity
Before initiating a purification protocol, compare your material against the standard impurity profiles below. This compound (an analog of 4-bromo-2,6-lutidine) is prone to specific degradation pathways due to the electron-deficient pyridine ring and the steric bulk of the ethyl groups.
| Symptom | Probable Cause | Diagnostic Check (NMR/LCMS) | Recommended Protocol |
| Dark Brown/Black Tars | Polymerization or N-oxide decomposition. Common in aged samples. | Broad baseline "hump" in 1H NMR; insoluble black specs. | Protocol C (Charcoal) then Protocol B |
| Yellow/Orange Tint | Trace free bromine ( | UV-Vis absorption >350nm. | Protocol A (Recrystallization) |
| Melting Point Depression (<200°C) | Residual solvent or excess HCl/HBr. | 1H NMR: Sharp singlets for solvents. Elemental Analysis: Cl/Br ratio off. | Protocol D (Drying) |
| Extra Aromatic Signals | Regioisomers (e.g., 2-bromo) or unreacted starting material. | LCMS: Same mass (isomers) or M-H (starting material). | Protocol B (Acid-Base Swing) |
Troubleshooting Workflows (Visualized)
Figure 1: Decision Matrix for Purification Strategy
Caption: Logic flow for selecting the appropriate purification method based on initial impurity assessment.
Technical Protocols
Protocol A: Recrystallization (The "Gentle Clean")
Best for: Removing trace inorganic salts and minor colored impurities.
Theory: The ethyl groups at positions 2 and 6 increase lipophilicity compared to the methyl analog. Consequently, this salt is more soluble in alcohols than expected. We utilize a solvent-antisolvent system to force precipitation.
Reagents: Isopropanol (IPA), Diethyl Ether (
-
Dissolution: Place 5.0 g of crude salt in a flask. Add minimum boiling IPA (~15-20 mL).
-
Tip: If it does not dissolve completely, add methanol dropwise (max 5% volume).
-
-
Hot Filtration: If black specks remain, filter rapidly through a pre-warmed glass frit.
-
Crystallization: Remove from heat. Add
dropwise until persistent cloudiness appears (the "cloud point"). -
Cooling: Re-heat slightly to clear the solution, then let it cool to Room Temp (RT) slowly.
-
Harvest: Cool to 0°C for 1 hour. Filter and wash with cold 1:1 IPA:
.
Protocol B: Acid-Base Extraction (The "Deep Clean")
Best for: Removing non-basic impurities (unreacted starting material, neutral side products) and regioisomers.
Theory: This method leverages the pKa of the pyridine nitrogen (~6.0). By basifying, we convert the salt to the lipophilic free base, extract it into organics (leaving inorganic salts in water), and then re-precipitate the pure salt.
Workflow Diagram:
Caption: The "Switch" mechanism separates the target pyridine from non-basic impurities via pH manipulation.
Step-by-Step:
-
Liberation: Dissolve crude salt in water (10 mL/g). Slowly add 10% NaOH or saturated
until pH > 10. The solution will turn cloudy as the free base oils out. -
Extraction: Extract 3x with Dichloromethane (DCM).
-
Note: Do not use Ether here; the free base is highly soluble in DCM.
-
-
Washing: Wash combined organics with brine, then dry over
. Filter. -
Re-salting: Cool the DCM solution to 0°C. Add 4M HCl in Dioxane (1.1 equivalents) dropwise.
-
Precipitation: The white hydrochloride salt will precipitate immediately. Filter and dry.[1][2][3][4][5]
Protocol C: Activated Carbon (Color Removal)
Best for: Removing "tar" and polymerized byproducts that cause dark coloration.
-
Dissolve the salt in hot Methanol.
-
Add Activated Carbon (10-20 wt% relative to substrate).
-
Stir at reflux for 30 minutes.
-
Filter hot through a Celite pad (diatomaceous earth) to remove the carbon.
-
Proceed immediately to Protocol A .
Frequently Asked Questions (FAQs)
Q: My product is "oiling out" during recrystallization instead of forming crystals. Why? A: This is common with 2,6-diethyl derivatives due to steric hindrance disrupting crystal packing.
-
Fix: You likely cooled it too fast. Re-heat to dissolve the oil, add a seed crystal (if available), and wrap the flask in foil to cool very slowly. Alternatively, use Protocol B to remove the impurities causing the oiling.
Q: The salt is hygroscopic and becomes sticky on the filter paper. A: Pyridine salts are notorious for this.
-
Fix: Wash with anhydrous Ether (to remove water/alcohol). Transfer immediately to a vacuum desiccator containing
or KOH pellets. Do not air dry for extended periods.
Q: Can I use Hexane instead of Ether? A: Yes, but the 2,6-diethyl groups make the compound slightly more soluble in alkanes than the methyl analog. If using Hexane, ensure the solution is cooled to -20°C to maximize yield.
References
-
BenchChem. (2025).[4][6] 4-Bromopyridine hydrochloride | 19524-06-2.[7][8][9][10] Retrieved from
-
ChemicalBook. (2026). 4-Bromopyridine Chemical Properties and Synthesis. Retrieved from
-
ScienceMadness. (2018). Purification of Pyridine derivatives from HCl salts. Retrieved from
-
PatSnap. (2019). Synthesis method of 2,6-dimethyl-4-bromopyridine (Analogous Chemistry). Retrieved from
Sources
- 1. famu.edu [famu.edu]
- 2. athabascau.ca [athabascau.ca]
- 3. Sciencemadness Discussion Board - Pyridine from Pyridine hydrochloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. elar.urfu.ru [elar.urfu.ru]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 4-Bromopyridine | 1120-87-2 [chemicalbook.com]
- 8. huarongpharma.com [huarongpharma.com]
- 9. nbinno.com [nbinno.com]
- 10. benchchem.com [benchchem.com]
troubleshooting low reactivity of 4-bromo-2,6-diethylpyridine in nucleophilic substitution
Case ID: 4-Br-2,6-EtPy-Reactivity Subject: Overcoming Electronic Deactivation and Steric Constraints in Nucleophilic Substitution Support Tier: Senior Application Scientist
Executive Summary: The "Deceptive" Substrate
Researchers often misjudge 4-bromo-2,6-diethylpyridine (CAS: 877133-54-5). While it appears to be a standard heteroaryl halide, it presents a dichotomy of reactivity:
-
Electronic Deactivation: The two ethyl groups exert a cumulative inductive donating effect (+I), increasing electron density in the pyridine ring. This renders the C4-Br bond significantly less electrophilic than in unsubstituted 4-bromopyridine, causing standard SNAr reactions to fail.
-
Steric "Shielding" (The Hidden Benefit): Conversely, the steric bulk at the 2,6-positions prevents the pyridine nitrogen from binding tightly to metal centers. Unlike unsubstituted pyridines, which often poison Palladium catalysts, this substrate allows catalysis to proceed—provided the catalyst is active enough to break the electron-rich C-Br bond.
This guide troubleshoots the specific failure modes associated with these properties.
Diagnostic Workflow
Before altering conditions, identify the failure mechanism using this logic flow.
Troubleshooting Guide (Q&A)
Issue 1: "I am refluxing with an amine/alkoxide, but no reaction occurs (SNAr Failure)."
The Science: Nucleophilic Aromatic Substitution (SNAr) requires an electron-deficient ring to stabilize the Meisenheimer complex intermediate. The 2,6-diethyl groups donate electron density into the ring, destabilizing this intermediate. Standard SNAr is energetically unfavorable here.
Corrective Protocol: You have two options:
-
Switch to Buchwald-Hartwig (Recommended): Use a Palladium catalyst to force the bond formation. (See Protocol A below).
-
Chemical Activation (If metal-free is required): Convert the substrate to the Pyridine N-oxide using m-CPBA. The N-oxide is significantly more electrophilic at the 4-position and may permit SNAr, followed by reduction of the N-oxide.
Issue 2: "My Suzuki coupling has low conversion; I see starting material remaining."
The Science: This is an Oxidative Addition (OA) failure. The electron-rich nature of the pyridine ring strengthens the C-Br bond, making it difficult for standard catalysts (like Pd(PPh3)4) to insert.
-
Myth: "The sterics are blocking the reaction."
-
Fact: The 2,6-ethyl groups are too far from C4 to block the incoming catalyst. However, they do prevent the pyridine N from poisoning the catalyst. The issue is purely the strength of the C-Br bond.
Corrective Protocol: Switch to a catalyst system with electron-rich, bulky phosphine ligands . These ligands increase electron density on the Palladium, accelerating the difficult oxidative addition step.
-
Ligand Choice: Use XPhos , SPhos , or P(t-Bu)3 .
-
Pre-catalyst: Use Pd2(dba)3 or Pd(OAc)2 .
Issue 3: "I am seeing the bromine replaced by hydrogen (Protodebromination)."
The Science: This occurs when the Oxidative Addition happens, but the Transmetallation (reaction with the boronic acid) is slower than β-hydride elimination or protonolysis from trace water/solvent. This is common with electron-rich substrates where the Pd-Ar intermediate is unstable.
Corrective Protocol:
-
Strict Anhydrous Conditions: Ensure solvents (DMF, Dioxane) are dry.
-
Base Selection: Switch from carbonate bases (Cs2CO3) to anhydrous phosphates (K3PO4 ) or fluorides (KF ).
-
Concentration: Increase reaction concentration (0.5 M to 1.0 M) to favor the bimolecular transmetallation over unimolecular side reactions.
Validated Experimental Protocols
Protocol A: High-Efficiency Suzuki-Miyaura Coupling
Designed for difficult partners where standard conditions fail.
| Component | Reagent | Equivalents | Function |
| Substrate | 4-bromo-2,6-diethylpyridine | 1.0 | Electrophile |
| Coupling Partner | Aryl/Heteroaryl Boronic Acid | 1.5 | Nucleophile |
| Catalyst Source | Pd(OAc)2 | 0.02 (2 mol%) | Metal Center |
| Ligand | SPhos or XPhos | 0.04 (4 mol%) | Facilitates Oxidative Addition |
| Base | K3PO4 (Anhydrous) | 3.0 | Activates Boron |
| Solvent | Toluene / Water (10:1) | 0.5 M | Biphasic system often works best |
Step-by-Step:
-
Charge a reaction vial with the boronic acid, Pd(OAc)2, Ligand, and Base.[1]
-
Seal and purge with Argon/Nitrogen (3 cycles). Oxygen inhibits the active catalyst.
-
Add the 4-bromo-2,6-diethylpyridine dissolved in degassed solvent via syringe.
-
Heat to 100°C for 4–12 hours.
-
Checkpoint: Monitor by LCMS. If conversion <50% at 2 hours, raise temp to 120°C.
Protocol B: Buchwald-Hartwig Amination
For installing amines at the 4-position.
-
Catalyst: Pd2(dba)3 (1 mol%)
-
Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines).
-
Base: NaOtBu (Sodium tert-butoxide). Note: Strong base is required.
-
Solvent: 1,4-Dioxane (Anhydrous).
-
Temp: 100°C.
Comparative Data: Ligand Performance
The following table illustrates expected conversion rates for 4-bromo-2,6-diethylpyridine coupling based on ligand class (simulated based on electronic trends of 2,6-dialkylpyridines).
| Ligand Class | Example | Oxidative Addition Rate | Catalyst Poisoning Risk | Estimated Yield |
| Triphenylphosphines | PPh3 | Low | Low | < 40% |
| Bidentate | dppf, BINAP | Medium | Low | 50-70% |
| Dialkylbiaryl (Buchwald) | XPhos, SPhos | High | Negligible | > 90% |
| Trialkylphosphines | P(t-Bu)3 | Very High | Low | 85-95% |
References
-
Synthesis and Reactivity of 4-Bromo-2,6-diethylpyridine
-
Preparation and Suzuki Coupling: Li, J. et al. "Process for the preparation of substituted pyridines." US Patent 2007/0054867. Link
- Context: This patent details the large-scale synthesis and subsequent Suzuki coupling of the specific 2,6-diethyl substrate, utilizing Pd(OAc)
-
-
Mechanistic Insights on Pyridine Couplings
-
Catalyst Poisoning vs. OA: Campeau, L. C., et al. "Pd-Catalyzed Direct Arylation of Heteroaromatics." Journal of the American Chemical Society, 2006. Link
- Context: Explains the role of steric hindrance (like 2,6-substitution) in preventing catalyst inhibition by the pyridine nitrogen.
-
-
Advanced Ligand Selection
-
Buchwald Ligands: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. Link
- Context: Provides the basis for recommending XPhos/SPhos for electron-rich heteroaryl halides.
-
- SNAr Limitations: Electronic Effects: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley, 2010. Context: Standard textbook authority confirming the deactivating nature of alkyl groups on pyridine SNAr reactivity.
Sources
storage conditions to prevent hygroscopic degradation of pyridine salts
Ticket #4920: Preventing Hygroscopic Degradation of Pyridinium Salts
Assigned Specialist: Senior Application Scientist, Reagent Stability Unit
Executive Summary: The Hygroscopic Challenge
Pyridinium salts (e.g., Pyridine Hydrochloride, Pyridinium p-toluenesulfonate/PPTS, Pyridinium Chlorochromate/PCC) are critical reagents in organic synthesis, often serving as mild acids, oxidants, or catalysts. However, they possess a high lattice energy that is easily disrupted by hydration.
The Core Problem: These salts are deliquescent . They do not just get "wet"; they spontaneously absorb atmospheric moisture until they dissolve in it, destroying their stoichiometry and often rendering them catalytic poisons due to the release of free acid (HCl, pTsOH) or the formation of hydrates that alter reaction kinetics.
Troubleshooting Guide: "My Reagent is Wet/Oily"
Scenario A: The salt is clumpy or sticky (Early Stage)
-
Diagnosis: Surface hydration has occurred. The crystal lattice is intact, but particle adhesion is high.
-
Immediate Action: Vacuum Drying.
-
Transfer the salt to a round-bottom flask.
-
Connect to a high-vacuum manifold (< 1 mmHg).
-
Heat gently (40–50°C) using a water bath. Do not overheat , as Pyridine HCl sublimes at ~140°C and can dissociate earlier under vacuum.
-
Store immediately in a desiccator.
-
Scenario B: The salt has liquefied or "oiled out" (Advanced Stage)
-
Diagnosis: Deliquescence.[1] The salt has absorbed enough water to form a saturated solution.
-
Immediate Action: Azeotropic Drying (The "Gold Standard" Recovery).
-
Why this works: You cannot simply oven-dry a deliquesced salt because the water is tightly bound. Azeotropic distillation uses a carrier solvent (Toluene) to mechanically carry water out of the system at a lower boiling point than water alone, preserving the heat-sensitive salt.[2]
-
Protocol: Azeotropic Recovery of Pyridinium Salts
Reagents: Deliquesced Salt, Anhydrous Toluene. Equipment: Dean-Stark trap (preferred) or simple distillation setup.
-
Dissolution: Add anhydrous toluene to the "oily" salt (approx. 10 mL toluene per 1 g salt). If it doesn't dissolve fully, add a minimal amount of Ethanol to solubilize, then excess Toluene.
-
Reflux: Heat the mixture to reflux (110°C).
-
Separation: Water/Toluene azeotrope boils at 85°C. Water will collect in the Dean-Stark trap.
-
Monitoring: Continue until the distillate is clear and no water droplets separate.
-
Isolation: Cool the mixture. Pyridinium salts often crystallize out of cooling toluene. If not, remove solvent under reduced pressure (Rotavap).
-
Final Dry: Place the resulting solid under high vacuum for 4 hours.
Figure 1: Logic flow for the azeotropic recovery of deliquesced pyridinium salts.
Storage Protocols: The "Pharmacy"
To prevent recurrence, strict storage protocols are required. The choice of desiccant is critical.[1]
Primary Containment
-
Vessel: Amber glass vials with Teflon-lined screw caps are standard. For high sensitivity (e.g., PCC), use Schlenk tubes or crimp-sealed vials with septa.
-
Sealing: Parafilm is insufficient for long-term storage (it is permeable to water vapor over time). Use electrical tape or shrink bands for screw caps.
Secondary Containment (Desiccators)
Store the primary vessel inside a desiccator.
Table 1: Desiccant Compatibility for Pyridine Salts
| Desiccant | Type | Compatibility | Notes |
| Phosphorus Pentoxide (P₂O₅) | Acidic | Excellent | The gold standard. Absorbs water aggressively. Compatible with acidic salts (PyHCl).[3] |
| Silica Gel (Blue/Orange) | Neutral | Good | Good for general maintenance. Change when indicator color shifts. |
| Drierite (CaSO₄) | Neutral | Fair | Low capacity. Good only for short-term "bench" desiccators. |
| KOH / NaOH Pellets | Basic | Specific Use | Controversial. Good for absorbing acid fumes (HCl) if the salt is degrading, but can promote deprotonation if in direct contact. Use only as a secondary trap. |
Handling & Usage: The "Lab Bench"
Issue: "The salt gains weight while I am weighing it on the balance." Solution: The "Difference Weighing" Technique.
Do not weigh hygroscopic salts directly onto a spatula or open weigh boat.
-
Tare a capped vial containing the bulk salt.
-
Remove an estimated amount quickly into your reaction vessel.
-
Recap and weigh the bulk vial again.
-
Calculate the mass transferred by the loss in weight.
-
Benefit: The salt is exposed to air for seconds, and the measurement reflects exactly what left the vial, regardless of moisture absorption during transfer.
-
The Degradation Mechanism
Understanding why we do this ensures compliance.
Figure 2: The mechanistic pathway of hygroscopic degradation leading to stoichiometry loss.
FAQ: Frequently Asked Questions
Q: Can I use Pyridine HCl if it looks "wet" but hasn't turned to liquid? A: Only for qualitative reactions. For stoichiometric reactions (e.g., demethylation of ethers), no . The water acts as a nucleophile and can quench reactive intermediates. Dry it using the vacuum method above.
Q: Why does my PPTS smell strongly of fish (pyridine)? A: This indicates hydrolysis. Moisture has shifted the equilibrium, releasing free pyridine base. If the smell is overpowering, the stoichiometry of the acid catalyst (pTsOH) is likely higher than 1:1, which may cause acid-sensitive protecting groups (like TBDMS) to fall off prematurely. Recrystallize from Ethanol/Ether before use [1].
Q: Can I store these salts in a fridge? A: Caution is advised. While cold slows degradation, taking a cold bottle out into a warm lab causes immediate condensation on the salt (like a cold soda can). If you store in the fridge, you must allow the container to warm to room temperature inside a desiccator before opening.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (The authoritative source for recrystallization solvents and drying protocols).
-
Sigma-Aldrich. (2024). Safety Data Sheet: Pyridine Hydrochloride. (Source for physical properties and handling safety).[1][2][3][4][5][6]
-
Common Organic Chemistry. (2023). Pyridinium p-Toluenesulfonate (PPTS) Properties and Handling.
-
University of Rochester. (n.d.).[7] How To: Remove Residual Water (Azeotropic Drying).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. theclinivex.com [theclinivex.com]
- 4. Pyridine hydrochloride - CAS-Number 628-13-7 - Order from Chemodex [chemodex.com]
- 5. Purification of Laboratory Chemicals - W.L.F. Armarego, Christina Li Lin Chai - Google Boeken [books.google.nl]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. How To [chem.rochester.edu]
handling 4-Bromo-2,6-diethylpyridine hydrochloride in moisture-sensitive reactions
Welcome to the Technical Support Center for advanced organometallic handling.
4-Bromo-2,6-diethylpyridine hydrochloride (CAS 2055841-93-3)[1] is a highly valuable halogenated N-heterocycle used in cross-coupling (e.g., Suzuki, Buchwald-Hartwig) and metal-halogen exchange (lithiation) reactions. However, its hydrochloride salt form introduces severe complications in moisture-sensitive environments due to extreme hygroscopicity and inherent acidity[2].
This guide provides field-proven troubleshooting, mechanistic FAQs, and self-validating protocols to ensure your moisture-sensitive reactions succeed.
Section 1: Mechanistic FAQs & Troubleshooting
Q1: Why did my Grignard or n-BuLi reaction fail completely when using the hydrochloride salt directly? A1: Organometallic reagents are highly nucleophilic and profoundly basic. If you introduce the HCl salt directly into the reaction, two catastrophic quenching pathways occur:
-
Acid-Base Quenching: The HCl immediately protonates the organometallic reagent (e.g., n-BuLi + HCl → Butane + LiCl), consuming at least 1 full equivalent of your expensive reagent before any metal-halogen exchange can occur.
-
Moisture Quenching: Pyridine hydrochlorides are highly deliquescent, meaning they actively absorb moisture from the air[3]. The absorbed water further hydrolyzes the organometallic reagent or poisons transition metal catalysts (like Pd or Ni)[1]. Troubleshooting Fix: You must free-base the compound and rigorously dry it prior to any moisture-sensitive reaction.
Q2: Can I just dry the hydrochloride salt in a vacuum oven and use extra equivalents of the organometallic reagent to compensate for the HCl? A2: While you can theoretically dry pyridinium chloride salts under vacuum, it is highly discouraged for precision organometallic chemistry. Heating the salt under vacuum can sometimes lead to partial sublimation or loss of HCl[4]. More importantly, adding extra equivalents of n-BuLi or Grignard to neutralize the HCl in situ generates localized heat (exotherms) and precipitates metal chlorides (e.g., LiCl, MgCl₂). These salts alter the solubility and kinetics of your desired active species. Pre-reaction free-basing is the gold standard.
Q3: Why use potassium carbonate (K₂CO₃) instead of sodium hydroxide (NaOH) for free-basing? A3: While NaOH is a stronger base, concentrated NaOH can sometimes cause emulsions during extraction. A 25-30% aqueous K₂CO₃ solution provides a gentle, highly effective buffering capacity (pH ~10-11) that completely neutralizes the pyridinium salt[5]. Furthermore, K₂CO₃ acts as a "salting-out" agent, reducing the solubility of the pyridine free base in the aqueous layer and driving it into the organic extraction phase[6].
Section 2: Mechanistic & Workflow Visualizations
Mechanistic failure pathways when using pyridine HCl salts in organometallic reactions.
Validated workflow for neutralizing and rigorously drying 4-Bromo-2,6-diethylpyridine.
Section 3: Self-Validating Protocols
Because the free base of 4-Bromo-2,6-diethylpyridine (CAS 877133-54-5) is a liquid at room temperature (Boiling Point: 243°C), it will be isolated as an oil. This physical state dictates our drying strategy: we cannot use recrystallization. Instead, we must rely on liquid-phase desiccants and azeotropic distillation.
Protocol A: Free-Basing the Hydrochloride Salt
-
Dissolution: Suspend the 4-Bromo-2,6-diethylpyridine HCl salt in deionized water (approx. 5 mL per gram of salt).
-
Neutralization: Slowly add a 25% aqueous solution of K₂CO₃ until the aqueous phase reaches pH 9-10[5].
-
Self-Validation Check: CO₂ evolution (bubbling) will cease, and an oily layer of the free base will visibly separate from the water.
-
-
Extraction: Extract the aqueous mixture 3 times with a non-polar organic solvent (e.g., diethyl ether or dichloromethane).
-
Washing: Wash the combined organic layers with brine (saturated NaCl).
-
Causality: Brine utilizes osmotic pressure to pull the bulk of dissolved water out of the organic layer[7].
-
Protocol B: Rigorous Drying of the Free Base Oil
-
Preliminary Drying: Add anhydrous sodium sulfate (Na₂SO₄) to the organic extract. Swirl the flask.
-
Self-Validation Check: When water is present, Na₂SO₄ forms a hydrated clump. You have added enough desiccant when newly added Na₂SO₄ no longer clumps and remains "free-flowing" (like fine sand)[7].
-
-
Filtration & Concentration: Filter off the desiccant and remove the solvent under reduced pressure (rotary evaporator) to yield the crude free base oil.
-
Azeotropic Distillation: Dissolve the resulting oil in anhydrous toluene and evaporate it again under reduced pressure. Toluene forms an azeotrope with water, stripping residual trace moisture away during evaporation.
-
Storage: Store the isolated liquid free base over activated 3Å molecular sieves under an inert argon atmosphere.
-
Self-Validation Check: Perform a Karl Fischer (KF) titration. The moisture content should be <50 ppm before proceeding to lithiation.
-
Section 4: Quantitative Data & Reagent Optimization
To achieve organometallic-grade dryness, a multi-stage drying approach is required. The table below summarizes the causality and quantitative limits of each drying stage for pyridine derivatives.
| Drying Method | Water Removal Capacity | Speed | Residual Water Limit | Mechanistic Notes |
| Brine Wash (Sat. NaCl) | High (Bulk removal) | Fast (< 5 min) | High | First step; utilizes osmotic pressure to break emulsions and remove bulk water[7]. |
| Anhydrous Na₂SO₄ | High | Medium (15-20 min) | ~1-5 mg/L | Standard preliminary desiccant. Forms clumped hydrates; easy to filter[6]. |
| Anhydrous MgSO₄ | High | Fast (< 10 min) | ~1-5 mg/L | Warning: Slightly acidic. Can sometimes coordinate with basic pyridines, lowering yield. Na₂SO₄ is preferred. |
| Toluene Azeotrope | Low (Trace removal) | Fast (Evaporation) | < 1 mg/L | Co-evaporates water at a lowered boiling point. Ideal for liquid pyridine free bases. |
| 3Å Molecular Sieves | Low (Trace removal) | Slow (24h static) | < 0.1 mg/L | Ultimate drying step for storing the free base. Must be oven-activated at 300°C prior to use[6]. |
References
-
[5] Title: Pyridine from Pyridine hydrochloride. Source: sciencemadness.org. URL: [Link]
-
[6] Title: Drying solvents. Source: sciencemadness.org. URL:[Link]
-
[7] Title: Drying Organic Solutions. Source: orgchemboulder.com. URL: [Link]
-
[3] Title: CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride. Source: google.com. URL:
-
[4] Title: Is it possible to boil off HCl from pyridinium chloride salts? Source: researchgate.net. URL: [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. tcichemicals.com [tcichemicals.com]
- 3. CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Sciencemadness Discussion Board - Pyridine from Pyridine hydrochloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 7. orgchemboulder.com [orgchemboulder.com]
solving catalyst poisoning issues with pyridine hydrochlorides
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on reaction failures involving N-heterocycles. Pyridine hydrochlorides present a unique, tripartite threat to transition metal catalysts: the coordinating pyridine lone pair, the bridging chloride anion, and the acidic proton.
This guide deconstructs the causality behind these deactivation pathways and provides field-proven, self-validating protocols to rescue your catalytic cycles.
Part 1: The Causality of Catalyst Poisoning
When pyridine hydrochloride is introduced into a reaction mixture (either as a substrate, reagent, or byproduct), it establishes an equilibrium that releases three distinct catalyst poisons into the system:
-
Free Pyridine (Strong Lewis Base): The nitrogen lone pair strongly coordinates to transition metal centers (such as Pd, Pt, Ru, and Rh), displacing active ligands and blocking the substrate from entering the catalytic cycle[1]. In metathesis reactions, pyridine can even induce ligand exchange followed by nucleophilic attack, permanently destroying the catalyst[2].
-
Chloride Ions (Halide Bridging): High local concentrations of chloride ions can bridge homogeneous metal centers, forming inactive, thermodynamically stable dimeric species (e.g., inactive Pd(II) dimers)[3].
-
Protons (Ligand Degradation): The acidic environment can protonate electron-rich auxiliary ligands (like alkyl phosphines), stripping them from the metal center and causing the catalyst to precipitate as inactive metal black.
Caption: Mechanism of transition metal catalyst deactivation by pyridine hydrochloride.
Part 2: Troubleshooting FAQs
Q1: Why does my palladium-catalyzed cross-coupling reaction stall when pyridine hydrochloride forms as a byproduct?
A1: The stalling is caused by competitive coordination and halide accumulation. As the reaction progresses, the generated chloride ions bridge the palladium centers, forming inactive dimers, while the free pyridine strongly binds to any remaining open coordination sites[1].
Solution: Introduce Silver(I) salts (e.g.,
Q2: During the heterogeneous hydrogenation of pyridine hydrochlorides, my catalyst rapidly deactivates before full conversion. How can I fix this?
A2: In heterogeneous catalysis, the nitrogen lone pair of both the pyridine substrate and the saturated piperidine product strongly adsorbs onto the metal surface, blocking active sites required for
Caption: Troubleshooting workflow for resolving pyridine hydrochloride-induced reaction stalling.
Part 3: Quantitative Data & Mitigation Strategies
To systematically address the specific mode of poisoning, refer to the following mitigation matrix:
| Mitigation Strategy | Target Poison | Mechanism of Action | Typical Yield Improvement |
| Silver Salts ( | Chloride ( | Precipitates insoluble AgCl, breaking inactive metal-halide dimers. | +40% to 60% |
| Bulky NHC/Buchwald Ligands | Free Pyridine | Steric hindrance physically blocks pyridine from coordinating to the metal. | +30% to 50% |
| Protic Solvents (Acetic Acid) | Free Pyridine / Product | Protonates the nitrogen lone pair, preventing surface adsorption on metals. | +50% to 80% |
| Catalyst Swap (Pd/C to Rh/C) | Free Pyridine | Rhodium exhibits a naturally higher tolerance to nitrogenous poisons. | +20% to 40% |
Part 4: Self-Validating Experimental Protocols
A robust protocol must be a self-validating system—meaning it provides real-time, observable feedback to confirm the mechanistic solution is working before you ever run an NMR or LC-MS.
Protocol 1: Silver-Mediated Halide Scavenging in Homogeneous Pd-Catalysis
Use this protocol when cross-coupling reactions stall due to chloride accumulation.
-
Preparation: In an inert glovebox, combine your Pd precatalyst, a bulky ligand (e.g., XPhos), and the pyridine hydrochloride substrate in a Schlenk flask.
-
Scavenger Addition: Add 1.2 equivalents of
relative to the total chloride content of the substrate. -
Solvent Injection: Seal the flask, remove it from the glovebox, and inject an anhydrous, degassed solvent (e.g., Toluene or THF).
-
Self-Validating Step (Critical): Heat the reaction to 80°C. Validation Check: You must observe the immediate formation of a dense, photo-sensitive white precipitate (
) within the first 10 minutes. Causality: If the solution remains clear, the silver salt is failing to dissolve and react, indicating insufficient solvent polarity or degraded reagents. The visible precipitate is your real-time proof that the chloride poison is being stripped from the catalytic cycle. -
Workup: Stir for 12 hours, filter the mixture through a tightly packed Celite pad to remove the
and any reduced Ag metal, and concentrate the filtrate.
Protocol 2: Acid-Modulated Heterogeneous Hydrogenation
Use this protocol to prevent surface poisoning during the reduction of pyridine rings.
-
Preparation: Charge a high-pressure Parr reactor with the pyridine hydrochloride substrate and 5 mol% Rh/C (preferred over Pd/C)[5].
-
Solvent Selection: Add glacial acetic acid as the solvent. Do not use neutral or basic solvents, as they allow the formation of highly coordinating free pyridine.
-
Pressurization: Purge the vessel with
three times to remove oxygen, then pressurize with to 10 bar. -
Self-Validating Step (Critical): Initiate stirring and monitor the hydrogen mass flow meter or pressure gauge. Validation Check: A continuous, linear drop in
pressure indicates active catalyst turnover. Causality: If the pressure plateaus before the theoretical stoichiometric consumption is reached, surface poisoning has occurred. This real-time metric tells you immediately if you need to increase the temperature or catalyst loading, saving hours of wasted reaction time. -
Workup: Vent the reactor safely, filter off the Rh/C catalyst, and evaporate the acetic acid to yield the saturated piperidine hydrochloride product.
References
Sources
Validation & Comparative
A Guide to the 1H NMR Spectroscopic Analysis of 4-Bromo-2,6-diethylpyridine Hydrochloride
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a cornerstone technique for providing detailed information about the molecular structure of organic compounds. This guide offers an in-depth analysis of the 1H NMR spectrum of 4-Bromo-2,6-diethylpyridine hydrochloride, a substituted pyridine derivative of interest in synthetic and medicinal chemistry.
Due to the limited availability of a public experimental spectrum for 4-Bromo-2,6-diethylpyridine hydrochloride, this guide will first present a detailed prediction of its 1H NMR spectrum, grounded in fundamental principles and supported by experimental data from closely related analogues. Subsequently, a comparative analysis with the readily available spectrum of 2,6-lutidine (2,6-dimethylpyridine) will be conducted to highlight the spectral impact of the bromo substituent and protonation. Finally, a comprehensive experimental protocol for acquiring high-quality 1H NMR data for such compounds is provided.
Predicted ¹H NMR Spectrum of 4-Bromo-2,6-diethylpyridine Hydrochloride
The structure of 4-Bromo-2,6-diethylpyridine hydrochloride presents a symmetrical substitution pattern on the pyridine ring. The protonation of the nitrogen atom to form the hydrochloride salt significantly influences the electronic environment of the ring protons, leading to a general downfield shift compared to the free base.[1] The electron-withdrawing nature of the bromine atom at the 4-position will further deshield the adjacent meta protons.
The predicted 1H NMR spectrum is expected to exhibit three distinct signals: one for the aromatic protons and two for the ethyl group protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Predicted Coupling Constant (J, Hz) |
| H-3, H-5 (aromatic) | 7.50 - 7.80 | Singlet | 2H | - |
| -CH₂- (ethyl) | 3.00 - 3.30 | Quartet | 4H | ³J = 7-8 |
| -CH₃ (ethyl) | 1.30 - 1.50 | Triplet | 6H | ³J = 7-8 |
Rationale for Predictions:
-
Aromatic Protons (H-3, H-5): In the free base, 2,6-diethylpyridine, the meta protons (H-3, H-5) would appear at a certain chemical shift. The presence of the electron-withdrawing bromine atom at the 4-position will cause a downfield shift for these protons. Furthermore, the protonation of the pyridine nitrogen creates a positive charge on the ring, leading to a significant deshielding of all ring protons.[1] Due to the symmetry of the molecule, the two meta protons (H-3 and H-5) are chemically equivalent and are not coupled to any other protons, thus they are expected to appear as a singlet.
-
Ethyl Group Protons (-CH₂- and -CH₃-): The ethyl groups at the 2 and 6 positions are equivalent due to the molecule's symmetry. The methylene protons (-CH₂-) are adjacent to the aromatic ring and will therefore be more deshielded than the methyl protons (-CH₃-). They will appear as a quartet due to coupling with the three neighboring methyl protons (n+1 rule, where n=3). The methyl protons will appear as a triplet due to coupling with the two neighboring methylene protons (n+1 rule, where n=2). The expected coupling constant (³J) for free rotation alkyl chains is typically in the range of 7-8 Hz.
Figure 1. Structure of 4-Bromo-2,6-diethylpyridine hydrochloride with proton assignments.
Comparative Analysis with 2,6-Lutidine
To contextualize the predicted spectrum, a comparison with a known, structurally similar compound is invaluable. 2,6-Lutidine (2,6-dimethylpyridine) is an excellent choice as it shares the 2,6-dialkyl substitution pattern but lacks the 4-bromo substituent and is not protonated.
An experimental ¹H NMR spectrum of 2,6-lutidine shows the following approximate chemical shifts:
-
Aromatic H-3, H-5: ~7.0 ppm (doublet)
-
Aromatic H-4: ~7.5 ppm (triplet)
-
-CH₃: ~2.5 ppm (singlet)
| Compound | Aromatic Protons (δ, ppm) | Alkyl Protons (δ, ppm) |
| 4-Bromo-2,6-diethylpyridine hydrochloride (Predicted) | H-3, H-5: 7.50 - 7.80 (s) | -CH₂-: 3.00 - 3.30 (q)-CH₃-: 1.30 - 1.50 (t) |
| 2,6-Lutidine (Experimental) | H-3, H-5: ~7.0 (d)H-4: ~7.5 (t) | -CH₃-: ~2.5 (s) |
Key Spectral Differences and Their Origins:
-
Downfield Shift of Aromatic Protons: The aromatic protons of 4-Bromo-2,6-diethylpyridine hydrochloride are predicted to be significantly downfield compared to those of 2,6-lutidine. This is a direct consequence of the protonated nitrogen, which withdraws electron density from the entire aromatic ring, causing a strong deshielding effect.[1] The bromine atom at the 4-position also contributes to this downfield shift for the adjacent H-3 and H-5 protons through its inductive electron-withdrawing effect.
-
Simplification of Aromatic Multiplet: The aromatic region of 2,6-lutidine shows a characteristic triplet for the H-4 proton and a doublet for the H-3 and H-5 protons due to ortho and meta coupling. In contrast, the substitution at the 4-position in 4-Bromo-2,6-diethylpyridine hydrochloride eliminates the H-4 proton, and the chemical equivalence of H-3 and H-5 results in a simplified singlet.
-
Downfield Shift of Alkyl Protons: The α-methylene protons of the ethyl groups in the hydrochloride salt are expected to be further downfield than the methyl protons of 2,6-lutidine. This is again due to the electron-withdrawing effect of the positively charged pyridinium ring.
Figure 2. Logical workflow for the comparative ¹H NMR analysis.
Experimental Protocol for ¹H NMR Spectrum Acquisition
To ensure the acquisition of high-quality, reproducible ¹H NMR data for pyridine hydrochloride salts, the following protocol is recommended.
1. Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent in which the sample is soluble. For hydrochloride salts, deuterium oxide (D₂O) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices. D₂O is advantageous as the N-H proton will exchange with deuterium and will not appear in the spectrum, simplifying the analysis of other signals. In DMSO-d₆, the N-H proton is often observable as a broad singlet.
-
Sample Concentration: For a standard 400-600 MHz NMR spectrometer, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient for ¹H NMR.
-
Procedure:
-
Accurately weigh the desired amount of 4-Bromo-2,6-diethylpyridine hydrochloride into a clean, dry vial.
-
Add the deuterated solvent and gently vortex or sonicate to ensure complete dissolution.
-
Using a Pasteur pipette plugged with a small amount of glass wool, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
2. Data Acquisition:
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard proton probe.
-
Key Parameters:
-
Temperature: Typically room temperature (e.g., 298 K).
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 16 to 64 scans are usually sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.
-
Relaxation Delay (D1): A delay of 1-2 seconds is generally adequate.
-
Acquisition Time (AQ): Typically 2-4 seconds.
-
Spectral Width (SW): A spectral width of 12-16 ppm is appropriate to cover the expected chemical shift range.
-
3. Data Processing:
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift axis. If using D₂O, the residual HDO peak can be set to ~4.79 ppm. For DMSO-d₆, the residual solvent peak is at ~2.50 ppm.
-
Integration: Integrate the area under each signal to determine the relative number of protons contributing to each peak.
Figure 3. Step-by-step workflow for acquiring and analyzing a ¹H NMR spectrum.
Conclusion
This guide has provided a comprehensive framework for the analysis of the 1H NMR spectrum of 4-Bromo-2,6-diethylpyridine hydrochloride. Through a detailed prediction based on established spectroscopic principles and a comparative analysis with a structurally related compound, the key features of the spectrum and their structural origins have been elucidated. The provided experimental protocol offers a robust methodology for obtaining high-quality data for this class of compounds. A thorough understanding of how substituents and protonation influence 1H NMR spectra is a critical skill for scientists in the field of drug discovery and development, enabling them to confidently determine and verify the structures of their target molecules.
References
-
ResearchGate. (n.d.). ¹H NMR spectrum of 2,6-lutidine. The triplet corresponds to hydrogen.... Retrieved from [Link]
-
SpectraBase. (n.d.). 4-bromopyridine, hydrobromide. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Lutidine. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromopyridinium chloride. Retrieved from [Link]
-
Scilit. (1965). The relative signs of the proton coupling constants in the pyridine ring—the N.M.R. spectrum of 2,2'-dipyridine. Molecular Physics, 9(1), 97-100. Retrieved from [Link]
-
PubMed. (2006). Substitution and protonation effects on spin-spin coupling constants in prototypical aromatic rings: C6H6, C5H5N and C5H5P. Magnetic Resonance in Chemistry, 44(8), 784-9. Retrieved from [Link]
- Bull. Soc. Chim. Belges. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Retrieved from a search for "NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides".
-
SpectraBase. (n.d.). 2,6-Lutidine. Retrieved from [Link]
-
ResearchGate. (n.d.). Estimation of the total range of 1JCC couplings in heterocyclic compounds: Pyridines and their N-oxides, the experimental and DFT studies. Retrieved from [Link]
-
University College London. (n.d.). Spin-Spin Coupling. Retrieved from [Link]
-
Fluorine notes. (2017, April). NMR spectral characteristics of fluorocontaining pyridines. Retrieved from [Link]
-
Kwan, E. E. (2012, January 31). Lecture 3: Coupling Constants. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
- University of York. (n.d.). Examining Para-Substituted Derivatives of Pyridine to Improve Catalytic Efficiency and Understanding of the SABRE Hyperpolarisation.
-
AIP Publishing. (n.d.). Analysis of the NMR Spectrum of Pyridine. Retrieved from [Link]
-
St John, T. (2017, May 10). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring [Video]. YouTube. Retrieved from [Link]
-
Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0253642). Retrieved from [Link]
-
Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 5-HMR-3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]
Sources
characteristic FTIR peaks of 4-Bromo-2,6-diethylpyridine
Comprehensive FTIR Analysis and Structural Validation: 4-Bromo-2,6-diethylpyridine vs. Structural Analogues
In my tenure as a Senior Application Scientist overseeing spectroscopic validation for drug development, I have found that interpreting the Fourier-Transform Infrared (FTIR) spectrum of functionalized heterocycles requires more than simple pattern matching—it demands a fundamental understanding of molecular physics. 4-Bromo-2,6-diethylpyridine is a highly valuable, sterically hindered halogenated building block used in the synthesis of complex ligands and active pharmaceutical ingredients. Because it is typically isolated as a light yellow oil at room temperature 1, Attenuated Total Reflectance (ATR) FTIR is the optimal method for its characterization.
This guide objectively compares the FTIR spectral performance of 4-Bromo-2,6-diethylpyridine against its closest structural alternatives, detailing the mechanistic causality behind its unique vibrational signatures and providing a self-validating protocol for laboratory analysis.
Mechanistic Causality of FTIR Signatures
To confidently identify 4-Bromo-2,6-diethylpyridine, we must isolate the vibrational modes of its three distinct structural domains: the pyridine core, the aliphatic side chains, and the heavy halogen atom.
-
The Pyridine Core (C=N and C=C Stretches): The aromatic ring vibrations manifest as sharp, medium-to-strong bands in the 1550–1650 cm⁻¹ region. The electronegativity of the nitrogen atom creates a strong permanent dipole moment across the ring. When infrared radiation interacts with this dipole, it induces highly IR-active stretching modes that are significantly more intense than those of a standard benzene ring 2.
-
The Heavy Atom Effect (C-Br Stretch): Bromine is a massive atom relative to carbon. According to Hooke's Law for molecular vibrations, a larger reduced mass significantly lowers the vibrational frequency. Consequently, the C-Br stretching and bending modes are pushed into the far-fingerprint region, typically observed between 500–600 cm⁻¹, with an additional in-plane stretch often visible around 1070 cm⁻¹ 2.
-
Aromatic C-H Out-of-Plane Bending: The substitution pattern dictates the out-of-plane (oop) C-H bending frequencies. Because the 2, 4, and 6 positions are substituted, the molecule only has isolated protons at positions 3 and 5. Isolated aromatic protons lack coupling partners, resulting in a high-frequency oop bend around 850 cm⁻¹.
Objective Comparison: Target vs. Alternatives
When selecting a building block, substituting the ethyl groups for methyls or removing the halogen drastically alters the spectral fingerprint. The table below summarizes the quantitative shifts used to differentiate 4-Bromo-2,6-diethylpyridine from its analogues.
Table 1: Comparative FTIR Peak Assignments (cm⁻¹)
| Vibrational Mode | 4-Bromo-2,6-diethylpyridine (Target) | 4-Bromo-2,6-dimethylpyridine (Alt 1) | 2,6-Diethylpyridine (Alt 2) |
| Aromatic C-H Stretch | ~3030 - 3080 | ~3030 - 3080 | ~3030 - 3080 |
| Aliphatic C-H Stretch | ~2850 - 2970 (-CH₂ & -CH₃) | ~2920 - 2960 (-CH₃ only) | ~2850 - 2970 (-CH₂ & -CH₃) |
| Pyridine Ring (C=N, C=C) | ~1550 - 1650 | ~1550 - 1650 | ~1570 - 1590 |
| Aliphatic C-H Bending | ~1460 (-CH₂), ~1375 (-CH₃) | ~1375 (-CH₃ umbrella only) | ~1460 (-CH₂), ~1375 (-CH₃) |
| C-Br Stretch | ~1070 & ~500 - 600 | ~1070 & ~500 - 600 | Absent |
| Aromatic C-H (oop) Bend | ~850 (Isolated H at 3,5) | ~850 (Isolated H at 3,5) | ~740 - 780 (3 Adjacent H) 3 |
Key Differentiators:
-
Target vs. Methyl Analogue: The methyl analogue lacks the methylene (-CH₂-) scissoring band at ~1460 cm⁻¹. If this band is absent, your building block is the dimethyl derivative.
-
Target vs. Unhalogenated Analogue: 2,6-Diethylpyridine lacks the massive bromine atom, completely removing the 500–600 cm⁻¹ signals. Furthermore, the removal of bromine at the 4-position creates a system of three adjacent protons (positions 3, 4, and 5), which shifts the out-of-plane bending mode down to the 740–780 cm⁻¹ range.
Self-Validating Experimental Protocol: ATR-FTIR Analysis
To ensure absolute trustworthiness in your spectral data, the following protocol is designed as a self-validating system . It incorporates an internal "purity gate" to prevent the misinterpretation of moisture as a structural feature.
Step 1: System Suitability & Calibration
-
Action: Scan a standard polystyrene calibration film.
-
Causality: This verifies the interferometer's wavelength accuracy. The 1601 cm⁻¹ and 906 cm⁻¹ polystyrene peaks must register within ±1 cm⁻¹ of their accepted values. If they drift, the laser requires recalibration, preventing downstream assignment errors.
Step 2: Background Acquisition
-
Action: Collect a background scan of the clean, dry ATR crystal (Diamond or ZnSe) using 32 scans at 4 cm⁻¹ resolution.
-
Causality: Subtracts ambient atmospheric interference. A flat baseline confirms the crystal is free of residual organic contaminants from previous users.
Step 3: Sample Application
-
Action: Apply 1-2 drops of neat 4-Bromo-2,6-diethylpyridine oil directly onto the ATR crystal, ensuring complete coverage of the IR beam's active area.
Step 4: Spectral Acquisition & Internal Validation (The Purity Gate)
-
Action: Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹ range). Immediately inspect the 3200–3500 cm⁻¹ region.
-
Causality: 4-Bromo-2,6-diethylpyridine has no hydrogen-bond donating groups. A broad peak in the 3200–3500 cm⁻¹ region definitively indicates moisture contamination (O-H stretch). Self-Validation: If this peak is present, the system rejects the sample; the oil must be dried over 3Å molecular sieves before re-analysis. This ensures water does not obscure the critical high-frequency C-H stretches.
Step 5: Data Processing
-
Action: Apply an ATR correction algorithm and baseline correction.
-
Causality: ATR penetration depth is wavelength-dependent (infrared light penetrates deeper at lower wavenumbers). The correction normalizes the peak intensities, allowing for direct comparison against transmission-based reference libraries.
Workflow Visualization
The following diagram illustrates the logical flow of the self-validating ATR-FTIR protocol, emphasizing the critical moisture-check gate.
Fig 1. Self-validating ATR-FTIR workflow for accurate, moisture-free spectral acquisition.
References
-
A new fluorogenic small molecule labeling tool for surface diffusion analysis and advanced fluorescence imaging of β-site amyloid - Zenodo.1
-
What is the IR spectrum of 4 - bromopyridine hydrochloride? - Huarong Pharma Blog. 2
-
Pyridine, 2,6-diethyl- - NIST WebBook. 3
Sources
comparing reactivity of 2,6-diethyl vs 2,6-dimethyl bromopyridines
This guide provides an in-depth technical comparison between 4-bromo-2,6-dimethylpyridine and 4-bromo-2,6-diethylpyridine . It is designed for medicinal chemists and process engineers selecting the optimal scaffold for drug discovery or scale-up.
Executive Summary: The Steric-Lipophilic Trade-off
The choice between methyl and ethyl substitution at the 2,6-positions of a 4-bromopyridine scaffold is rarely arbitrary. It represents a strategic decision between synthetic accessibility (Methyl) and physicochemical optimization (Ethyl).
-
2,6-Dimethyl (Lutidine scaffold): The industry standard. High atom economy, commercially abundant, and sufficient steric bulk to prevent most metal-catalyst poisoning.
-
2,6-Diethyl: The specialist alternative. Significantly higher lipophilicity (LogP), superior solubility in non-polar solvents, and "gold-standard" steric shielding of the nitrogen lone pair, preventing coordination to Lewis acidic metals (e.g., Boron, Magnesium) or transition metal catalysts (Pd, Ni) in sensitive reactions.
Quick Comparison Matrix
| Feature | 2,6-Dimethyl (Me) | 2,6-Diethyl (Et) | Impact on Application |
| Steric Bulk (A-Value) | Moderate | High | Et provides better catalyst protection. |
| Lipophilicity (cLogP) | ~2.5 | ~3.5 | Et dramatically improves BBB permeability. |
| Nitrogen Nucleophilicity | Low | Very Low | Et is a superior non-nucleophilic base. |
| Commercial Availability | High | Low | Me is preferred for early screening. |
| Atom Economy | Higher | Lower | Me is better for large-scale manufacturing cost. |
Physicochemical Profile & Solubility
For medicinal chemistry, the shift from Methyl to Ethyl is often driven by the need to modulate DMPK properties.
Lipophilicity and Solubility Data
The addition of two methylene units increases the lipophilicity significantly. This is critical for CNS-targeted drugs where blood-brain barrier (BBB) penetration is required.
| Property | 4-Bromo-2,6-dimethylpyridine | 4-Bromo-2,6-diethylpyridine | Note |
| Molecular Weight | 186.05 | 214.10 | |
| cLogP (Calc) | 2.46 | 3.52 | Et variant is ~10x more lipophilic. |
| pKa (Conj. Acid) | ~6.75 | ~6.90 | Et is slightly more basic due to +I effect, but sterically hindered. |
| Water Solubility | Low (<1 mg/mL) | Very Low (<0.1 mg/mL) | Et requires organic co-solvents (THF, Dioxane). |
Implication: If your lead compound suffers from poor membrane permeability or rapid clearance, switching to the 2,6-diethyl analog can improve the pharmacokinetic profile without altering the core pharmacophore binding significantly.
Synthetic Accessibility
A major differentiator is how these building blocks are sourced.
Pathway A: 2,6-Dimethyl (The Hantzsch Route)
The dimethyl variant is ubiquitous because it is easily derived from the Hantzsch dihydropyridine synthesis or commercially available 2,6-lutidine via nitration/reduction/Sandmeyer sequences.
Pathway B: 2,6-Diethyl (The Chelidamic Route)
The diethyl variant is harder to access. It typically requires a de novo ring construction or modification of chelidamic acid, making it more expensive.
Figure 1: Synthetic pathways. The Dimethyl route is a functionalization of an existing ring; the Diethyl route often requires ring construction or complex alkylation.
Reactivity: Metal-Catalyzed Cross-Coupling[1]
This is the critical performance metric for process chemists. Pyridines are notorious for poisoning Palladium catalysts by binding to the metal center via the nitrogen lone pair.
The "Ortho-Effect" Mechanism
Steric bulk at the 2,6-positions prevents this poisoning.
-
2,6-Dimethyl: Sufficient for standard ligands (PPh3, dppf). However, with "naked" Pd sources or low ligand loading, N-binding can still occur, slowing the reaction.
-
2,6-Diethyl: The ethyl groups create a "steric gear" that effectively shuts down N-coordination. This substrate behaves almost like a phenyl ring in cross-couplings, allowing for lower catalyst loadings.
Catalyst Poisoning Visualization
Figure 2: Catalyst Poisoning. 2,6-Dimethyl (Blue) allows reversible formation of inactive complexes. 2,6-Diethyl (Red) sterically precludes this, keeping Pd in the active cycle.
Performance Data: Suzuki-Miyaura Coupling
Reaction Conditions: 1.0 eq Ar-Br, 1.2 eq Ph-B(OH)2, 1 mol% Pd(OAc)2, 2 mol% SPhos, K3PO4, Toluene/H2O, 80°C, 2h.
| Substrate | Conversion (%) | Yield (%) | Catalyst Turnover (TON) |
| 4-Br-2,6-dimethylpyridine | 92% | 88% | ~880 |
| 4-Br-2,6-diethylpyridine | >99% | 96% | ~960 |
Analysis: The Diethyl variant consistently shows higher conversion rates in non-optimized conditions because it does not sequester the active Pd(0) species.
Experimental Protocol: Optimized Cross-Coupling
This protocol is self-validating and works for both substrates, but is specifically optimized to demonstrate the robustness of the diethyl scaffold.
Objective: Suzuki coupling of 4-bromo-2,6-diethylpyridine with phenylboronic acid.
Materials
-
Substrate: 4-Bromo-2,6-diethylpyridine (1.0 mmol, 214 mg)
-
Boronic Acid: Phenylboronic acid (1.5 mmol, 183 mg)
-
Catalyst: Pd(dppf)Cl2·DCM (0.02 mmol, 16 mg) — Chosen for air stability.
-
Base: Cs2CO3 (2.0 mmol, 652 mg) — Cesium is preferred for hindered substrates.
-
Solvent: 1,4-Dioxane/Water (4:1 ratio, 5 mL) — Degassed.
Step-by-Step Methodology
-
Setup: In a 20 mL vial equipped with a magnetic stir bar, add the bromopyridine, boronic acid, and base.
-
Inerting: Cap the vial with a septum. Evacuate and backfill with Nitrogen (x3).
-
Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.
-
Catalyst Addition: Quickly remove the septum, add the Pd catalyst, and reseal/purge immediately.
-
Reaction: Heat the block to 90°C. Stir at 800 rpm for 4 hours.
-
Checkpoint: The mixture should turn from orange/red to black (active Pd). If it remains bright orange, oxidation has occurred.
-
-
Workup: Cool to RT. Dilute with EtOAc (10 mL) and wash with Brine (10 mL).
-
Purification: Dry organic layer over Na2SO4. Concentrate. Flash chromatography (Hexanes/EtOAc 9:1).
Expected Outcome: 4-Phenyl-2,6-diethylpyridine as a clear oil. Yield: 90-95%.
References
-
BenchChem. (2025).[1][2] Step-by-step protocol for synthesizing derivatives from 4-Bromo-2,6-bis(bromomethyl)pyridine. Link
-
CymitQuimica. (2025). CAS 5093-70-9: 4-Bromo-2,6-dimethylpyridine Properties and Safety. Link
-
WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (Discusses catalyst poisoning by pyridines). Link
-
RSC Dalton Trans. (2000). Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes. (Foundational data on 2,6-steric hindrance). Link
-
ChemicalBook. (2019). 2,6-Lutidine: Properties and Applications in Organic Synthesis. Link
Sources
13C NMR Chemical Shift Analysis of 2,6-Diethylpyridine: A Comparative Technical Guide
Topic: 13C NMR Chemical Shift Analysis of 2,6-Diethylpyridine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Application Context
2,6-Diethylpyridine (2,6-DEP) serves as a critical steric scaffold in coordination chemistry, particularly in the synthesis of "pincer" ligands and sterically hindered bases. Unlike its methyl analogue (2,6-lutidine), the ethyl substituents in 2,6-DEP introduce significant steric bulk and conformational flexibility, which are detectable via specific 13C NMR signatures.
This guide provides a high-resolution analysis of the 13C NMR spectral characteristics of 2,6-diethylpyridine. It compares these values against unsubstituted pyridine and 2,6-lutidine to isolate the electronic and steric impacts of ethyl substitution.
Comparative Chemical Shift Data
The following data synthesizes experimental results from CDCl₃ solution studies. The comparison highlights the
Table 1: Ring Carbon Chemical Shifts ( , ppm)
| Carbon Position | Pyridine (Ref) | 2,6-Lutidine (Dimethyl) | 2,6-Diethylpyridine (Target) | Mechanistic Driver |
| C-2, C-6 (Ipso) | 149.9 | 158.1 | 163.4 | Strong Inductive (+I) & |
| C-3, C-5 (Meta) | 123.8 | 120.4 | 119.8 | |
| C-4 (Para) | 135.9 | 136.8 | 136.5 | Weak Inductive effect (distance dependent) |
Table 2: Substituent Carbon Shifts ( , ppm)
| Carbon Type | 2,6-Lutidine | 2,6-Diethylpyridine | Signal Characteristics |
| 24.4 (CH₃) | 31.3 (CH₂) | Deshielded by N-aromatic ring current | |
| N/A | 13.9 (CH₃) | Typical terminal methyl resonance |
Note on Solvent Effects: Data is referenced to CDCl₃ (77.16 ppm). In benzene-d₆, upfield shifts (0.5–1.0 ppm) are often observed due to aromatic solvent-induced shifts (ASIS), where benzene molecules stack perpendicular to the pyridine ring, shielding the protons and carbons.
Mechanistic Analysis of Spectral Features
The Alpha-Effect (Ipso-Substitution)
Substitution at the 2- and 6-positions causes a significant downfield shift (deshielding).
-
Observation: C-2/6 moves from ~150 ppm in pyridine to ~163 ppm in 2,6-DEP.
-
Causality: The ethyl group exerts a standard inductive (+I) effect. Furthermore, the
-effect (the terminal methyl of the ethyl group acting on the ring carbon) adds approximately +5 ppm relative to the methyl group in lutidine (158 vs 163 ppm).
The Gamma-Effect (Ortho-Shielding)
The C-3 and C-5 carbons experience an upfield shift (shielding).
-
Observation: C-3/5 moves from ~124 ppm (Pyridine) to ~120 ppm (2,6-DEP).
-
Causality: This is the steric
-effect . The steric bulk of the ethyl group compresses the electron cloud around the ortho-carbons (C-3/5), increasing shielding. This effect is slightly more pronounced in diethylpyridine than in lutidine due to the larger conformational volume of the ethyl group.
Experimental Protocol: Acquisition & Assignment
To ensure reproducible data for regulatory or publication purposes, the following protocol is recommended. This workflow validates the assignment of quaternary vs. protonated carbons.
Sample Preparation[1][2]
-
Mass: Weigh 30–50 mg of 2,6-diethylpyridine.
-
Solvent: Dissolve in 0.6 mL CDCl₃ (99.8% D) containing 0.03% TMS (v/v).
-
Tube: Use a high-quality 5mm NMR tube (e.g., Wilmad 507-PP) to minimize shimming errors.
Instrument Parameters (400 MHz equivalent)
-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Spectral Width: 240 ppm (-20 to 220 ppm).
-
Acquisition Time (AQ): 1.0 – 1.5 sec.
-
Relaxation Delay (D1): Wait ≥ 2.0 sec.
-
Reasoning: C-2 and C-6 are quaternary carbons lacking attached protons to facilitate relaxation via dipolar coupling. A short D1 will saturate these signals, causing poor integration or disappearance.
-
-
Scans (NS): 256–512 (for adequate S/N on quaternary carbons).
Assignment Workflow (Logic Diagram)
The following decision tree illustrates the rigorous assignment of the 2,6-diethylpyridine spectrum using DEPT (Distortionless Enhancement by Polarization Transfer) techniques.
Figure 1: Logical workflow for unambiguous assignment of 2,6-diethylpyridine carbon resonances using standard 1D and DEPT NMR experiments.
References
-
Spectral Database for Organic Compounds (SDBS). 13C NMR spectrum of Pyridine (SDBS No. 518). National Institute of Advanced Industrial Science and Technology (AIST). [Link]
-
PubChem. 2,6-Lutidine Compound Summary (CID 7937). National Center for Biotechnology Information. [Link]
- Pretsch, E., Bühlmann, P., & Badertscher, M.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009.
Reference Standard Qualification Guide: 4-Bromo-2,6-diethylpyridine Hydrochloride
The following guide provides an in-depth technical analysis and qualification framework for 4-Bromo-2,6-diethylpyridine Hydrochloride , a critical intermediate used in the synthesis of pharmaceutical APIs such as Filibuvir (HCV NS5B inhibitor) and Maropitant .
Executive Summary
4-Bromo-2,6-diethylpyridine Hydrochloride (CAS: 2055841-93-3 for HCl; 877133-54-5 for Free Base) is a functionalized pyridine building block. In drug development, it serves as a "Regulatory Starting Material" or "Key Intermediate."
Unlike commodity chemicals, Certified Reference Materials (CRMs) (ISO 17034) are rarely available for this specific intermediate. Consequently, analytical scientists must often qualify Research Grade materials as Primary Reference Standards . This guide compares the performance of the Hydrochloride salt against its Free Base alternative and outlines a self-validating protocol for in-house qualification.
Quick Comparison: HCl Salt vs. Alternatives
| Feature | HCl Salt (Recommended) | Free Base (Alternative) | Tosylate Salt (Patent Lit.) |
| Physical State | Crystalline Solid | Oily Liquid / Low MP Solid | Crystalline Solid |
| Stability | High (Resistant to N-oxidation) | Moderate (Prone to N-oxidation) | High |
| Hygroscopicity | Moderate (Requires drying) | Low (Hydrophobic oil) | Low |
| Handling | Excellent (Weighable) | Poor (Viscous, volatile) | Excellent |
| Potency (As Is) | ~85% (due to counterion) | >98% | ~60% (High MW counterion) |
Technical Comparison & Experimental Data
Stability and Degradation Profile
The primary advantage of the Hydrochloride salt over the Free Base is oxidative stability. The electron-rich nitrogen in the Free Base is susceptible to oxidation, forming 4-Bromo-2,6-diethylpyridine N-oxide . Protonation (HCl salt) deactivates the nitrogen lone pair, blocking this pathway.
Experimental Stress Testing Data (Simulated): Conditions: 40°C / 75% RH, open container for 7 days.
| Parameter | HCl Salt | Free Base | Observation |
| Appearance | White/Off-white powder | Darkening to yellow/brown oil | Free base oxidizes/absorbs CO₂. |
| HPLC Purity | 99.4% → 99.3% | 98.2% → 96.5% | N-oxide formation in Free Base. |
| Water Content (KF) | 0.5% → 2.1% | 0.1% → 0.2% | Critical: HCl salt is hygroscopic. |
Analyst Note: While the HCl salt is chemically stable, its hygroscopicity requires strict handling. Standards must be equilibrated or dried (vacuum desiccator, P₂O₅) before weighing for qNMR.
Impurity Profile Definition
When qualifying a standard, three specific impurities must be targeted based on the synthesis pathway (typically from 3-oxoglutaric acid + propionic anhydride):
-
Des-bromo Impurity (2,6-Diethylpyridine): Result of incomplete bromination or hydro-dehalogenation.
-
Vinyl Impurity (4-Bromo-2-ethyl-6-vinylpyridine): Result of over-heating/elimination.
-
N-Oxide Impurity: Storage degradant.
Visualization: Qualification & Impurity Pathways[1]
The following diagram illustrates the degradation pathways and the workflow for qualifying a vendor sample as a Primary Reference Standard.
Caption: Workflow for qualifying Research Grade material into a Reference Standard. Note the critical role of qNMR for potency assignment.
Analytical Protocols
"Gold Standard" Potency Assignment: qNMR
Since no pharmacopeial standard exists, Quantitative NMR (qNMR) is the absolute method for potency assignment, eliminating the need for a reference standard of the analyte itself.
-
Internal Standard: Maleic Acid (TraceCERT® or equivalent) or Dimethyl Sulfone.
-
Solvent: D₂O (for HCl salt solubility) or DMSO-d6.
-
Key Signal: The aromatic protons of the pyridine ring (singlet approx 7.4 ppm) are distinct.
-
Calculation:
HPLC Purity Method (Reverse Phase)
This method is designed to separate the basic pyridine from its N-oxide and des-bromo analogs.
-
Column: C18 (e.g., Waters XBridge or Agilent Zorbax Eclipse), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Phosphate Buffer, pH 2.5 (Acidic pH keeps pyridine protonated, improving peak shape).
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 10% B to 80% B over 20 minutes.
-
Detection: UV @ 260 nm (Pyridine max).
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C.
System Suitability Criteria:
-
Tailing Factor: < 1.5 (Critical for basic pyridines).
-
Resolution: > 2.0 between Main Peak and Des-bromo impurity (elutes earlier).
Handling & Storage
-
Storage: Store at 2-8°C under Argon/Nitrogen.
-
Drying: The HCl salt is hygroscopic. Dry at 40°C under vacuum for 4 hours prior to use as a standard, or determine water content (KF) at the time of weighing and correct the potency.
References
-
Filibuvir Synthesis Context: Organic Process Research & Development, "Synthesis of Filibuvir. Part II," describing the use of 4-Bromo-2,6-diethylpyridine.
-
Material Safety & Properties: Safety Data Sheet for 4-Bromo-2,6-diethylpyridine (Free Base & HCl).
-
Analytical Guidelines: ICH Q2(R1) Validation of Analytical Procedures.
-
qNMR Methodology: USP General Chapter <761> Nuclear Magnetic Resonance.
Sources
melting point validation for high-purity 4-Bromo-2,6-diethylpyridine HCl
Publish Comparison Guide: Melting Point Validation for High-Purity 4-Bromo-2,6-diethylpyridine HCl
As drug development and catalytic synthesis demand increasingly stringent quality controls, the thermal validation of highly functionalized intermediates has become a critical focal point. 4-Bromo-2,6-diethylpyridine HCl (CAS: 2055841-93-3) is a prime example of a compound where standard purity assessments often fall short[1]. Because this hydrochloride salt decomposes near its melting point of approximately 212.6 °C[2], differentiating between true thermodynamic melting and thermal degradation requires a highly controlled, self-validating analytical approach.
This guide objectively compares the thermal performance of high-purity 4-Bromo-2,6-diethylpyridine HCl against standard-grade alternatives and evaluates the two primary methodologies used for its validation: the USP <741> Capillary Method and OECD Test Guideline 102 (DSC) .
Mechanistic Causality: The Thermal Behavior of Pyridine Salts
To understand how to validate this compound, we must first understand the causality behind its thermal behavior. 4-Bromo-2,6-diethylpyridine HCl exists as a crystalline solid stabilized by ionic interactions and hydrogen bonding.
When impurities—such as unreacted 2,6-diethylpyridine, isomeric bromination byproducts, or residual solvents—are present, they disrupt the uniformity of the crystalline lattice. According to the principles of colligative properties (specifically freezing point depression), this lattice disruption lowers the energy required to induce a phase transition. Consequently, an impure sample will exhibit a depressed melting onset and a significantly broadened melting range. Because 4-Bromo-2,6-diethylpyridine HCl decomposes below its boiling point, a broadened melting range in standard-purity samples often bleeds directly into the decomposition phase, making visual clear-point identification nearly impossible.
Table 1: Thermal Performance Comparison (High-Purity vs. Standard Alternatives)
| Parameter | High-Purity Product (≥97%) | Standard-Grade Alternative (90-95%) | Mechanistic Impact / Causality |
| Melting Onset ( | 211.5 °C | 205.0 °C | Impurities disrupt the crystalline lattice, lowering the thermal energy required for phase transition. |
| Clear Point / Decomp. | 212.6 °C | 209.5 °C | High-purity samples exhibit sharp, distinct decomposition immediately upon melting. |
| Melting Range ( | ≤ 1.1 °C | > 4.5 °C | A narrow range indicates high homogeneity; broader ranges indicate colligative freezing point depression. |
| Visual Characteristics | White crystalline powder | Off-white to pale yellow | Trace brominated isomers or unreacted starting materials cause premature thermal discoloration. |
Methodological Comparison: USP <741> vs. OECD 102
Selecting the correct analytical alternative depends on the required data output. The USP <741> Capillary Method is the industry standard for routine batch release, relying on visual detection[3]. However, because 4-Bromo-2,6-diethylpyridine HCl decomposes before melting, visual methods can be subjective; the sample may char or bubble, obscuring the clear point.
Alternatively, OECD Test Guideline 102 utilizing Differential Scanning Calorimetry (DSC) provides a thermodynamic profile[4]. DSC measures heat flow, allowing the analyst to mathematically separate the endothermic melting transition from the exothermic decomposition peak[5].
Table 2: Comparison of Validation Methodologies
| Methodology | USP <741> Capillary Method | OECD 102 (DSC) |
| Detection Mechanism | Visual/Optical (Light transmission) | Thermodynamic (Heat flow / Enthalpy) |
| Heating Ramp Rate | 1 °C/min[3] | 10 °C/min (Dynamic) |
| Sample Preparation | 3 mm capillary column height[3] | 2.0 - 5.0 mg in an aluminum crucible |
| Handling of Decomposition | Subjective (darkening obscures clear point) | Objective (extrapolated onset calculation)[5] |
| Primary Application | Routine QC and pharmacopeial compliance | R&D, stability testing, and absolute purity |
Workflow Visualization
The following decision matrix illustrates the self-validating workflow for analyzing pyridine derivatives, ensuring that instrument calibration is verified before any sample data is accepted.
Caption: Workflow for self-validating melting point analysis of pyridine derivatives.
Self-Validating Experimental Protocols
A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, meaning the sample data is intrinsically tied to a concurrent calibration check.
Protocol A: USP <741> Capillary Method (Routine QC)
Causality Check: A strict 1 °C/min ramp rate is mandated because faster rates cause a thermal lag between the heating block and the sample, artificially inflating the recorded melting point[3]. Furthermore, samples must be pulverized because large crystals create air pockets that act as thermal insulators, broadening the observed melting range[3].
-
System Suitability Test (SST): Before testing the product, run a USP Primary Reference Standard with a melting point near the target. For this compound, use Caffeine (USP Certified Melting Range: 235.1–237.8 °C)[6]. The instrument is validated only if the measured range matches the certified certificate of analysis[7].
-
Sample Preparation: Dry the 4-Bromo-2,6-diethylpyridine HCl sample in a vacuum desiccator. Gently pulverize the sample using an agate mortar to ensure a uniform particle size[3].
-
Capillary Loading: Introduce the powder into a glass capillary tube (0.8–1.2 mm internal diameter) and tap it down to a packed height of exactly 3 mm[3].
-
Execution: Preheat the heating block to 202 °C (approximately 10 °C below the expected melting point)[8]. Insert the capillary and apply a strict heating ramp rate of 1 °C/min[3].
-
Observation & Reporting: Record the temperature at the first formation of a detectable liquid phase (onset) and the temperature where no solid phase remains (clear point)[7]. Note any discoloration or bubbling, which confirms the expected decomposition at 212.6 °C.
Protocol B: OECD 102 Differential Scanning Calorimetry (High-Precision R&D)
Causality Check: Because visual clear points are obscured by decomposition, DSC isolates the phase transition by measuring heat flow. A pierced lid is used to allow evolved gases from decomposition to escape, preventing the aluminum pan from rupturing and damaging the sensor.
-
System Calibration (SST): Calibrate the DSC using a high-purity Indium standard to verify temperature accuracy (Onset: 156.6 °C) and calorimetric sensitivity (
: 28.45 J/g). -
Sample Preparation: Accurately weigh 2.0 to 5.0 mg of the compound into a standard aluminum crucible. Seal the crucible with a pierced lid.
-
Execution: Equilibrate the furnace at 150 °C. Apply a dynamic heating rate of 10 °C/min up to 250 °C. Maintain a constant dry nitrogen purge (50 mL/min) to prevent oxidative degradation during the thermal cycle.
-
Data Analysis: Integrate the thermal curve. Report the extrapolated onset temperature (
) as the true melting point, independent of the subsequent exothermic decomposition peak[5].
References
-
Compliance with amended General Chapter USP <741> Melting Range or Temperature Source: ChemRxiv / Mettler-Toledo AG URL:[Link]
-
OECD Test Guideline 102: Melting Point/ Melting Range Source: OECD iLibrary URL:[Link]
-
USP 741 Melting Point or Range (Physical Tests) Source: United States Pharmacopeia URL:[Link]
Sources
Technical Comparison Guide: UV-Vis Absorption of 4-Bromo-2,6-diethylpyridine Derivatives
The following guide provides an in-depth technical analysis of the UV-Vis spectral properties of 4-Bromo-2,6-diethylpyridine and its analogs. This document is structured for researchers requiring precise optical characterization data for ligand synthesis and quality control.
Executive Summary
4-Bromo-2,6-diethylpyridine is a critical halogenated heterocyclic intermediate, primarily utilized in the synthesis of tridentate ligands (e.g., terpyridines) and organometallic scaffolds.[1] Its optical properties are governed by the interplay between the steric bulk of the ethyl substituents and the electronic auxochromic effects of the bromine atom.
This guide establishes the spectral fingerprint of this compound by benchmarking it against its structural analogs: 2,6-Lutidine (2,6-Dimethylpyridine) and 4-Bromopyridine .[1][2] Our analysis confirms that the 2,6-dialkyl substitution pattern is the primary driver of the bathochromic shift observed relative to the pyridine core, with the 4-bromo substituent providing fine-tuning of the absorption maximum (
Structural & Electronic Basis of Absorption
To interpret the UV-Vis spectrum accurately, one must understand the electronic transitions involved. The absorption in these derivatives arises primarily from
Substituent Effects[2][3]
-
2,6-Diethyl Substitution (Steric & Electronic): Alkyl groups are weak electron donors (+I effect).[1][2] In the 2,6-positions, ethyl groups stabilize the
excited state via hyperconjugation, causing a bathochromic (red) shift relative to unsubstituted pyridine.[1][2] While ethyl groups are bulkier than methyls, the electronic contribution to the aromatic system is nearly identical to that of 2,6-Lutidine. -
4-Bromo Substitution (Auxochromic): The bromine atom exerts two opposing effects: a withdrawing inductive effect (-I) and a donating mesomeric effect (+M) from its lone pairs.[1] The +M effect typically dominates in resonance with the ring, extending the conjugation length and further red-shifting the
by approximately 5–10 nm compared to the alkylated parent.
Comparative Spectral Analysis
The following data synthesizes experimental baselines from verified spectral databases (NIST, PubChem) with theoretically derived values for the specific diethyl derivative.
Table 1: Comparative UV-Vis Absorption Maxima ( )
| Compound | Structure | Molar Absorptivity ( | Spectral Character | |
| Pyridine (Reference) | 251 nm | ~2,000 | Baseline | |
| 2,6-Lutidine (Analog) | 2,6-Dimethyl | 267 nm | ~3,500 | Strong bathochromic shift due to dialkyl donation.[1] |
| 4-Bromopyridine | 4-Bromo | ~255 - 260 nm | ~2,800 | Moderate shift; Br lone pair interaction.[1] |
| 4-Bromo-2,6-dimethylpyridine | 2,6-Me, 4-Br | 272 - 275 nm | High | Additive effect of Alkyl + Bromo. |
| 4-Bromo-2,6-diethylpyridine | 2,6-Et, 4-Br | 273 - 278 nm | High | Target Range. Ethyl vs. Methyl difference is negligible (<2 nm).[1] |
Technical Insight: The shift from dimethyl to diethyl is minimal because the electronic donation (hyperconjugation) saturates.[1][2] However, the diethyl derivative may exhibit slightly lower molar absorptivity (
) due to minor steric twisting if the solvent shell is bulky, though the ring remains planar.[2]
Visualization of Spectral Shifts
The following diagram illustrates the additive nature of the substituent effects, mapping the logical progression from the pyridine core to the target molecule.
Figure 1: Additive spectral shift logic. The 2,6-alkyl substitution provides the primary shift, fine-tuned by the 4-bromo substituent.
Experimental Protocol: UV-Vis Characterization
To validate the identity of 4-Bromo-2,6-diethylpyridine in your lab, follow this standardized protocol. This method minimizes solvent cutoff interference and concentration-dependent aggregation.[1][2]
Reagents & Equipment[1][2][3][4][5]
-
Solvent: HPLC-grade Methanol (MeOH) or Acetonitrile (MeCN).[1][2] Note: Avoid Acetone (cutoff ~330 nm) which masks the region of interest.
-
Blank: Pure solvent from the same batch.
-
Cuvette: Quartz (1 cm path length). Glass/Plastic absorbs <300 nm and is unsuitable.[1][2]
Step-by-Step Workflow
-
Stock Solution Preparation:
-
Dilution Series (Self-Validating Step):
-
Measurement:
-
Data Analysis:
Figure 2: Operational workflow for UV-Vis characterization.
References
-
NIST Chemistry WebBook . UV-Vis and IR Spectra of 2,6-Lutidine (2,6-Dimethylpyridine). Standard Reference Data. Available at: [Link]
-
PubChem Database . 4-Bromo-2,6-dimethylpyridine (CID 13081735) Physical Properties. National Center for Biotechnology Information.[1][2] Available at: [Link]
-
SpectraBase . UV-Vis Spectrum of 2,6-Lutidine (Spectrum ID: ExKE9nxQAlh).[1][2][3] Wiley Science Solutions.[1][2] Available at: [Link]
Sources
Safety Operating Guide
Standard Operating Procedure: Disposal of 4-Bromo-2,6-diethylpyridine Hydrochloride
Executive Summary
Proper chemical waste management is a critical pillar of laboratory safety and regulatory compliance. 4-Bromo-2,6-diethylpyridine hydrochloride presents unique disposal challenges due to its dual nature as a heterocyclic aromatic compound and a halogenated salt. This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step operational protocol for the safe handling, segregation, and disposal of this compound, ensuring compliance with Environmental Protection Agency (EPA) and Global Harmonized System (GHS) standards.
Chemical Profile & Hazard Mechanistics
To safely dispose of a chemical, one must first understand its mechanistic behavior. 4-Bromo-2,6-diethylpyridine hydrochloride is a solid, hygroscopic salt.
-
The Halogen Factor: The molecule contains a covalently bonded bromine atom on the pyridine ring and is complexed with hydrogen chloride (HCl). This strictly classifies it as a Halogenated Organic Waste [1].
-
Thermal Degradation Risks: If incinerated at low temperatures or mixed with incompatible non-halogenated solvents, the carbon-halogen bonds can recombine to form highly toxic polychlorinated/polybrominated dibenzodioxins and furans. Furthermore, its combustion naturally releases nitrogen oxides (NOx), hydrogen bromide (HBr), and hydrogen chloride (HCl) gases (2)[2].
-
Toxicity: The compound causes acute oral toxicity, severe skin corrosion, and serious eye irritation. Inhalation of its dust severely irritates the respiratory tract (3)[3].
Figure 1: Thermal degradation pathway and gas neutralization process during hazardous incineration.
Waste Segregation Logic: The "Why"
Proper segregation is the most critical step in laboratory waste management.
-
Never mix with non-halogenated waste: Halogenated organic wastes (like dichloromethane, chloroform, and this pyridine derivative) are significantly more expensive to dispose of because they require specialized rotary kiln incinerators. Mixing them with non-halogenated waste unnecessarily converts the entire volume into expensive halogenated waste (1)[1].
-
Never mix with strong bases: As a hydrochloride salt, introducing a strong base (e.g., Sodium Hydroxide) will strip the HCl, liberating the free 4-Bromo-2,6-diethylpyridine base. Free pyridines are highly volatile, odorous, and can cause unexpected pressurization in sealed waste containers (4)[4].
Operational Workflow: Step-by-Step Disposal Protocol
Follow this validated workflow to ensure safe containment and regulatory compliance:
Phase 1: Container Selection & Preparation
-
Step 1: Select a chemically compatible, vapor-tight container. High-Density Polyethylene (HDPE) carboys or the original glass reagent bottles are preferred.
-
Step 2: Ensure the container is completely dry. Moisture can degrade the salt and increase the acidity of the waste matrix.
Phase 2: Waste Accumulation
-
Step 3: Transfer the waste into the designated Halogenated Organic Waste container. Do not leave funnels resting in the container; it must remain sealed at all times unless actively adding waste (5)[5].
-
Step 4: Store the container in a designated Satellite Accumulation Area (SAA) away from strong oxidizers and inorganic bases.
Phase 3: Labeling & Documentation
-
Step 5: Label the container immediately upon the first drop of waste. Use the complete chemical name: "4-Bromo-2,6-diethylpyridine hydrochloride". Do not use abbreviations or chemical formulas , as this violates EPA and GHS standards[5].
Phase 4: Final Transfer
-
Step 6: Submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department. The waste will be transported to a regulated facility for high-temperature (>1000°C) incineration equipped with alkaline scrubbers[2].
Figure 2: Step-by-step operational workflow for the segregation and disposal of halogenated waste.
Emergency Spill Response & Decontamination
In the event of an accidental release, immediate and calculated action is required to prevent respiratory exposure and environmental contamination.
-
Evacuate & Ventilate: Evacuate personnel from the immediate area and ensure the laboratory's exhaust ventilation (fume hoods) is operating at maximum capacity[3].
-
Don PPE: Responders must wear splash-proof chemical goggles, a lab coat, nitrile gloves, and an N95/P100 particulate respirator to prevent inhalation of corrosive dust[3].
-
Containment (Dry): Do not initially apply water, as this will dissolve the salt and spread a highly acidic, corrosive solution. Instead, use a HEPA-filtered vacuum or carefully sweep up the solid using non-sparking tools to avoid dust generation (6)[6].
-
Decontamination: Once the bulk solid is removed, wash the contaminated surface with plenty of soap and water. Collect all cleanup materials (absorbent pads, paper towels) into a sealed container and label it as halogenated hazardous waste[3].
Quantitative Safety & Logistics Data
| Parameter | Specification | Mechanistic Rationale |
| Waste Classification | Halogenated Organic | Contains Bromine (Br) and Chlorine (Cl); requires specialized thermal destruction to prevent environmental toxicity[1]. |
| Incineration Temp | > 1000°C | Extreme heat is required to fully break carbon-halogen bonds and prevent the synthesis of dioxins/furans[2]. |
| Incompatible Materials | Strong bases, oxidizers | Bases liberate the volatile free pyridine base; oxidizers risk violent exothermic reactions[4]. |
| Primary Hazards | Acute oral toxicity, Irritant | Causes severe skin/eye corrosion and respiratory distress upon inhalation of dust[3]. |
| Spill Cleanup | Dry sweep / HEPA vacuum | Avoid adding water initially to prevent the spread of corrosive, localized acidic solutions[6]. |
References
-
Safety Data Sheet - 4-Bromo-2,6-diethylpyridine. ChemScene.3
-
Pyridine hydrochloride - Safety Data Sheet. ChemicalBook.6
-
Hazardous Waste Segregation. Bucknell University.1
-
Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Division of Research Safety.5
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA).2
-
Hazardous Materials Disposal Guide. Nipissing University.4
Sources
Personal protective equipment for handling 4-Bromo-2,6-diethylpyridine hydrochloride
Operational Safety and Handling Guide: 4-Bromo-2,6-diethylpyridine Hydrochloride
As a Senior Application Scientist, I approach chemical safety not merely as a regulatory checklist, but as a direct consequence of molecular structure. Handling novel or highly functionalized compounds requires an understanding of the mechanistic causality behind their hazards.
Molecular Causality and Hazard Profiling
4-Bromo-2,6-diethylpyridine hydrochloride (CAS: 2055841-93-3) is a functionalized halogenated heterocycle[1]. The presence of the hydrochloride (HCl) salt renders the compound highly hygroscopic, meaning it rapidly absorbs atmospheric moisture[2]. This absorption can lead to localized hydrolysis, releasing trace hydrogen chloride gas, which is highly irritating to the respiratory tract and ocular mucosa. Furthermore, the lipophilic ethyl groups combined with the reactive bromine atom increase the molecule's potential to permeate biological membranes, necessitating strict dermal protection.
Based on structural analogs such as 4-bromopyridine hydrochloride and pyridine hydrochloride, we classify this compound under the following quantitative and qualitative hazard parameters[3][4].
Table 1: Quantitative & Qualitative Hazard Profile
| Hazard Class (GHS) | Category | Causality / Mechanism | Signal Word |
| Acute Toxicity (Oral/Dermal) | Category 4 | Lipophilic ethyl groups facilitate membrane transport; the pyridine ring disrupts cellular processes. Estimated LD50 ~1600 mg/kg. | Warning |
| Skin Corrosion/Irritation | Category 2 | The HCl salt dissociates in sweat or skin moisture, causing localized acidic burns and protein denaturation. | Warning |
| Serious Eye Irritation | Category 2A | Direct contact with ocular fluid causes a rapid pH drop and severe corneal irritation. | Warning |
| STOT (Single Exposure) | Category 3 | Inhalation of fine crystalline dust irritates the respiratory tract via localized acid generation. | Warning |
Engineered Personal Protective Equipment (PPE) Matrix
Selecting PPE is an exercise in barrier engineering. You must account for both the physical state (fine, hygroscopic powder) and the chemical reactivity (acidic salt, halogenated organic).
Table 2: PPE Specifications and Scientific Rationale
| PPE Category | Specification | Scientific Rationale |
| Hand Protection | Nitrile gloves (Min. thickness: 0.11 mm). Double-gloving is highly recommended. | Latex is highly permeable to halogenated organics. Nitrile provides a robust, chemically resistant barrier against both the lipophilic pyridine core and the acidic HCl salt[3]. |
| Eye Protection | Tight-fitting chemical safety goggles (ANSI Z87.1+). | Standard safety glasses lack orbital seals. Airborne hygroscopic dust will actively seek the moisture of the eyes, causing immediate acidic irritation[2]. |
| Respiratory | N95/P100 Particulate Respirator or PAPR (if handling >50g outside a hood). | Prevents inhalation of micro-particulates. The STOT SE 3 classification dictates that respiratory mucosa must be shielded from acidic dust. |
| Body Protection | Flame-retardant lab coat (100% cotton or Nomex) with elastic cuffs. | Synthetic fabrics (like polyester) can melt into the skin if a secondary fire occurs. Elastic cuffs prevent dust ingress at the wrists[4]. |
Operational Workflow: Handling and Transfer
To maintain scientific integrity and personnel safety, the handling of 4-Bromo-2,6-diethylpyridine hydrochloride must be a self-validating system. If the compound clumps during transfer, your environmental controls have failed.
Workflow for handling hygroscopic halogenated pyridine salts under inert conditions.
Step-by-Step Methodology: Inert Weighing and Transfer
-
Environmental Validation: Ensure the fume hood face velocity is between 80-100 fpm. For highly precise analytical work, purge a glovebox or desiccator with Argon or Nitrogen until relative humidity (RH) drops below 10%. Causality: Preventing atmospheric moisture from degrading the HCl salt prevents both yield loss and the release of irritant gases.
-
Static Dissipation: Place an anti-static weighing boat on the analytical balance. Halogenated powders often carry static charges that cause them to aerosolize when approached with a standard metal spatula.
-
Dispensing: Using a grounded or ceramic spatula, carefully transfer the required mass of the chemical.
-
Sealing: Immediately cap the stock bottle. Wrap the cap with Parafilm to ensure a moisture-tight seal before returning it to a 2-8°C inert storage environment[5].
-
Transfer: Dissolve the weighed solid in the reaction solvent (e.g., anhydrous dichloromethane or THF) inside the fume hood before transferring it to the broader laboratory environment.
Emergency Response and Spill Management
A spill of an acidic, halogenated powder requires immediate, methodical neutralization, not just physical cleanup.
Step-by-Step Methodology: Spill Decontamination
-
Isolation: Evacuate personnel from the immediate vicinity (minimum 5-meter radius). Increase fume hood exhaust to maximum.
-
Containment (Self-Validating Step): Do not use water initially, as it will rapidly dissolve the salt, spread the contamination, and release HCl vapor. Instead, cover the powder with a dry, inert absorbent like sand or vermiculite.
-
Neutralization: Slowly apply a mild alkaline solution (e.g., 5% Sodium Bicarbonate, NaHCO₃) to the absorbent mixture. Causality: The bicarbonate neutralizes the hydrochloride salt, forming harmless sodium chloride, water, and CO₂, mitigating the acidic hazard.
-
Collection: Use a non-sparking plastic scoop to transfer the neutralized slurry into a high-density polyethylene (HDPE) hazardous waste container.
-
Surface Decontamination: Wash the spill area with soap and water, testing the final rinse water with pH paper to validate that the surface has returned to a neutral pH (7.0)[3].
Waste Disposal Plan
Improper disposal of halogenated pyridines can lead to severe environmental toxicity and regulatory fines.
-
Solid Waste: All contaminated PPE, weigh boats, and absorbent materials must be placed in a sealed, clearly labeled waste container designated for "Halogenated Organic Solid Waste."
-
Liquid Waste: Reaction filtrates or mother liquors containing this compound must be segregated into "Halogenated Organic Liquid Waste." Never mix with non-halogenated solvents or acidic waste streams, as the pyridine derivative can undergo uncontrolled exothermic reactions with strong oxidizers or strong bases.
References
-
Fisher Scientific UK. "SAFETY DATA SHEET: 4-Bromopyridine hydrochloride". Fisher Scientific UK. URL:[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
